molecular formula C9H12O3 B1330712 3-Ethoxy-4-hydroxybenzyl alcohol CAS No. 4912-58-7

3-Ethoxy-4-hydroxybenzyl alcohol

Cat. No.: B1330712
CAS No.: 4912-58-7
M. Wt: 168.19 g/mol
InChI Key: ULCZGZGLABEWDG-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzyl alcohol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCZGZGLABEWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344547
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off white solid / Vanilla aroma
Record name 2-Ethoxy-4-(hydroxymethyl)phenol\u202f
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble, Soluble (in ethanol)
Record name 2-Ethoxy-4-(hydroxymethyl)phenol\u202f
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4912-58-7
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4912-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3-ethoxy-4-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source EPA DSSTox
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Record name 2-ethoxy-4-(hydroxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF0E3SL79L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Unveiling a Versatile Phenolic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzyl Alcohol: Properties, Synthesis, and Applications

This compound, also commonly known as ethyl vanillyl alcohol, is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its structure is derived from a benzene ring functionalized with three distinct groups: a phenolic hydroxyl (-OH), an ethoxy (-OC2H5), and a hydroxymethyl (-CH2OH).[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. Its direct precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is a widely recognized flavoring agent, approximately three to four times more potent than vanillin, used extensively in the food, beverage, and cosmetic industries.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of this compound for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The systematic IUPAC name for this compound is (3-ethoxy-4-hydroxyphenyl)methanol.[1] This nomenclature precisely describes a methanol group attached to a phenyl ring, which is substituted at the 3-position with an ethoxy group and at the 4-position with a hydroxyl group, relative to the methanol attachment point.[1] The presence of both a phenolic hydroxyl and a benzylic alcohol moiety are key to its chemical character.[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of two hydroxyl groups facilitates strong intermolecular hydrogen bonding, resulting in a relatively stable solid with a moderate melting point and a high boiling point.[2]

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₃[1][2][5]
Molecular Weight 168.19 g/mol [1][2][5]
CAS Number 4912-58-7[1][2][5]
Appearance Solid, off-white particulate/powder[2][6]
Melting Point 73-75 °C[1][2]
Boiling Point 323.3 °C at 760 mmHg[1][7][8]
Density 1.182 - 1.31 g/cm³ at 20°C[1][5]
pKa 9.88 ± 0.18 (Predicted)[2][5]
Solubility Soluble in ethanol, glycerin, and propylene glycol[3][6]

Synthesis and Reactivity

Reductive Synthesis from Ethyl Vanillin

The most direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1] This transformation is efficiently achieved using mild reducing agents, with sodium borohydride (NaBH₄) being a frequent choice.[1][9]

Mechanism Insight: The synthesis proceeds via a well-established two-step mechanism. First, a hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a protic solvent (typically water added during the workup) to yield the final benzyl alcohol product.[1]

Synthesis_Workflow Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Process Reaction at 10-20°C ~30 minutes Start->Process 1. Add Reagent Sodium Borohydride (NaBH₄) in basic aqueous medium Reagent->Process 2. Introduce Intermediate Alkoxide Intermediate Process->Intermediate Nucleophilic Attack Product This compound Intermediate->Product 3. Quench Quench Protonation (e.g., with water) Quench->Intermediate

Caption: Workflow for the reduction of ethyl vanillin.

Experimental Protocol: Sodium Borohydride Reduction
  • Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) in a suitable basic aqueous medium (e.g., dilute NaOH solution).

  • Cooling: Cool the reaction mixture to a controlled temperature range of 10–20°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 20°C.

  • Reaction: Continue stirring the mixture at 10–20°C for approximately 30 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).[10]

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., HCl) until the solution is neutral or slightly acidic.

  • Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

This protocol is a generalized representation. Researchers should consult specific literature for precise molar ratios and conditions.

Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.[1]

  • Phenolic Hydroxyl (-OH): This acidic proton allows the group to readily undergo reactions like etherification and esterification under appropriate basic conditions.[1]

  • Benzylic Alcohol (-CH₂OH): As a primary alcohol, this group can be easily oxidized to form the corresponding aldehyde (ethyl vanillin) or further to a carboxylic acid. It is also a prime site for ether and ester formation.[1]

  • Aromatic Ring: The ring is activated towards electrophilic substitution reactions. The hydroxyl and ethoxy groups are ortho-, para-directing, influencing the position of incoming electrophiles.[1]

Reactivity_Map cluster_molecule This compound mol < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>Aromatic RingTD>TR><TR><TD>Phenolic -OHTD>TR><TR><TD>Benzylic -CH₂OHTD>TR>TABLE> > Oxidation Oxidation mol:s->Oxidation Forms Aldehyde/ Carboxylic Acid Etherification Etherification mol:s->Etherification Forms Ethers Esterification Esterification mol:s->Esterification Forms Esters ElectrophilicSub Electrophilic Substitution mol:n->ElectrophilicSub Ring Functionalization

Caption: Reactivity sites of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. Additional key peaks would include C-O stretching and aromatic C-H and C=C absorptions.[11]

  • Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight of 168.19 g/mol .[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would display distinct signals for the aromatic protons, a singlet for the phenolic -OH, a triplet for the alcoholic -OH, a singlet for the benzylic -CH₂-, and a quartet and triplet for the ethoxy group's -CH₂- and -CH₃ protons, respectively.

    • ¹³C NMR: Would show nine distinct carbon signals, including those for the aromatic ring, the benzylic carbon, and the two carbons of the ethoxy group.

Applications and Significance

While its precursor, ethyl vanillin, is famed as a flavoring agent, this compound holds its own significance in several areas:

  • Synthetic Intermediate: It is a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1]

  • Flavor and Fragrance Research: As the alcohol derivative of ethyl vanillin, it is studied in the context of flavor chemistry and may be used as a flavoring agent itself.[6]

  • Antioxidant Properties: Research has indicated that the compound possesses antioxidant properties, with the ability to scavenge free radicals and reactive oxygen species.[8] This suggests potential applications in areas where mitigating oxidative stress is beneficial.[8][9]

Safety and Handling

According to safety data sheets, this compound requires careful handling.

  • Hazards: The primary hazard is serious eye irritation (H319).[6][12][13] It may also cause skin irritation (H315) and respiratory irritation (H335).[13][14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13][14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12][13][14]

    • Handling: Wash hands and any exposed skin thoroughly after handling.[12][14] Avoid breathing dust.[13][14]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][13]

    • Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

This substance is intended for research and development purposes only and is not for medicinal, household, or veterinary use.[1][12]

References

  • This compound | CAS#:4912-58-7 | Chemsrc . Chemsrc.com. Available at: [Link]

  • This compound Safety Data Sheets(SDS) lookchem . LookChem. Available at: [Link]

  • Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem . PubChem. Available at: [Link]

  • Ethyl Vanillin: What is It? Where is It Used? - Hangzhou Focus Corporation . Hangzhou Focus Corporation. Available at: [Link]

  • Solved IR spectrum of this compound I | Chegg.com . Chegg.com. Available at: [Link]

  • Applications of Ethyl Vanillin - Zancheng Life Sciences . Zancheng Life Sciences. Available at: [Link]

  • The Common Uses of Ethyl Vanillin - Turnberry Ingredients . Turnberry Ingredients. Available at: [Link]

  • Vanillyl alcohol - Wikipedia . Wikipedia. Available at: [Link]

  • 3-Ethoxy-4-methoxybenzyl alcohol - SpectraBase . SpectraBase. Available at: [Link]

  • Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com . Chegg.com. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-ethoxy-4-hydroxybenzyl alcohol, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific rationale behind its utility.

Molecular Architecture and Physicochemical Profile

This compound, also known as ethyl vanillyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O₃.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH), an ethoxy group (-OCH₂CH₃), and a hydroxymethyl group (-CH₂OH).[2] This specific arrangement of functional groups is pivotal to its chemical reactivity and biological activity.

The presence of both a phenolic hydroxyl and a benzylic alcohol group allows for a diverse range of chemical transformations. The phenolic hydroxyl can undergo etherification and esterification, while the benzylic alcohol is readily oxidized to an aldehyde or a carboxylic acid and can also form ethers and esters.[3] The aromatic ring itself is amenable to electrophilic substitution reactions.[3]

A defining feature of its molecular structure is the potential for strong intermolecular hydrogen bonding due to the presence of the hydroxyl groups, which contributes to its solid state at room temperature and its relatively high boiling point.[2] The ethoxy group, compared to the methoxy group in its close analog vanillyl alcohol, enhances its lipophilicity, which can influence its membrane permeability and biological interactions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₃[1][2][5]
Molecular Weight 168.19 g/mol [1][2][5]
CAS Number 4912-58-7[1][2][5]
Physical State Solid particulate/powder[2]
Melting Point 63-75 °C[1][2]
Boiling Point 323.3 °C at 760 mmHg[1]
Density 1.182 - 1.31 g/cm³[2]
pKa 9.88 ± 0.18 (Predicted)[2][6]
Flash Point 149.3 °C[1]
SMILES CCOC1=C(C=CC(=C1)CO)O[2][]
InChI InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3[2][]

Synthesis and Derivatization: A Mechanistic Perspective

The most common and direct route for the synthesis of this compound is the reduction of its aldehyde precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[3][4] This transformation is a cornerstone reaction in organic synthesis, and the choice of reducing agent is critical for achieving high yield and purity.

Reductive Synthesis from Ethyl Vanillin

Protocol: Sodium Borohydride Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

  • Dissolution: Dissolve 1.62 g of 3-ethoxy-4-hydroxybenzaldehyde in 10 mL of 1.0 M NaOH in a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. The use of a basic solution is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide. This increases the electron density of the aromatic ring but, more importantly, prevents the acidic phenol from reacting with the hydride reagent.

  • Cooling and Addition of Reducing Agent: Cool the flask in a cold-water bath. In small portions over five minutes, add 0.30 g of sodium borohydride (NaBH₄).[8] Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting other functional groups like the aromatic ring or the ether linkage. The portion-wise addition helps to control the reaction rate and temperature.

  • Reaction Progression: Remove the cold-water bath and allow the reaction to stir at room temperature for twenty minutes.[8] This allows the reaction to proceed to completion.

  • Quenching: Cool the reaction flask again in an ice-water bath and slowly add 2.5 M HCl.[8] This step serves two purposes: to neutralize the excess sodium borohydride and the sodium hydroxide, and to protonate the resulting alkoxide to form the final alcohol product. The slow addition is necessary to manage the vigorous foaming that occurs due to the release of hydrogen gas from the reaction of NaBH₄ with acid.

  • Purification: The resulting product can be purified through techniques such as recrystallization or chromatography to achieve the desired purity.[4]

Synthesis_of_3_Ethoxy_4_hydroxybenzyl_alcohol cluster_reagents Reagents ethyl_vanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) product This compound ethyl_vanillin->product Reduction naoh 1. NaOH nabh4 2. NaBH4 hcl 3. HCl (workup)

Caption: Synthetic pathway for this compound.

Key Derivatization Reactions

The functional groups of this compound provide handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3] A notable example is its conversion to alkyl ethers, such as 3-ethoxy-4-hydroxybenzyl methyl ether, known commercially as Methyl Diantilis, which has applications in the fragrance industry.[3] This etherification can be achieved using various alcohols in the presence of an acid catalyst, such as Amberlyst-15.[8][9]

Biological Significance and Applications in Drug Development

This compound exhibits several biological activities that make it a compound of interest for pharmaceutical research.

Antioxidant Properties

The phenolic hydroxyl group is a key structural feature that imparts antioxidant properties to the molecule.[1][4] It can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This mechanism is fundamental to its potential protective effects against oxidative stress-related diseases.[1] The antioxidant activity of this compound and its analogs, like 4-hydroxybenzyl alcohol, has been shown to confer protective effects in neuronal cells.[10]

Role as a Pharmaceutical Intermediate

This molecule serves as a versatile building block in the synthesis of various pharmaceutical compounds.[3][4] Its structural similarity to endogenous signaling molecules and its favorable physicochemical properties make it an attractive scaffold for the design of new therapeutic agents.

Interaction with the Vanilloid Receptor (TRPV1)

The 4-hydroxy-3-alkoxybenzyl moiety is a characteristic feature of vanilloids, a class of compounds that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[11] TRPV1 is a non-selective cation channel involved in pain sensation and thermosensation.[11] While the direct interaction of this compound with TRPV1 is not extensively detailed in the provided search results, its structural analog, capsaicin (which contains a 4-hydroxy-3-methoxybenzyl group), is a well-known TRPV1 agonist.[11] This structural relationship suggests that this compound and its derivatives could be explored as potential modulators of the TRPV1 channel, a significant target for pain management.[11][12]

Biological_Significance main_compound This compound antioxidant Antioxidant Activity (Free Radical Scavenging) main_compound->antioxidant due to phenolic -OH intermediate Pharmaceutical Intermediate main_compound->intermediate due to reactive functional groups trpv1 Potential TRPV1 Modulation (Vanilloid Structure) main_compound->trpv1 structural similarity to vanilloids drug_dev Drug Development antioxidant->drug_dev intermediate->drug_dev trpv1->drug_dev

Caption: Key biological roles of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental for confirming the substitution pattern on the aromatic ring and the presence of the ethoxy and benzyl alcohol groups.[3] The aromatic protons typically appear in the 6.5–7.5 ppm range, while the methylene protons of the ethoxy group resonate around 3.5–4.0 ppm, and the methyl protons appear further upfield.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-O stretching vibrations for the ether and alcohol functionalities would also be present.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

While detailed, specific spectra are not provided here, these techniques are standard for the characterization of this compound.

Safety and Handling

This compound is classified as causing serious eye irritation, and may cause skin and respiratory irritation.[2][13][14] Therefore, appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this compound.[13] It should be used in a well-ventilated area, and dust or fumes should be avoided.[2]

Conclusion

This compound is a molecule with a rich chemical and biological profile. Its well-defined molecular structure, with its strategically positioned functional groups, underpins its utility as a synthetic intermediate and its potential as a bioactive compound. For researchers in drug development, its antioxidant properties and structural similarity to vanilloid receptor modulators present exciting avenues for further investigation. A thorough understanding of its synthesis, reactivity, and biological interactions is essential for harnessing its full potential in scientific and industrial applications.

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  • Blednov, Y. A., & Harris, R. A. (2009). Deletion of vanilloid receptor (TRPV1) in mice alters behavioral effects of ethanol. Neuropharmacology, 57(4), 368–376.
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  • Appendino, G., et al. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators... ACS Chemical Neuroscience, 7(6), 737-748.
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  • Gavva, N. R., et al. (2007). Repeated Administration of Vanilloid Receptor TRPV1 Antagonists Attenuates Hyperthermia Elicited by TRPV1 Blockade. The Journal of pharmacology and experimental therapeutics, 323(1), 128–137.
  • Blednov, Y. A., & Harris, R. A. (2009). Deletion of vanilloid receptor (TRPV1) in mice alters behavioral effects of ethanol. Neuropharmacology, 57(4), 368–376.
  • Wang, Y., et al. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 119(3), 203-208.
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  • Kim, D. K., et al. (2017). Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners.
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  • Zhang, Y., et al. (2022). Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes. Journal of Agricultural and Food Chemistry, 70(1), 229-240.

Sources

An In-depth Technical Guide to 2-Ethoxy-4-(hydroxymethyl)phenol (Ethyl Vanillyl Alcohol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-4-(hydroxymethyl)phenol, a derivative of vanillin with significant potential in various scientific and therapeutic fields. This document elucidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and explores its neuroprotective mechanisms of action. Particular emphasis is placed on its role in modulating cellular signaling pathways related to oxidative stress and apoptosis, making it a compound of interest for drug development in the context of neurodegenerative diseases. This guide is intended to serve as a valuable resource for researchers and professionals by integrating technical data with practical experimental methodologies and mechanistic insights.

Introduction and Chemical Identity

2-Ethoxy-4-(hydroxymethyl)phenol, commonly known as ethyl vanillyl alcohol, is an organic compound structurally related to vanillin, the primary component of vanilla bean extract. The substitution of the methoxy group in vanillyl alcohol with an ethoxy group gives rise to ethyl vanillyl alcohol, a modification that can influence its biological activity and physicochemical properties. Its aromatic phenol structure, combined with the presence of hydroxyl and ethoxy functional groups, makes it a versatile molecule for chemical synthesis and a candidate for biological investigation.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethoxy-4-(hydroxymethyl)phenol . It is also known by several synonyms, including 3-Ethoxy-4-hydroxybenzyl alcohol.[1][2] The compound is registered under the CAS number 4912-58-7 .[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-ethoxy-4-(hydroxymethyl)phenol is essential for its application in research and development, particularly in areas such as formulation and pharmacology.

PropertyValueSource
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
Appearance Off-white solid[1]
Odor Vanilla-like aroma[1]
Melting Point 73-75 °C[3]
Solubility Soluble in ethanol. Estimated water solubility: 3.381e+004 mg/L @ 25 °C.[1][2]
logP (estimated) 1.00[2]

Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol

The most common and efficient method for the synthesis of 2-ethoxy-4-(hydroxymethyl)phenol is through the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products Ethyl_Vanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reduction Reduction of Aldehyde Ethyl_Vanillin->Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduction Solvent Aqueous NaOH Solvent->Reduction Product 2-Ethoxy-4-(hydroxymethyl)phenol Reduction->Product Byproducts Borate Salts Reduction->Byproducts

Synthesis of 2-ethoxy-4-(hydroxymethyl)phenol.

Detailed Experimental Protocol: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

This protocol outlines the laboratory-scale synthesis of 2-ethoxy-4-(hydroxymethyl)phenol.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

  • Sodium borohydride (NaBH₄)

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (25 mL)

  • Hydrochloric acid (HCl), dilute, for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a 25-mL Erlenmeyer flask, dissolve 0.162 g of 3-ethoxy-4-hydroxybenzaldehyde in 2.0 mL of 0.5 M NaOH solution. Add a magnetic stir bar to the flask.[1] 3-Ethoxy-4-hydroxybenzaldehyde, a solid that is not readily soluble in water, dissolves in aqueous NaOH due to the deprotonation of the acidic phenolic hydroxyl group, forming the soluble sodium phenoxide salt.[6]

  • Cooling and Addition of Reducing Agent: While stirring, cool the flask in an ice-water bath. Once cooled, carefully add 0.050 g of NaBH₄ to the solution.[1] The reaction is performed at a low temperature to control the rate of reaction and minimize potential side reactions.

  • Reaction Progression: Continue stirring the reaction mixture in the ice bath. The reduction of the aldehyde to a primary alcohol occurs via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon.[7]

  • Quenching and Neutralization: After the reaction is complete (typically monitored by thin-layer chromatography), carefully neutralize the reaction mixture by the dropwise addition of dilute hydrochloric acid until the pH is neutral. This step protonates the resulting alkoxide to form the alcohol and also quenches any remaining NaBH₄.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude 2-ethoxy-4-(hydroxymethyl)phenol can be further purified by recrystallization or column chromatography if necessary.

Mechanism of Action and Therapeutic Potential

Recent preclinical research has highlighted the neuroprotective effects of vanillyl alcohol, a close structural analog of 2-ethoxy-4-(hydroxymethyl)phenol.[8] These findings provide a strong basis for investigating the therapeutic potential of ethyl vanillyl alcohol, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The primary mechanisms of action appear to be the suppression of oxidative stress and the inhibition of apoptosis in neuronal cells.[8]

Modulation of Apoptotic Signaling Pathways

In a preclinical model of Parkinson's disease using MPP⁺-treated dopaminergic MN9D cells, vanillyl alcohol demonstrated significant neuroprotective effects by modulating key proteins in the apoptotic signaling cascade.[8] It is highly probable that 2-ethoxy-4-(hydroxymethyl)phenol exerts its effects through a similar mechanism.

The proposed mechanism involves:

  • Regulation of the Bax/Bcl-2 Ratio: Treatment with the compound leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell survival or death.[8]

  • Inhibition of PARP Cleavage: The compound has been shown to inhibit the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[8]

Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus (e.g., MPP⁺) cluster_regulation Bcl-2 Family Regulation cluster_execution Execution Phase Stimulus Neurotoxin (MPP⁺) Bax Bax (Pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis E_Vanillyl_Alcohol 2-Ethoxy-4-(hydroxymethyl)phenol E_Vanillyl_Alcohol->Bax Inhibits E_Vanillyl_Alcohol->Bcl2 Promotes

Modulation of apoptotic pathways.

Antioxidant Activity

In addition to its anti-apoptotic effects, vanillyl alcohol has been shown to possess potent antioxidant properties by scavenging free radicals.[8] This activity is crucial in the context of neurodegenerative diseases, where oxidative stress is a major contributor to neuronal damage. The phenolic hydroxyl group in 2-ethoxy-4-(hydroxymethyl)phenol is likely a key contributor to its antioxidant capacity.

Conclusion and Future Directions

2-Ethoxy-4-(hydroxymethyl)phenol is a compound with a well-defined chemical structure and accessible synthetic route. Its most significant promise lies in its potential as a neuroprotective agent, with preclinical evidence suggesting a mechanism of action involving the suppression of oxidative stress and modulation of apoptotic signaling pathways. For drug development professionals, this compound represents a promising lead for the development of novel therapeutics for neurodegenerative disorders.

Future research should focus on:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its in vivo efficacy.

  • Elucidation of Upstream Targets: Identifying the specific molecular targets through which it modulates the Bax/Bcl-2 ratio and other signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and drug-like properties.

  • Preclinical Efficacy in Animal Models: Evaluating the therapeutic potential in more complex animal models of neurodegenerative diseases.

References

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  • FooDB. (2010, April 8). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of 3-Ethoxy-4-hydroxybenzyl alcohol (CAS No. 4912-58-7), a key intermediate in the synthesis of various pharmaceutical and flavoring compounds. With a focus on its melting and boiling points, this document delves into the theoretical underpinnings of these phase transitions, presents a compilation of reported values, and offers detailed, standards-compliant protocols for their experimental determination. This guide is intended to be an essential resource for researchers and professionals engaged in the development and quality control of substances incorporating this versatile molecule.

Introduction: The Significance of this compound

This compound, also known by synonyms such as Ethyl Vanillyl Alcohol and 2-Ethoxy-4-(hydroxymethyl)phenol, is a substituted aromatic alcohol with the molecular formula C₉H₁₂O₃.[1][2] Its structure, featuring a benzene ring with ethoxy, hydroxyl, and hydroxymethyl functional groups, makes it a valuable building block in organic synthesis.[1] The precise physical properties of this compound are paramount for its application in drug development and other industrial processes, as they dictate purification methods, reaction conditions, and formulation strategies. The presence of hydroxyl groups allows for hydrogen bonding, which significantly influences its melting and boiling points.[3]

A common synthetic route to this compound is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), often accomplished using sodium borohydride.[1] The purity of the resulting crystalline solid is directly correlated with its melting point range; a sharp, high melting point is indicative of high purity.

Physicochemical Identification

A clear identification of this compound is crucial for accessing accurate physical property data.

IdentifierValueSource(s)
Chemical Name This compound[1][3][4]
Synonyms Ethyl vanillyl alcohol, 2-Ethoxy-4-(hydroxymethyl)phenol[1][2][5][6]
CAS Number 4912-58-7[1][4][5][7][8][9]
Molecular Formula C₉H₁₂O₃[1][2][4][5][7][10]
Molecular Weight 168.19 g/mol [1][2][5][7][10]
Chemical Structure

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[11]

Reported Melting Point Values

Various sources report slightly different melting points for this compound, which can be attributed to differences in purity and analytical methodology.

Melting Point Range (°C)Source(s)
73-75[1][4][6][8][9][12]
63.00[7]

This variability underscores the importance of in-house verification of this physical constant for each new batch of the compound.

Causality Behind Experimental Choices for Melting Point Determination

The choice of method for melting point determination is guided by the need for accuracy, reproducibility, and compliance with regulatory standards. The capillary method is widely adopted due to its simplicity and the small sample size required. The rate of heating is a critical parameter; a slow heating rate (around 1-2 °C per minute) near the melting point is essential for ensuring thermal equilibrium between the sample and the heating block, thus providing an accurate reading.[2]

Experimental Protocol: Determination of Melting Range (Based on USP General Chapter <741>)

This protocol describes the determination of the melting range of this compound using a capillary melting point apparatus, in accordance with the principles outlined in USP General Chapter <741>.[2][8][13][14]

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes (0.8-1.2 mm internal diameter)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Pack the dry powder into a sealed capillary tube to a height of 2-4 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the block rapidly to determine an approximate melting point. This allows for a more precise measurement in the subsequent steps.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new packed capillary tube. Heat the block at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point.

  • Final Determination: Reduce the heating rate to 1-2°C per minute.

  • Record Temperatures:

    • T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.

    • T₂ (Completion of Melting): The temperature at which the last solid particle melts.

  • Report: The melting range is reported as T₁ to T₂.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][15] It is a key parameter for distillation-based purification and for assessing the volatility of a compound.

Reported Boiling Point Values

The boiling point of this compound is reported at different pressures. It is crucial to note the pressure at which the boiling point was determined, as it significantly affects the value.

Boiling Point (°C)Pressure (mmHg/kPa)Source(s)
323.3760 mmHg[1][7][9][12]
219.85-220101.8-102.1 kPa (approx. 764-766 mmHg)[3][4][8]

The slight discrepancy in values at atmospheric pressure may be due to experimental variations.

Causality Behind Experimental Choices for Boiling Point Determination

For high-boiling compounds like this compound, determining the boiling point at atmospheric pressure can sometimes lead to decomposition. Therefore, vacuum distillation and subsequent correction to atmospheric pressure is a common and often preferred method. However, for a robust and standardized determination, methods like those outlined by the OECD provide a reliable framework. The dynamic method, which measures the vapor pressure as a function of temperature, is particularly advantageous as it can be applied to determine the vapor pressure curve.[15]

Experimental Protocol: Determination of Boiling Point (Based on OECD Guideline 103)

This protocol outlines the determination of the boiling point of this compound using the Siwoloboff method, a technique suitable for small sample quantities as described in OECD Guideline 103.[5][15]

Apparatus:

  • Heating bath (e.g., Thiele tube or a beaker with a suitable liquid like silicone oil)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Stirring mechanism for the heating bath

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer and immerse them in the heating bath.

  • Heating: Heat the bath gradually while stirring.

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Temperature Recording: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction (if necessary): If the determination is not carried out at standard atmospheric pressure (760 mmHg or 101.325 kPa), the observed boiling point can be corrected using the Clausius-Clapeyron equation or appropriate nomographs.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of this compound.

G Workflow for Physical Property Determination cluster_0 Compound Identification & Purity Assessment cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting A Obtain Sample of This compound B Confirm Identity (CAS, Structure) A->B C Assess Purity (e.g., HPLC, NMR) B->C D Prepare Sample (Dry and Powder) C->D Proceed if Pure H Prepare Sample (in Fusion Tube) C->H Proceed if Pure E Load Capillary Tube D->E F Determine Melting Range (USP <741> Method) E->F G Record T_onset and T_clear F->G L Compare with Literature Values G->L I Assemble Apparatus (OECD 103 Method) H->I J Heat and Observe Bubble Stream I->J K Record Boiling Temperature and Atmospheric Pressure J->K K->L M Report Physical Properties with Methodologies L->M N Final Technical Report M->N

Caption: Logical workflow for the determination of melting and boiling points.

Conclusion

This guide has provided a detailed examination of the melting and boiling points of this compound. The compiled data and standardized experimental protocols serve as a valuable resource for ensuring the quality and consistency of this important chemical intermediate. Adherence to these methodologies will enable researchers and drug development professionals to confidently utilize this compound in their synthetic and formulation endeavors.

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An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-hydroxybenzyl alcohol in Ethanol and Water

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethoxy-4-hydroxybenzyl alcohol (also known as ethyl vanillyl alcohol) in two critical solvent systems for pharmaceutical and chemical research: ethanol and water. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular interactions governing solubility and providing a robust experimental framework for its determination.

Introduction: The Significance of Solubility in Scientific Research

This compound is a phenolic compound of interest in various fields, including flavor chemistry and as a potential building block in pharmaceutical synthesis.[1] Its utility is intrinsically linked to its solubility, a fundamental physicochemical property that dictates its behavior in solution. Understanding the solubility of this compound in ethanol, a common organic solvent, and water, the primary biological solvent, is paramount for applications ranging from reaction chemistry and purification to formulation development and bioavailability studies in drug discovery.

This guide will delve into the theoretical underpinnings of its solubility in these solvents, present available solubility data, and provide a detailed, field-proven protocol for the empirical determination of its solubility, ensuring scientific integrity and reproducibility.

Molecular Structure and its Influence on Solubility

This compound possesses a nuanced molecular structure that governs its interactions with different solvents.[1] Key functional groups include a hydroxyl (-OH) group, an ethoxy (-OCH2CH3) group, and a benzyl alcohol moiety, all attached to a benzene ring.[1]

The phenolic hydroxyl and the benzylic alcohol groups are capable of acting as both hydrogen bond donors and acceptors. The oxygen atoms in the ethoxy group and the hydroxyl groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like water and ethanol.

The "like dissolves like" principle is a foundational concept in predicting solubility.[2] Both water and ethanol are polar, protic solvents capable of extensive hydrogen bonding. Consequently, this compound is expected to exhibit favorable solubility in both. However, the presence of the nonpolar benzene ring and the ethyl group of the ethoxy moiety introduces a hydrophobic character that will modulate its solubility, particularly in water.

Solubility Profile of this compound

Solubility in Water

The presence of two hydroxyl groups capable of hydrogen bonding with water molecules suggests a degree of aqueous solubility. However, the aromatic ring and the ethoxy group contribute to its hydrophobicity, likely limiting its solubility in water. For its structural analog, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), it is described as being soluble in hot water.[3] This suggests that the solubility of this compound in water is likely to be moderate and temperature-dependent.

Solubility in Ethanol

Ethanol, being a less polar solvent than water but still capable of hydrogen bonding, is expected to be an excellent solvent for this compound. The alkyl chain of ethanol can interact favorably with the nonpolar regions of the solute molecule. Qualitative data from PubChem indicates that this compound is "soluble" in ethanol.[4] For the related compound vanillyl alcohol, it is also reported to be soluble in ethanol.[5]

Comparative Solubility: Insights from Ethylvanillin

The corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin), has been studied more extensively. While aldehydes can accept hydrogen bonds via their carbonyl oxygen, they lack the donor capacity of alcohols.[6][7] This generally results in lower solubility in protic solvents compared to their alcohol counterparts. Studies on ethylvanillin in ethanol-water mixtures have shown that its solubility increases with both temperature and the proportion of ethanol in the mixture.[8] This trend is expected to be similar for this compound, though the absolute solubility values are likely to be higher due to the additional hydrogen bonding capabilities of the alcohol.

Table 1: Summary of Expected and Reported Solubility

SolventExpected SolubilityReported Data (Qualitative)Rationale
WaterModerately SolubleSoluble in hot water (for analog vanillyl alcohol)[3]Hydrogen bonding potential from two -OH groups, counteracted by hydrophobic regions.
EthanolHighly Soluble"Soluble"[4]"Like dissolves like" principle; both are polar and can hydrogen bond. The nonpolar parts of both molecules can interact favorably.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the shake-flask method is the gold-standard for determining thermodynamic solubility.[9] This method is based on achieving equilibrium between the solid solute and a saturated solution.

Causality Behind Experimental Choices

The extended equilibration time (typically 24-72 hours) is crucial to ensure that the system reaches true thermodynamic equilibrium, avoiding the misleading results of kinetically favored supersaturated solutions. The use of a constant temperature bath is essential as solubility is highly temperature-dependent. Centrifugation and filtration are critical steps to effectively separate the solid phase from the saturated solution without disturbing the equilibrium. The choice of analytical method (e.g., UV-Vis spectrophotometry or HPLC) will depend on the chromophoric properties of the compound and the desired sensitivity and specificity.

Step-by-Step Shake-Flask Protocol
  • Preparation of Solvent Systems: Prepare the desired solvent systems (e.g., pure water, pure ethanol, and various ethanol-water mixtures).

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to establish equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed in the temperature bath for a sufficient time for the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Dilution and Analysis: Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Quantification: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

  • Time to Equilibrium: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

  • Solid Phase Analysis: The remaining solid phase should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformations during the experiment.

  • Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

Visualizing the Experimental Workflow and Molecular Interactions

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Solvents (Water, Ethanol, Mixtures) C Add Solute to Solvent A->C B Weigh Excess This compound B->C D Agitate at Constant Temperature (24-72 hours) C->D E Sample and Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (UV-Vis or HPLC) F->G H Calculate Solubility G->H

Caption: Shake-Flask Method Workflow for Solubility Determination.

G cluster_solute This compound cluster_water Water (H₂O) cluster_ethanol Ethanol (C₂H₅OH) solute C₉H₁₂O₃ water H₂O solute->water H-Bonding (Donor & Acceptor) ethanol C₂H₅OH solute->ethanol H-Bonding (Donor & Acceptor) solute->ethanol Hydrophobic Interactions

Caption: Key Intermolecular Interactions in Solution.

Conclusion

The solubility of this compound in ethanol and water is governed by a balance of its hydrogen bonding capabilities and hydrophobic character. It is anticipated to be highly soluble in ethanol and moderately soluble in water, with solubility in both solvents likely increasing with temperature. For precise quantitative data, the shake-flask method provides a reliable and validated experimental approach. A thorough understanding and empirical determination of its solubility are critical for the effective application of this compound in research and development.

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An In-Depth Technical Guide to the Spectroscopic Data of Ethyl Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl vanillyl alcohol (IUPAC name: 2-ethoxy-4-(hydroxymethyl)phenol). As a key intermediate in the synthesis of fragrances and a potential scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of ethyl vanillyl alcohol. Each section presents a detailed interpretation of the spectra, grounded in fundamental principles and supported by comparative data from analogous compounds. The guide also includes detailed experimental protocols for data acquisition, ensuring that researchers can confidently replicate and validate these findings.

Introduction

Ethyl vanillyl alcohol, a derivative of the widely used flavoring agent ethyl vanillin, is a compound of interest in various chemical sectors. Its synthesis is straightforward, typically involving the reduction of the aldehyde group of ethyl vanillin.[1] The presence of a primary alcohol, a phenolic hydroxyl group, and an ethoxy group on a benzene ring gives rise to a distinct spectroscopic signature. This guide aims to elucidate this signature, providing a foundational reference for the identification and characterization of this compound.

Synthesis of Ethyl Vanillyl Alcohol

The most common and efficient synthesis of ethyl vanillyl alcohol is achieved through the reduction of ethyl vanillin. This process converts the aldehyde functional group into a primary alcohol.

Experimental Protocol: Reduction of Ethyl Vanillin
  • Dissolution: Dissolve ethyl vanillin in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

G ethyl_vanillin Ethyl Vanillin nabh4 NaBH₄, Ethanol/H₂O ethyl_vanillin->nabh4 ethyl_vanillyl_alcohol Ethyl Vanillyl Alcohol nabh4->ethyl_vanillyl_alcohol caption Synthesis of Ethyl Vanillyl Alcohol

Caption: Reduction of ethyl vanillin to ethyl vanillyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of ethyl vanillyl alcohol in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, the benzylic protons, and the hydroxyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.90d, J ≈ 8.0 Hz1HAr-H (adjacent to -CH₂OH)
~ 6.85d, J ≈ 2.0 Hz1HAr-H (adjacent to -OCH₂CH₃)
~ 6.80dd, J ≈ 8.0, 2.0 Hz1HAr-H
~ 5.70s (broad)1HAr-OH
~ 4.60s2H-CH ₂OH
~ 4.10q, J ≈ 7.0 Hz2H-OCH ₂CH₃
~ 2.00t (broad)1H-CH₂OH
~ 1.45t, J ≈ 7.0 Hz3H-OCH₂CH

Causality Behind Predicted Shifts:

  • Aromatic Protons (δ 6.80-6.90): The three aromatic protons appear in the characteristic aromatic region. The electron-donating hydroxyl and ethoxy groups shield these protons, shifting them upfield compared to benzene (δ 7.34). The splitting pattern arises from ortho and meta coupling.

  • Benzylic Protons (δ 4.60): The methylene protons adjacent to the aromatic ring and the hydroxyl group are deshielded and appear as a singlet.

  • Ethoxy Group Protons (δ 4.10, 1.45): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the methyl protons. The methyl protons appear as a triplet.

  • Hydroxyl Protons (δ 5.70, 2.00): The phenolic and alcoholic hydroxyl protons are typically broad singlets and their chemical shifts can vary with concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 147.0C -OH (aromatic)
~ 146.0C -OCH₂CH₃ (aromatic)
~ 133.0C -CH₂OH (aromatic)
~ 120.0Ar-C H
~ 114.0Ar-C H
~ 111.0Ar-C H
~ 65.0-C H₂OH
~ 64.0-OC H₂CH₃
~ 15.0-OCH₂C H₃

Justification of Assignments:

  • Aromatic Carbons (δ 111.0-147.0): The carbons attached to the oxygen atoms (C-OH and C-OCH₂CH₃) are the most deshielded. The quaternary carbon attached to the hydroxymethyl group is also significantly downfield. The protonated aromatic carbons appear in the range of δ 111.0-120.0.

  • Aliphatic Carbons (δ 15.0-65.0): The benzylic carbon (-CH₂OH) and the methylene carbon of the ethoxy group (-OCH₂CH₃) are deshielded by the attached oxygens. The methyl carbon of the ethoxy group is the most upfield signal.

Caption: Predicted NMR assignments for Ethyl Vanillyl Alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl vanillyl alcohol is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether groups.

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3200 (broad)O-H stretchPhenolic and Alcoholic -OH
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H (in -CH₂- and -CH₃)
1600 - 1450C=C stretchAromatic ring
1270 - 1200C-O stretchAryl ether
1050 - 1000C-O stretchPrimary alcohol

Interpretation of Key Peaks:

  • O-H Stretching: A strong, broad band in the region of 3500-3200 cm⁻¹ is the most prominent feature, indicative of the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).

  • C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and hydroxymethyl groups are observed below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Several sharp to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretching: Strong bands corresponding to the aryl ether and primary alcohol C-O stretching are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl vanillyl alcohol (C₉H₁₂O₃), the molecular weight is 168.19 g/mol .

GC-MS Data:

  • Molecular Ion (M⁺): m/z = 168[2]

  • Major Fragments: m/z = 122, 93[2]

Proposed Fragmentation Pathway:

The fragmentation of ethyl vanillyl alcohol under electron ionization (EI) is expected to follow pathways characteristic of benzyl alcohols and phenols.

  • Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group is a common pathway for benzyl alcohols. However, the most likely initial fragmentation is the loss of a hydrogen radical to form a stable ion.

  • Loss of Water: Alcohols readily lose a molecule of water (18 Da).

  • Benzylic Cleavage: The bond between the benzylic carbon and the hydroxyl group can cleave.

  • Loss of Ethoxy Group: The ethoxy group can be lost as a radical.

G M [M]⁺˙ m/z = 168 M_minus_H2O [M-H₂O]⁺˙ m/z = 150 M->M_minus_H2O - H₂O M_minus_CH2OH [M-CH₂OH]⁺ m/z = 137 M->M_minus_CH2OH - •CH₂OH frag1 m/z = 122 M->frag1 - C₂H₅•, -H frag2 m/z = 93 frag1->frag2 - C₂H₅• caption Proposed MS fragmentation of Ethyl Vanillyl Alcohol.

Caption: Proposed MS fragmentation of Ethyl Vanillyl Alcohol.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of ethyl vanillyl alcohol. The predicted NMR spectra, in conjunction with the IR and MS data, offer a detailed structural confirmation of the molecule. The provided experimental protocols serve as a practical resource for researchers working with this compound. This guide reinforces the importance of a multi-technique approach to spectroscopic analysis for unambiguous compound identification.

References

  • Miles, W. H., & Connell, K. B. (2006). Synthesis of Methyl Diantilis, a Commercially Important Fragrance. Journal of Chemical Education, 83(2), 285. [Link]

  • PubChem. (n.d.). Ethyl vanillyl alcohol. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ethyl vanillin (HMDB0029665). Retrieved December 31, 2025, from [Link]

  • MOLBASE. (n.d.). 3-Ethoxy-4-hydroxybenzyl alcohol|4912-58-7. Retrieved December 31, 2025, from [Link]

  • Indian Academy of Sciences. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 119(1), 57-62. [Link]

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An In-depth Technical Guide on the Biological Activity of 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-Ethoxy-4-hydroxybenzyl alcohol, a significant aromatic compound. Also known by synonyms such as ethyl vanillyl alcohol, this molecule has garnered interest for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document will delve into the mechanistic underpinnings of these activities, supported by established experimental protocols and data. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction: Chemical Identity and Significance

This compound, systematically named (3-ethoxy-4-hydroxyphenyl)methanol, is a substituted aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[3][4][5] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an ethoxy (-OC₂H₅) group, and a hydroxymethyl (-CH₂OH) group.[3] This unique combination of functional groups is pivotal to its chemical reactivity and biological activity.[2]

The compound is a derivative of ethyl vanillin and is recognized for its pleasant, vanilla-like aroma, leading to its use in the fragrance and food industries.[2][6] However, its significance extends beyond organoleptic properties. The phenolic hydroxyl group, in particular, is a key contributor to its antioxidant capabilities, a cornerstone of its broader biological effects. This guide will explore these multifaceted activities in detail.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4912-58-7[1][3][7][8]
Molecular Formula C₉H₁₂O₃[1][3][5][7]
Molecular Weight 168.19 g/mol [1][3][5][7]
Appearance Solid, particulate/powder[3][9]
Melting Point 73-75 °C[3][5]
Boiling Point 323.3 °C at 760 mmHg[3][5]
Density 1.182 g/cm³[3][5]
pKa 9.88 ± 0.18 (Predicted)[4][9]

Core Biological Activities and Underlying Mechanisms

The therapeutic potential of this compound is primarily attributed to its potent antioxidant, anti-inflammatory, and neuroprotective effects. These activities are interconnected, often with shared molecular pathways.

Potent Antioxidant Properties

This compound has demonstrated the ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in a multitude of diseases.[1] This antioxidant capacity is largely due to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA.[1]

A major cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[11] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of protective genes.[10] It is hypothesized that this compound can induce this pathway, thereby bolstering the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces dissociation EHBA 3-Ethoxy-4-hydroxybenzyl alcohol EHBA->Nrf2_Keap1 Potentially induces dissociation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription Nrf2_n->ARE Binds to Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many pathological conditions. This compound is believed to exert anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[13][14] It controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[15] The antioxidant properties of this compound may contribute to the suppression of NF-κB activation, as oxidative stress is a known trigger for this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation IkB IκB Stimuli Inflammatory Stimuli (e.g., Cytokines, ROS) Stimuli->NFkB_IkB Induces IκB degradation EHBA 3-Ethoxy-4-hydroxybenzyl alcohol EHBA->Stimuli Inhibits (via antioxidant effect) Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Genes Promotes transcription Proteins Inflammatory Mediators Genes->Proteins Translation Proteins->Stimuli Amplifies inflammatory response

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Neuroprotective Potential

The brain is particularly vulnerable to oxidative stress and inflammation, both of which are central to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. By mitigating oxidative damage and neuroinflammation, this compound may help protect neurons from injury and death.

Experimental Protocols for Evaluating Biological Activity

To rigorously assess the biological activities of this compound, a series of in vitro assays are recommended. These protocols are designed to provide quantitative data on its antioxidant, anti-inflammatory, and neuroprotective efficacy.

Assessment of Antioxidant Capacity

A combination of assays is recommended to obtain a comprehensive profile of the compound's antioxidant activity.[16][17][18]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Step-by-Step Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the compound or a standard antioxidant (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.

  • Step-by-Step Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the diluted ABTS solution to wells containing various concentrations of this compound or a standard.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

Evaluation of Neuroprotective Effects in a Cellular Model

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neuroprotection.[19]

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Step-by-Step Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

    • Induce neurotoxicity by adding a stressor, such as hydrogen peroxide (H₂O₂) for oxidative stress or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.

    • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the control group.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Step-by-Step Protocol:

    • Follow steps 1-3 of the cell viability assay protocol.

    • After treatment, wash the cells with warm PBS.

    • Load the cells with DCFH-DA solution in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

Caption: A generalized workflow for assessing the in vitro neuroprotective effects.

Safety and Handling

According to available safety data, this compound is classified as causing serious eye irritation.[6][20][21] It may also cause skin and respiratory irritation.[6][9][20] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[20][21] Work should be conducted in a well-ventilated area.[9]

Conclusion and Future Directions

This compound is a promising bioactive compound with well-documented antioxidant properties and strong potential for anti-inflammatory and neuroprotective applications. The mechanisms underlying these effects are likely rooted in its ability to modulate key cellular signaling pathways, such as Nrf2-ARE and NF-κB.

Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the compound. Further elucidation of its molecular targets and signaling interactions will be crucial for its development as a potential therapeutic agent for diseases associated with oxidative stress and inflammation.

References

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC - NIH. (URL: [Link])

  • NF-κB signaling in inflammation - PubMed - NIH. (URL: [Link])

  • NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. (URL: [Link])

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. (URL: [Link])

  • The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC - NIH. (URL: [Link])

  • In vitro methods for estimation of the antioxidant activity of natural compounds. (URL: [Link])

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress* - Consensus. (URL: [Link])

  • Write out the mechanism for the reaction reduction of ethyl vanillin to vanillyl alcohol. (URL: [Link])

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - Frontiers. (URL: [Link])

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (URL: [Link])

  • Nrf2 signaling pathway: Significance and symbolism. (URL: [Link])

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (URL: [Link])

  • The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • This compound | CAS#:4912-58-7 | Chemsrc. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (URL: [Link])

  • Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review - PMC. (URL: [Link])

  • This compound - LookChem. (URL: [Link])

  • Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem. (URL: [Link])

  • Antioxidant properties of ethyl vanillin in vitro and in vivo - PubMed. (URL: [Link])

  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (URL: [Link])

  • In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - NIH. (URL: [Link])

  • Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo - Taylor & Francis Online. (URL: [Link])

  • This compound Safety Data Sheets(SDS) lookchem. (URL: [Link])

  • Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo | Request PDF - ResearchGate. (URL: [Link])

  • Studies on the Antioxidant Activities of Natural Vanilla Extract and Its Constituent Compounds through in Vitro Models | Request PDF - ResearchGate. (URL: [Link])

  • [FREE] Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. - brainly.com. (URL: [Link])

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An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzyl Alcohol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-4-hydroxybenzyl alcohol, also known as ethyl vanillyl alcohol, is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and biomedical research. As a derivative of p-hydroxybenzyl alcohol (HBA), a known active component in some traditional medicines, it serves as a versatile building block for more complex molecules and exhibits a range of intriguing biological activities.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and key research applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work. We will delve into its antioxidant and potential neuroprotective mechanisms, provide validated experimental protocols, and discuss its broader utility as a research chemical.

Introduction and Chemical Identity

This compound is a phenolic benzyl alcohol derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group, an ethoxy (-OC2H5) group, and a hydroxymethyl (-CH2OH) group.[1][2] Its systematic IUPAC name is (3-ethoxy-4-hydroxyphenyl)methanol.[1] The precise arrangement of these functional groups dictates its chemical reactivity and biological function, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and flavoring agents.[3][4] Its structural similarity to vanillyl alcohol, differing only by an ethoxy group in place of a methoxy group, places it within a class of compounds known for their potential antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental design. The compound is a stable solid at room temperature, with strong intermolecular forces, likely due to hydrogen bonding from its hydroxyl groups.[2]

PropertyValueSource(s)
CAS Number 4912-58-7[1][2][7][8]
Molecular Formula C₉H₁₂O₃[1][2][9]
Molecular Weight 168.19 g/mol [1][2][9]
Appearance Solid particulate/powder[2][7]
Melting Point 73-75 °C[1][2][10]
Boiling Point 323.3 °C at 760 mmHg[1][9][10]
Density ~1.182 - 1.31 g/cm³[1][2][7]
pKa 9.88 ± 0.18 (Predicted)[2][7]
Vapor Pressure 0.003 Pa at 25°C[2][7]

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin).[1] This transformation is a cornerstone of its laboratory-scale and industrial production.

Reductive Synthesis from Ethyl Vanillin

The reduction using sodium borohydride (NaBH₄) is favored for its operational simplicity, mild reaction conditions, and high yields, which are often reported to be 85% or greater.[1]

Causality of Reagent Choice:

  • Sodium Borohydride (NaBH₄): A selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the phenolic hydroxyl group. Its mild nature makes it ideal for this transformation.

  • Sodium Hydroxide (NaOH): Used to dissolve the ethyl vanillin and stabilize the NaBH₄.

  • Methanol/Ethanol: Common solvents for this reaction, effectively dissolving the reactants.

  • Hydrochloric Acid (HCl): Used to neutralize the reaction mixture and quench any remaining NaBH₄.

Protocol 1: Sodium Borohydride Reduction of Ethyl Vanillin

Objective: To synthesize this compound from 3-ethoxy-4-hydroxybenzaldehyde.

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl, ~2M)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Dissolve ethyl vanillin in methanol in a round-bottom flask.

  • Basification: Add a solution of NaOH and stir until the ethyl vanillin is fully dissolved.

  • Cooling: Place the flask in an ice bath to control the exothermic reaction.

  • Reduction: Slowly add NaBH₄ to the cooled solution in small portions. The addition of a strong base like NaOH helps to stabilize the NaBH₄.[1]

  • Reaction Monitoring: Allow the reaction to stir for 1-2 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add 2M HCl to neutralize the excess NaOH and quench the unreacted NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or water).

Biological Activity and Mechanism of Action

Research indicates that this compound and its structural analogs possess significant biological activities, primarily centered around their antioxidant properties.[4][9]

Antioxidant and Radical Scavenging Activity

Like many phenolic compounds, this compound is an effective antioxidant.[4][9] It can scavenge free radicals and neutralize reactive oxygen species (ROS).[4] This activity is critical for protecting cells from oxidative stress, a key factor in the progression of numerous diseases.[4] Studies have shown it can inhibit lipid peroxidation, protein oxidation, and DNA damage.[4][9]

The antioxidant mechanism is attributed to the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxy radical, which is resonance-stabilized by the aromatic ring.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) H2O Neutralized Species (e.g., H₂O) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Causes EHBA 3-Ethoxy-4-hydroxybenzyl alcohol (EHBA) EHBA_Radical Stable EHBA Phenoxy Radical EHBA->EHBA_Radical Forms EHBA->H2O Donates H• to neutralize DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of EHBA in Methanol C Prepare serial dilutions of EHBA A->C B Prepare fresh DPPH working solution in Methanol D Mix EHBA dilutions with DPPH solution B->D C->D E Incubate in dark (30 minutes) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition vs. Control F->G H Plot % Inhibition vs. Concentration G->H I Determine IC₅₀ Value H->I

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) value of this compound.

Materials:

  • This compound (EHBA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of EHBA in methanol.

    • Prepare a ~0.1 mM working solution of DPPH in methanol. Keep it protected from light.

  • Assay Setup (in a 96-well plate):

    • Test Samples: Add 100 µL of various concentrations of EHBA (prepared by serial dilution from the stock) to wells.

    • Control: Add 100 µL of methanol to control wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all test and control wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of EHBA. The IC₅₀ is the concentration of EHBA that causes 50% inhibition of the DPPH radical.

Safety and Handling

For research purposes only, not for human or veterinary use. [1][9]Safety data indicates that the primary handling concern is potential eye irritation, with possible skin and respiratory irritation as secondary concerns. [2]Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed.

Conclusion and Future Directions

This compound is a compound with a well-defined synthesis and significant potential as a research chemical. Its established antioxidant properties provide a solid foundation for further exploration into its biological effects. Future research should focus on validating the presumed neuroprotective and anti-inflammatory activities, drawing parallels from its close analog, vanillyl alcohol. Elucidating the specific signaling pathways it modulates will be crucial for transitioning this compound from a synthetic intermediate to a potential therapeutic lead.

References

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Synonyms for 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzyl alcohol: Nomenclature, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4912-58-7), a substituted aromatic alcohol of significant interest in chemical research. While often referenced by its common name, ethyl vanillyl alcohol, a precise understanding of its nomenclature is critical for unambiguous scientific communication. This document elucidates the various synonyms and identifiers for the compound, details its key physicochemical properties, and presents a validated protocol for its synthesis via the reduction of its widely-used precursor, ethyl vanillin. Furthermore, we explore its documented antioxidant properties and potential applications for professionals in research and drug development. The guide is structured to serve as a foundational resource, integrating established chemical principles with practical, field-proven methodologies.

Nomenclature and Structural Identification

A precise understanding of a compound's nomenclature is fundamental to research and development. This compound is classified as a substituted aromatic alcohol, featuring a benzene ring functionalized with hydroxyl, ethoxy, and hydroxymethyl groups.[1] The specific arrangement of these groups dictates its chemical identity and reactivity.

Synonyms and Identifiers

The compound is known by several names across different contexts, from common laboratory use to systematic nomenclature databases. This section clarifies these identifiers to prevent ambiguity. The International Union of Pure and Applied Chemistry (IUPAC) name is (3-ethoxy-4-hydroxyphenyl)methanol .[1] Other common synonyms include ethyl vanillyl alcohol and 2-Ethoxy-4-(hydroxymethyl)phenol .[1][2][3][4]

A frequent point of confusion arises from its relationship with its aldehyde precursor, 3-ethoxy-4-hydroxybenzaldehyde, which is commonly known as ethyl vanillin or bourbonal.[5][6][7] It is critical to distinguish the target alcohol from this aldehyde, as their chemical properties and applications differ significantly. The alcohol is synthesized from the aldehyde, a relationship detailed in Section 3.

The following table summarizes the key identifiers for this compound.

Identifier TypeValue
Primary Name This compound
IUPAC Name (3-ethoxy-4-hydroxyphenyl)methanol[1]
Common Synonyms Ethyl vanillyl alcohol, 2-Ethoxy-4-(hydroxymethyl)phenol[1][2][4]
CAS Number 4912-58-7[1][2][3][8][][10]
Molecular Formula C₉H₁₂O₃[2][3][8][]
Molecular Weight 168.19 g/mol [2][3][8][]
InChI Key ULCZGZGLABEWDG-UHFFFAOYSA-N[]
Canonical SMILES CCOC1=C(C=CC(=C1)CO)O[8][]
Structural Representation

The structural relationship of the functional groups on the benzene ring is visualized below.

Start Start: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Reagent Reducing Agent: Sodium Borohydride (NaBH₄) in basic aqueous medium Start->Reagent Process Reaction at 10-20°C for ~30 minutes Reagent->Process Quench Acidification / Quenching (Neutralizes excess base) Process->Quench Product Product: This compound Quench->Product

Caption: Workflow for the synthesis of the target alcohol from ethyl vanillin.

Detailed Experimental Protocol

This protocol describes the sodium borohydride-mediated reduction of ethyl vanillin.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • Sodium Borohydride (NaBH₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

  • Ethanol

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Reaction Flask and Condenser

Procedure:

  • Dissolution: In a reaction flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde in a basic aqueous solution (e.g., 0.1 M NaOH). The base stabilizes the NaBH₄ and dissolves the phenoxide form of the starting material. [1]2. Cooling: Place the flask in an ice bath and cool the solution to 10-20°C with continuous stirring. This step is critical to control the exothermic nature of the reduction. [1]3. Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The NaBH₄ provides the hydride ions necessary for the aldehyde reduction. [1]4. Reaction: Maintain the temperature at 10-20°C and allow the reaction to proceed for approximately 30 minutes, or until TLC analysis indicates full consumption of the starting material. [1]5. Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid until the solution is neutralized. This step neutralizes excess NaOH and destroys any remaining NaBH₄.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. A typical yield for this process is around 85%. [1]

Applications in Research and Drug Development

While its precursor, ethyl vanillin, is a well-established flavoring agent,[11] this compound is notable for its own distinct biological properties, particularly its antioxidant capabilities.

  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals and reactive oxygen species. [8]This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize radicals. This makes it a valuable candidate for research into mitigating oxidative stress, which is implicated in numerous disease pathologies. [8]* Therapeutic Potential: Due to its antioxidant effects, it is considered a potential agent for addressing conditions caused by peroxides and aldehydes. [8]Its ability to inhibit lipid peroxidation, protein oxidation, and DNA damage warrants further investigation in preclinical models. [8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard ClassGHS Statement
Eye Irritation H319: Causes serious eye irritation [4][8]
Skin Irritation H315: Causes skin irritation [4]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. [8]In case of eye contact, rinse cautiously with water for several minutes. [8] Storage:

  • Store in a cool, dry place at temperatures between 10°C and 25°C. [8]Keep the container tightly closed and protected from light.

References

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  • This compound | CAS#:4912-58-7 | Chemsrc.

  • Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem.

  • This compound | 4912-58-7 - ChemicalBook.

  • Bourbonal - ChemBK.

  • Ethylvanillin | C9H10O3 | CID 8467 - PubChem.

  • ethyl vanillin, 121-32-4 - The Good Scents Company.

  • Showing Compound Ethyl vanillin (FDB000841) - FooDB.

  • ETHYL VANILLIN - Ataman Kimya.

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3-Ethoxy-4-hydroxybenzyl alcohol safety and hazards information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 3-Ethoxy-4-hydroxybenzyl Alcohol (CAS: 4912-58-7)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety, hazards, and handling of this compound (CAS: 4912-58-7). As a compound of interest in various research and development fields for its antioxidant properties and as a derivative of vanillin, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations for handling protocols and addressing the practical implications of its toxicological profile for the R&D professional.

Section 1: Chemical and Physical Identity

This compound, also known as Ethyl Vanillyl Alcohol, is a solid, off-white particulate or powder at room temperature.[2][3][4] Its structure, featuring hydroxyl, ethoxy, and hydroxymethyl functional groups, contributes to its physical properties, such as a relatively high boiling point, which suggests strong intermolecular hydrogen bonding.[4] Understanding these properties is the first step in developing appropriate handling and storage procedures.

PropertyValueSource(s)
CAS Number 4912-58-7[5][6][7]
Molecular Formula C₉H₁₂O₃[1][5][7]
Molecular Weight 168.19 g/mol [1][5][7]
Appearance Off-white solid: particulate/powder[2][3][4]
Melting Point 73-75 °C[2][7][8]
Boiling Point 323.3 °C at 760 mmHg[1][7][8]
Flash Point 149.3 °C[1][7][8]
Density 1.182 - 1.31 g/cm³ at 20°C[2][4][8]
Solubility Soluble in ethanol; Slightly water-soluble[3][9]

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance, primarily due to its irritant properties. The designated pictogram is the GHS07 exclamation mark, indicating that it can cause less severe health effects.[6][10]

Hazard ClassHazard StatementGHS CodeSource(s)
Serious Eye Damage/Irritation Causes serious eye irritationH319[3][5][6]
Skin Corrosion/Irritation Causes skin irritationH315[3][6][11]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335[3][6][12]

Expert Interpretation for the Lab Environment:

  • Eye Irritation (Category 2) : This is the most consistently reported hazard.[3] Accidental contact with the eyes is likely to cause significant and painful, though reversible, irritation. This underscores the mandatory use of appropriate eye protection at all times.

  • Skin and Respiratory Irritation (Category 2 & 3) : As a fine powder, the compound poses an inhalation risk that can lead to irritation of the respiratory tract.[3][6] Skin contact may lead to dermatitis or irritation.[3][6] The causality lies in the phenolic nature of the compound, which can interact with and disrupt biological membranes.

Section 3: Toxicological Profile: Acknowledging Data Gaps

A critical aspect for any drug development professional is the comprehensive toxicological profile of a compound. For this compound, while the acute irritant effects are documented, publicly available data on long-term toxicological endpoints such as carcinogenicity, mutagenicity, or reproductive toxicity are limited.[13][14] Safety Data Sheets often note that the toxicological properties have not been fully investigated.[13][14]

Implications for the Researcher: The absence of comprehensive toxicological data necessitates a cautious approach. Standard procedure should be to handle this compound as if it were potentially hazardous following chronic exposure. This principle of "as low as reasonably practicable" (ALARP) exposure is central to a robust safety culture. All handling should occur within engineered controls to minimize any potential for systemic exposure.

Section 4: Exposure Controls and Personal Protection Protocol

Effective exposure control is a self-validating system, combining engineering controls and personal protective equipment (PPE) to create multiple barriers between the researcher and the chemical hazard.

1. Engineering Controls:

  • Ventilation: All weighing and handling of the solid material should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[15]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[16][17]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[16][17] A face shield may be required for larger quantities or when there is a significant risk of splashing.[15]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as chemical waste.[18]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For tasks with a higher risk of contamination, impervious coveralls may be necessary.[15]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[10][18]

Section 5: Safe Handling and Storage Protocols

Protocol for Handling Solid this compound:

  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • Dispensing: Open the container inside the fume hood. Use a spatula to carefully transfer the required amount, avoiding actions that could generate dust. Do not crush or grind the material outside of a contained system.

  • Cleaning: After dispensing, securely close the primary container. Decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol), followed by soap and water.[9]

  • Waste: Dispose of any contaminated materials (weigh boats, wipes, gloves) in a designated and properly labeled hazardous waste container.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][12][15]

  • Keep away from incompatible materials, which include strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[12][16][17][19]

  • Store in a locked cabinet or area to restrict access.[6]

Section 6: Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures:

  • If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][12]

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]

  • If Inhaled: Move the person into fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5][6][12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][13][16]

Accidental Release (Spill) Protocol:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE.

  • Dampen the spilled solid material with alcohol to prevent dust formation.[9]

  • Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with absorbent paper dampened with alcohol, followed by a thorough wash with soap and water.[9]

  • Do not allow the chemical to enter drains or waterways.[20]

Fire-Fighting Protocol:

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. A water spray can be used to cool containers.[5][12]

  • Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[12][13][17]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][12]

Section 7: Laboratory Risk Assessment Workflow

A systematic risk assessment is a non-negotiable prerequisite for working with any hazardous chemical. The following workflow provides a logical framework for this process.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Control Implementation cluster_ops Phase 3: Operational Safety cluster_review Phase 4: Final Approval A 1. Information Gathering - Review SDS & Literature - Identify Hazards (H319, H315, H335) B 2. Process Evaluation - Define quantities used - Assess potential for dust/aerosol generation A->B Analyze Data C 3. Select Engineering Controls - Fume Hood Required - Ensure Eyewash/Shower Access B->C D 4. Define PPE Protocol - Goggles (Mandatory) - Nitrile Gloves - Lab Coat C->D E 5. Develop Safe Work Procedure - Detail handling steps - Define waste disposal route D->E F 6. Define Emergency Response - Review First Aid - Confirm Spill Kit Contents E->F G 7. Final Risk Assessment Review - Is risk acceptable? - Peer/Supervisor Sign-off F->G H Proceed with Experiment G->H Approval

Caption: Risk Assessment Workflow for this compound.

Conclusion

This compound is a compound with clear utility but also defined hazards, primarily as a serious eye irritant with additional risks of skin and respiratory irritation. The notable absence of comprehensive long-term toxicological data mandates that researchers and drug development professionals adopt a conservative safety posture. By implementing robust engineering controls, adhering to stringent PPE protocols, and following systematic safe handling procedures, the risks associated with this valuable compound can be effectively managed, ensuring a safe and productive research environment.

References

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An In-depth Technical Guide to the Stability and Storage of Ethyl Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl vanillyl alcohol, chemically known as 2-ethoxy-4-(hydroxymethyl)phenol, is an aromatic compound with significance in the pharmaceutical, flavor, and fragrance industries. Its structural similarity to vanillin and ethyl vanillin lends it a characteristic vanilla-like aroma.[1] The stability of this compound is a critical parameter that influences its shelf-life, efficacy, and safety profile in various applications. This guide provides a comprehensive overview of the chemical and physical properties of ethyl vanillyl alcohol, an analysis of its stability under various conditions, potential degradation pathways, and best practices for its storage and handling. The insights provided herein are curated for researchers, scientists, and professionals in drug development and quality control.

Chemical Identity and Properties

It is crucial to distinguish ethyl vanillyl alcohol from its close structural relatives, vanillyl alcohol and ethyl vanillin, as their stability profiles may differ due to variations in their functional groups.

  • Ethyl Vanillyl Alcohol: Contains an ethoxy group and a benzyl alcohol group.

  • Vanillyl Alcohol: Contains a methoxy group and a benzyl alcohol group.[2]

  • Ethyl Vanillin: Contains an ethoxy group and a benzaldehyde group.[3]

The primary focus of this guide is ethyl vanillyl alcohol.

PropertyValueSource
IUPAC Name 2-ethoxy-4-(hydroxymethyl)phenolPubChem[1]
Synonyms 3-Ethoxy-4-hydroxybenzyl alcoholPubChem[1]
Molecular Formula C9H12O3PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Physical Description Off-white solid with a vanilla aromaPubChem[1]
Solubility Soluble in ethanolPubChem[1]

Section 1: Stability Profile of Ethyl Vanillyl Alcohol

The stability of ethyl vanillyl alcohol is influenced by its molecular structure, which includes a phenolic hydroxyl group, a benzyl alcohol moiety, and an ethoxy group. These functional groups are susceptible to degradation under specific environmental conditions.

Thermal Stability
Oxidative Stability

The phenolic hydroxyl and benzyl alcohol groups in ethyl vanillyl alcohol are prone to oxidation.

  • Phenolic Hydroxyl Group: Phenols are well-known antioxidants but can be oxidized, especially in the presence of metal ions or under alkaline conditions, to form colored quinone-type structures.[2]

  • Benzyl Alcohol Group: The primary alcohol group can be oxidized to the corresponding aldehyde (ethyl vanillin) and further to the carboxylic acid (ethyl vanillic acid). This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or metallic impurities.

Strong oxidizing agents are incompatible with the related vanillyl alcohol and should be avoided.[2][6]

Photostability

Aromatic compounds with hydroxyl and methoxy/ethoxy groups are often sensitive to light.[6] For instance, ethyl vanillin is known to be light-sensitive and should be stored protected from light.[3] UV radiation can provide the activation energy for oxidative degradation pathways. Therefore, it is critical to protect ethyl vanillyl alcohol from light to prevent photodegradation.

pH and Hydrolytic Stability

Ethyl vanillyl alcohol does not possess functional groups that are readily susceptible to hydrolysis under neutral pH conditions. However, under strongly alkaline conditions, the phenolic hydroxyl group will be deprotonated, which can increase its susceptibility to oxidation.

Section 2: Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing robust storage and handling protocols. The primary degradation routes for ethyl vanillyl alcohol are anticipated to be oxidation and photodegradation.

Oxidation Pathway

The oxidation of the benzyl alcohol moiety is a likely degradation pathway. This can occur in a two-step process:

  • Oxidation to Aldehyde: Ethyl vanillyl alcohol is oxidized to ethyl vanillin.

  • Oxidation to Carboxylic Acid: Ethyl vanillin is further oxidized to ethyl vanillic acid.

Oxidation Pathway EVA Ethyl Vanillyl Alcohol EV Ethyl Vanillin EVA->EV Oxidation EVA_acid Ethyl Vanillic Acid EV->EVA_acid Oxidation

Caption: Proposed oxidative degradation pathway of ethyl vanillyl alcohol.

Photodegradation

Exposure to light, particularly UV radiation, can catalyze the formation of free radicals, leading to a complex mixture of degradation products. This can involve the cleavage of the ether bond or polymerization into colored impurities.

Section 3: Recommended Storage and Handling

Based on the stability profile and potential degradation pathways, the following storage and handling conditions are recommended for ethyl vanillyl alcohol to ensure its long-term stability.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[7] Recommended storage at room temperature or refrigerated (2-8 °C) for long-term storage.To minimize thermal degradation and slow down oxidative processes.
Light Store in a light-resistant container.[3]To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidation.
Container Use a well-sealed, non-reactive container (e.g., amber glass).[4]To prevent exposure to air and moisture, and to avoid reaction with container materials. Avoid contact with iron or steel.[3]
Handling
  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[2][6]

  • Minimize Exposure: Handle in a well-ventilated area to avoid inhalation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses, as it may cause skin and eye irritation.[1][7]

  • Prevent Contamination: Use clean, dry utensils and equipment to prevent contamination with metals or other reactive substances.

Section 4: Experimental Protocols for Stability Assessment

To empirically determine the stability of ethyl vanillyl alcohol, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) conditions is recommended.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

Protocol:

  • Preparation: Prepare solutions of ethyl vanillyl alcohol in a suitable solvent (e.g., ethanol).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Store the solid material at 80 °C for 48 hours.

    • Photolytic: Expose the solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Solutions of Ethyl Vanillyl Alcohol acid Acidic prep->acid alkaline Alkaline prep->alkaline oxidative Oxidative prep->oxidative thermal Thermal prep->thermal photolytic Photolytic prep->photolytic analysis HPLC Analysis acid->analysis alkaline->analysis oxidative->analysis thermal->analysis photolytic->analysis purity Peak Purity analysis->purity

Caption: Workflow for a forced degradation study of ethyl vanillyl alcohol.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Protocol:

  • Packaging: Package the ethyl vanillyl alcohol in the proposed long-term storage container.

  • Storage Conditions: Store the packages under the following ICH conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, purity (by HPLC), and degradation products.

Conclusion

Ethyl vanillyl alcohol is a stable compound when stored under appropriate conditions. Its stability is primarily challenged by exposure to light, oxidizing agents, and high temperatures. By implementing the recommended storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the integrity and quality of ethyl vanillyl alcohol throughout its lifecycle. The provided experimental protocols offer a framework for conducting rigorous stability studies to meet regulatory and quality standards.

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The Emergence of a Flavor Architect: A Technical Guide to 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the discovery, history, and synthetic evolution of 3-Ethoxy-4-hydroxybenzyl alcohol, a significant molecule in the flavor and fragrance industry. While not as ubiquitously known as its aldehyde precursor, ethyl vanillin, this benzyl alcohol derivative plays a crucial role as a versatile building block in synthetic organic chemistry.[1] This document will delve into the historical context that paved the way for its creation, detail its synthesis, and provide insights into its chemical properties and applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

A Legacy of Vanilla: The Precursors' Tale

The story of this compound is intrinsically linked to the history of vanillin and its synthetic counterpart, ethyl vanillin. The quest to synthesize vanillin, the primary flavor component of vanilla beans, was a major driver of organic chemistry in the 19th century.

The Dawn of Synthetic Flavor: Vanillin

Natural vanilla, extracted from the pods of the Vanilla planifolia orchid, has been a prized flavoring for centuries.[2] However, its cultivation is labor-intensive, making the natural extract expensive and limited in supply. This economic reality spurred chemists to find a synthetic alternative.

The journey began with the isolation of vanillin from vanilla extract in 1858 by Nicolas-Theodore Gobley.[3][4][5] A pivotal moment arrived in 1874 when German scientists Ferdinand Tiemann and Wilhelm Haarmann not only deduced the chemical structure of vanillin but also achieved its synthesis from coniferin, a glucoside found in pine bark.[3][4][5][6] This breakthrough laid the foundation for the industrial production of synthetic vanillin.[5][6][7] Shortly after, in 1876, Karl Reimer developed a method to synthesize vanillin from guaiacol, further expanding the avenues for its production.[5][6]

Early commercial synthesis of vanillin relied on eugenol, a compound found in clove oil.[6][7][8] Later, in the 1920s, a more economical process was developed utilizing lignin, a byproduct of the paper industry.[6][8] Today, the majority of synthetic vanillin is produced from petrochemical precursors like guaiacol.[4][5][6]

The Rise of a More Potent Analog: Ethyl Vanillin

The success of synthetic vanillin led to the exploration of related compounds with potentially enhanced properties. This led to the development of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a close structural analog of vanillin where the methoxy group is replaced by an ethoxy group.[6][9] Ethyl vanillin, also known as bourbonal, is a purely synthetic compound not found in nature.[10] It boasts a fragrance that is roughly three to four times more potent than vanillin, making it a highly valued flavoring agent in the food and beverage industry.[10][11]

The synthesis of ethyl vanillin often parallels that of vanillin, starting with different precursors. One common method involves the ethylation of catechol to produce guaethol, which is then condensed with glyoxylic acid, followed by oxidation and decarboxylation to yield ethyl vanillin.[12][13] Another route starts from safrole, which is isomerized, oxidized to piperonal, and then through a series of reactions, converted to protocatechuic aldehyde, which is finally reacted with an ethylating agent.[14][15]

The Birth of a New Building Block: this compound

The availability of synthetic ethyl vanillin in industrial quantities opened the door for the creation of its derivatives, including this compound. This compound, also known as ethyl vanillyl alcohol, is a logical synthetic extension, created through the reduction of the aldehyde group of ethyl vanillin to a primary alcohol.[1]

Nomenclature and Structural Classification

Systematically named (3-ethoxy-4-hydroxyphenyl)methanol according to IUPAC nomenclature, this compound is classified as a substituted aromatic alcohol.[1] Its structure features a benzene ring with three key functional groups: a hydroxyl (-OH) group, an ethoxy (-OC2H5) group, and a hydroxymethyl (-CH2OH) group.[1][16]

G

Synthesis and Methodologies

The primary and most direct route for the synthesis of this compound is the reduction of its aldehyde precursor, ethyl vanillin.[1]

Reductive Synthesis from Ethyl Vanillin

The conversion of the aldehyde functional group in ethyl vanillin to a primary alcohol is a well-established transformation in organic chemistry.[1]

A widely used and operationally simple method involves the use of sodium borohydride (NaBH₄) as the reducing agent.[1] This method is favored for its high yields and mild reaction conditions.[1]

Experimental Protocol: Sodium Borohydride Reduction of Ethyl Vanillin

  • Dissolution: Dissolve ethyl vanillin in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution with continuous stirring. The phenoxide formed is stabilized by the solvent.

  • Reaction Monitoring: Allow the reaction to proceed to completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Carefully add a weak acid (e.g., dilute HCl) to neutralize the excess base and quench the reaction.

  • Extraction: Extract the product from the aqueous solution using an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

G Ethyl_Vanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Product This compound Ethyl_Vanillin->Product Reduction NaBH4 1. NaBH₄, Methanol H3O 2. H₃O⁺ (workup)

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application and handling.

PropertyValue
Molecular Formula C₉H₁₂O₃[1][17][18][19][]
Molecular Weight 168.19 g/mol [1][17][18][19][]
Appearance Solid[1]
Melting Point 73-75 °C[1][16][21]
Boiling Point 323.3 °C at 760 mmHg[1][21]
Density 1.182 g/cm³[1][21]

Table 1: Key Physical and Chemical Properties of this compound.

The presence of hydroxyl groups allows for strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and relatively high boiling point.[16]

Applications and Significance

As a phenolic benzyl alcohol derivative, this compound is a valuable intermediate in synthetic organic chemistry.[1] The reactivity of its three functional groups—phenolic hydroxyl, alcoholic hydroxyl, and the aromatic ring—allows for a diverse range of chemical transformations.[1]

Fragrance and Flavor Industry

The primary application of this compound lies in the fragrance and flavor industry. Its conversion to various ether and ester derivatives provides a pathway to new fragrance compounds with distinct scent profiles.[1]

Pharmaceutical and Agrochemical Synthesis

The benzylic hydroxyl group can undergo nucleophilic substitution to introduce various functional groups. A key transformation is its conversion to 3-ethoxy-4-hydroxyphenylacetonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The compound itself has been noted for its potential antioxidant properties.[17][22]

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom.[1]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as the hydroxyl (-OH) and ether (C-O-C) groups.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for quantitative analysis.

Conclusion

The discovery and development of this compound are a testament to the ongoing evolution of synthetic organic chemistry, driven by the demands of various industries. Its history is deeply rooted in the quest for synthetic vanilla, with the innovations in vanillin and ethyl vanillin synthesis directly enabling its creation. As a versatile chemical intermediate, this compound continues to be a valuable molecule, offering a platform for the synthesis of a wide array of compounds with applications ranging from fine fragrances to potentially therapeutic agents. This guide provides a foundational understanding of this important molecule, from its historical context to its synthesis and applications, serving as a valuable resource for the scientific community.

References

  • Wikipedia. Vanillin. [Link]

  • Symrise. The renewable roots of synthetic vanillin. [Link]

  • University of Bristol. Vanillin - Molecule of the Month. [Link]

  • EurekAlert!. Ethyl vanillin discovered in a UF/IFAS-bred strawberry: A key finding for food and beverage industry. [Link]

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Methodological & Application

Application Note: Synthesis of 3-Ethoxy-4-hydroxybenzyl alcohol via Selective Reduction of Ethyl Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3-ethoxy-4-hydroxybenzyl alcohol, a valuable intermediate in the fragrance and pharmaceutical industries.[1][2] The synthesis is achieved through the selective reduction of the aldehyde functional group of ethyl vanillin using sodium borohydride (NaBH₄). This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and describes methods for product isolation and characterization. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a reliable and efficient methodology.

Introduction and Scientific Rationale

This compound, also known as ethyl vanillyl alcohol, is a substituted aromatic alcohol with applications as a building block in organic synthesis.[3] Its structure, featuring phenolic hydroxyl, benzylic alcohol, and ethoxy groups, allows for a wide range of chemical modifications, making it a versatile precursor for more complex molecules, including fragrances like Methyl Diantilis and potential therapeutic agents.[1][3][4]

The synthesis route from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is advantageous due to the commercial availability and relatively low cost of the starting material. The core of this transformation is the selective reduction of an aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its excellent selectivity.[5] It readily reduces aldehydes and ketones while leaving other functional groups present in the ethyl vanillin molecule—specifically the phenol and ether moieties—unaffected under mild reaction conditions.[5][6] This chemoselectivity simplifies the reaction and subsequent purification steps, leading to a high-yield synthesis of the target compound.[3]

Reaction Principle and Mechanism

The reduction of ethyl vanillin to this compound is a classic example of a nucleophilic addition reaction.[6] Sodium borohydride serves as a source of hydride ions (H⁻). The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The hydride ion from the borohydride complex (BH₄⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in ethyl vanillin.[6][7]

  • Intermediate Formation: This attack breaks the pi (π) bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.[6]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (in this case, water or alcohol introduced during the work-up phase) to yield the final primary alcohol product, this compound.[6]

The phenolic hydroxyl group of ethyl vanillin is acidic. To prevent an acid-base reaction with the hydride reagent, the reaction is typically carried out in a basic solution, which deprotonates the phenol to form a phenoxide.[8] This protects the phenolic group and ensures the hydride is available for the reduction of the aldehyde.

ReactionScheme ethyl_vanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) product This compound ethyl_vanillin->product reagents 1. NaBH₄, NaOH(aq) 2. H⁺ work-up

Caption: Reaction scheme for the reduction of ethyl vanillin.

Experimental Protocol

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Ethyl Vanillin166.17121-32-4Starting material
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing agent. Moisture-sensitive.
Sodium Hydroxide (NaOH)40.001310-73-2For preparing basic solution.
Hydrochloric Acid (HCl), 6 M36.467647-01-0For quenching and acidification.
Ethanol (95%)46.0764-17-5Reaction solvent.
Deionized Water (H₂O)18.027732-18-5Solvent and for work-up.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stir bar and stir plate--For mixing.
Ice bath--For temperature control.
Glass pipette or dropping funnel--For slow addition of reagent.
Büchner funnel and filter flask--For product isolation.
pH paper--To check acidity during work-up.
Thin-Layer Chromatography (TLC) plates--For reaction monitoring.
Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It reacts violently with water and acids to release flammable hydrogen gas.[9] Always handle NaBH₄ in a well-ventilated fume hood, away from water and sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Both are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • General Precautions: Perform the entire experiment in a well-ventilated fume hood. Ensure an emergency eyewash and safety shower are accessible.[12]

Step-by-Step Procedure
  • Preparation of Ethyl Vanillin Solution:

    • Place 3.32 g (20.0 mmol) of ethyl vanillin into a 100 mL round-bottom flask.

    • Add 20 mL of 95% ethanol and a magnetic stir bar.

    • Stir the mixture at room temperature until the ethyl vanillin is completely dissolved.

    • Once dissolved, cool the flask in an ice bath.

  • Preparation of Sodium Borohydride Solution:

    • In a separate small beaker or vial, carefully dissolve 0.57 g (15.0 mmol) of sodium borohydride in 10 mL of 1 M aqueous sodium hydroxide (NaOH) solution. Causality Note: Dissolving NaBH₄ in a basic solution significantly slows its decomposition by water, preserving its reducing power.[8]

  • Reduction Reaction:

    • Using a glass pipette, add the freshly prepared NaBH₄ solution dropwise to the cooled, stirring ethyl vanillin solution over a period of 15-20 minutes.

    • Critical Step: Maintain the reaction temperature below 15°C during the addition. The reaction is exothermic, and slow addition is crucial to prevent overheating, which can lead to side reactions.[13][14]

  • Reaction Monitoring and Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to ethyl vanillin has disappeared.[14]

  • Quenching and Product Precipitation:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Slowly and carefully add 6 M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess sodium borohydride. Vigorous hydrogen gas evolution will be observed. Continue adding HCl until the gas evolution ceases. Causality Note: Acidification neutralizes the phenoxide and the borate esters formed, protonates the product, and destroys the excess reactive hydride reagent.

    • Check the pH of the solution with pH paper to ensure it is acidic (pH ~2-3).[15]

    • Upon acidification, the product, this compound, which is less soluble in acidic water, will precipitate as a white solid.

  • Isolation and Drying:

    • Stir the mixture in the ice bath for another 10-15 minutes to maximize precipitation.[15]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two small portions of cold deionized water to remove any inorganic salts.

    • Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. For faster drying, a vacuum oven at low heat can be used.

Trustworthiness: A Self-Validating Protocol

This protocol's reliability is ensured through integrated checkpoints:

  • Reaction Monitoring: The use of TLC provides a direct visual confirmation that the starting material has been consumed, preventing premature work-up and ensuring a high conversion rate.[14][16]

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed.

    • Melting Point: The pure product has a reported melting point of 73-75°C.[17][18] A sharp melting point within this range indicates high purity.

    • Spectroscopic Analysis: While not detailed in this protocol, further confirmation via NMR (¹H and ¹³C) and IR spectroscopy is recommended. Key changes to look for would be the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new signal for the CH₂OH group in the ¹H NMR spectrum.[14]

Data Summary and Visualization

Stoichiometry Table
CompoundM.W. ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Ethyl Vanillin166.173.3220.01.0
Sodium Borohydride37.830.5715.00.75

Note: Although the molar equivalent of NaBH₄ is less than 1.0, each mole of NaBH₄ can deliver four hydride equivalents, making it sufficient for the reduction.[8] The theoretical yield of this compound (M.W. 168.19 g/mol ) is 3.36 g.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. (2023). brainly.com. [Link]

  • Draw the mechanism for the sodium borohydride reduction of vanillin. Be sure to account for the generation of H_2. (n.d.). Homework.Study.com. [Link]

  • Synthesis of Methyl Diantilis, a Commercially Important Fragrance. (2008). ACS Publications. [Link]

  • Sodium Borohydride Safety Information. (2007). ESPI Metals. [Link]

  • Org 2 Expt 5- Reduction of Vanillin. (2023). YouTube. [Link]

  • Process for the purification of benzyl alcohol. (1970).
  • Write out the mechanism for the reaction reduction of ethyl vanillin to vanillyl alcohol. (n.d.). Homework.Study.com. [Link]

  • Sodium Borohydride Hazard Summary. (1999). NJ.gov. [Link]

  • Sodium Borohydride SOP. (n.d.). University of Washington. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]

  • Reduction of Vanillin to Vanillyl Alcohol. (n.d.). University of Colorado Boulder. [Link]

  • Sodium Borohydride Reduction of Vanillin. (2012). Reddit. [Link]

  • Preparation of benzyl alcohol. (n.d.). PrepChem.com. [Link]

  • Synthesis of Methyl Diantilis chemical equation. (2018). Wyzant. [Link]

  • Benzyl Alcohol. (n.d.). Japanese Pharmacopoeia. [Link]

  • This compound|4912-58-7. (n.d.). MOLBASE. [Link]

  • Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. (2025). Bitesize Bio. [Link]

  • Benzyl alcohol preparation method. (2025). Snowhite Chemical Co.,LTD. [Link]

  • Lab 16: Reduction of Vanillin to Vanillyl Alcohol. (n.d.). CSUB. [Link]

  • Vanillin Reduction. (n.d.). Columbia University. [Link]

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Application Note & Protocol: A Validated Method for the Synthesis of Ethyl Vanillyl Alcohol via Selective Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of ethyl vanillyl alcohol (4-(hydroxymethyl)-2-ethoxyphenol) from its corresponding aldehyde, ethyl vanillin. The core of this protocol is the selective reduction of the aromatic aldehyde functional group using sodium borohydride (NaBH₄). This application note is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process. It includes detailed sections on the reaction mechanism, safety precautions, and methods for in-process validation and final product characterization, making it a robust resource for professionals in organic synthesis and medicinal chemistry.

Guiding Principles & Scientific Rationale

The conversion of ethyl vanillin to ethyl vanillyl alcohol is a classic example of a chemoselective reduction. The primary objective is to reduce the aldehyde functional group to a primary alcohol without affecting the aromatic ring or the phenolic hydroxyl and ether groups.

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

The selection of sodium borohydride (NaBH₄) is a deliberate choice rooted in its reactivity profile.[1]

  • Selectivity: NaBH₄ is a mild and highly selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, carboxylic acids, and amides under standard conditions.[1][2][3] This selectivity is crucial for substrates with multiple functional groups. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also perform the desired transformation but is far more reactive, pyrophoric, and requires strictly anhydrous conditions, making it less convenient and safe for this application.[2][4]

  • Operational Simplicity: NaBH₄ is stable in air and can be used in protic solvents such as ethanol and water, which are excellent for dissolving the starting material, ethyl vanillin.[2][5] This simplifies the experimental setup significantly.

  • Safety: Compared to metal hydrides like LiAlH₄, NaBH₄ is considerably safer to handle, though appropriate precautions are still necessary.[6]

Reaction Environment

The reaction is conducted in ethanol to ensure the solubility of the aromatic starting material.[5][6] The sodium borohydride is first dissolved in a dilute sodium hydroxide (NaOH) solution. This basic medium stabilizes the borohydride, preventing its rapid decomposition by the protic solvent (ethanol), which would otherwise lead to the evolution of hydrogen gas and a reduction in reagent efficacy.[5] The reaction is initiated under cold conditions (ice bath) to moderate the exothermic nature of the hydride addition, ensuring a controlled reaction rate and preventing potential side reactions.[5][6]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction proceeds via a two-step nucleophilic addition mechanism. First, the hydride ion (H⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ethyl vanillin aldehyde group. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In the second step, during the acidic workup, this alkoxide is protonated to yield the final product, ethyl vanillyl alcohol.[1][7][8]

cluster_step1 Step 1: Nucleophilic Hydride Attack cluster_step2 Step 2: Protonation (Acidic Workup) EV Ethyl Vanillin (Aldehyde) INT Tetrahedral Alkoxide Intermediate EV->INT H⁻ attack on C=O BH4 BH₄⁻ (from NaBH₄) INT2 Tetrahedral Alkoxide Intermediate EVA Ethyl Vanillyl Alcohol (Product) INT2->EVA Protonation of O⁻ H3O H₃O⁺ (from HCl)

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Materials, Reagents & Equipment

Reagents & Chemicals Grade Supplier Example Notes
Ethyl Vanillin (C₉H₁₀O₃)≥98%Sigma-AldrichStarting material.
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichReducing agent. Caustic.[6]
Ethanol (EtOH)200 Proof (100%)Fisher ScientificReaction solvent.
Sodium Hydroxide (NaOH)ACS Reagent GradeVWRUsed to prepare 1M solution.
Hydrochloric Acid (HCl)6M SolutionFisher ScientificFor quenching. Corrosive.[6]
Deionized Water (H₂O)High PurityIn-houseFor solutions and washing.
Celite® 545 (Optional)N/ASigma-AldrichFiltration aid.
Anhydrous Magnesium Sulfate (MgSO₄)N/ASigma-AldrichDrying agent for optional extraction.
Equipment
250 mL Round-bottom flask
Magnetic stir plate and stir bar
Glass funnel and filter paper (Büchner funnel for vacuum filtration recommended)
Beakers and graduated cylinders
Pasteur pipettes
Ice bath
pH paper
Rotary evaporator (optional)
Recrystallization apparatus

Experimental Workflow & Protocol

The overall experimental process is designed for clarity and efficiency, moving from reaction setup through to purification.

G start Start: Assemble Glassware dissolve_ev 1. Dissolve Ethyl Vanillin in Ethanol start->dissolve_ev cool_solution 2. Cool Solution in Ice Bath (0-5 °C) dissolve_ev->cool_solution prepare_nabh4 3. Prepare NaBH₄ Solution (in 1M NaOH) add_nabh4 4. Add NaBH₄ Solution Dropwise (15 min) cool_solution->add_nabh4 prepare_nabh4->add_nabh4 Add Slowly stir_rt 5. Stir at Room Temp (30 min) add_nabh4->stir_rt quench 6. Quench with 6M HCl (in ice bath) until pH 1-2 stir_rt->quench precipitate 7. Stir to Precipitate Product quench->precipitate filter 8. Isolate by Filtration precipitate->filter wash 9. Wash with Ice-Cold Water filter->wash dry 10. Dry the Product wash->dry characterize 11. Characterize Product (MP, IR, NMR) dry->characterize end End: Pure Ethyl Vanillyl Alcohol characterize->end

Caption: Step-by-step experimental workflow for ethyl vanillyl alcohol synthesis.

Detailed Step-by-Step Protocol

Part A: Reaction Setup and Execution

  • Dissolution: In a 250 mL round-bottom flask, combine 5.0 g (30.1 mmol) of ethyl vanillin with 40 mL of ethanol. Add a magnetic stir bar and stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to between 0 and 5 °C with continuous stirring.

  • Reducer Preparation: In a separate small beaker, carefully dissolve 1.25 g (33.0 mmol) of sodium borohydride in 20 mL of a cold 1M sodium hydroxide solution. Causality Note: Dissolving NaBH₄ in a basic solution prevents its premature hydrolysis by the solvent, preserving its reducing power for the substrate.

  • Addition: Using a Pasteur pipette, add the sodium borohydride solution dropwise to the cold, stirring ethyl vanillin solution over a period of approximately 15 minutes. Maintain the temperature below 10 °C. A color change may be observed. Safety Note: The reaction is exothermic; slow addition is critical to control the temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part B: Work-up and Product Isolation

  • Quenching: Place the flask back into the ice bath. Slowly and carefully add 6M HCl dropwise to the reaction mixture. Vigorous hydrogen gas evolution will occur as the excess NaBH₄ is destroyed.[5][6] Continue adding acid until the gas evolution ceases and the solution is acidic (pH 1-2, check with pH paper). Safety Note: This step is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

  • Precipitation: Continue stirring the now-acidic mixture in the ice bath for another 15-20 minutes. The ethyl vanillyl alcohol product should precipitate as a white solid.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of ice-cold deionized water (2 x 20 mL) to remove any inorganic salts (e.g., NaCl, boric acid).

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (<50 °C).

Part C: Purification (Optional, if required) For obtaining high-purity material for analytical or biological studies, recrystallization is recommended.

  • Dissolve the crude ethyl vanillyl alcohol in a minimum amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry as before.

Quantitative Data Summary

ParameterValueMoles (mmol)Molar Eq.
Ethyl Vanillin5.0 g30.11.0
Sodium Borohydride1.25 g33.0~1.1
Ethanol40 mL-Solvent
1M NaOH20 mL20.0-
Reaction Temperature0-5 °C (addition), RT (reaction)--
Reaction Time~45 minutes--
Theoretical Yield5.06 g30.1-
Expected Yield 4.3 - 4.8 g (85-95%) --

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through several in-process and post-synthesis validation checks.

  • In-Process Checks:

    • Gas Evolution: The vigorous bubbling upon the addition of HCl is a clear indicator that excess NaBH₄ was present, confirming that the reducing agent was not the limiting reagent.

    • Precipitation: The formation of a white precipitate upon acidification and cooling is a strong qualitative indicator of successful product formation, as ethyl vanillyl alcohol is a solid with limited solubility in cold acidic water.[9]

  • Final Product Characterization:

    • Melting Point: The purified ethyl vanillyl alcohol should have a sharp melting point. Compare the experimental value with the literature value to assess purity.

    • Infrared (IR) Spectroscopy: This is a powerful tool to confirm the functional group transformation. The product's IR spectrum should show the disappearance of the strong aldehyde C=O stretch (typically ~1680 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (typically 3200-3500 cm⁻¹) characteristic of the newly formed alcohol.

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides definitive structural confirmation. Key changes to look for are:

      • The disappearance of the aldehyde proton singlet (~9.8 ppm) from ethyl vanillin.[10]

      • The appearance of a new singlet for the benzylic methylene protons (-CH₂OH) at approximately 4.4-4.6 ppm.[11][12]

      • The appearance of a broad singlet for the new alcohol proton (-OH), whose chemical shift is solvent-dependent.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[13]

  • Ethyl Vanillin: May cause skin, eye, and respiratory irritation.[14][15]

  • Sodium Borohydride (NaBH₄): Caustic and corrosive. Reacts violently with acid to produce flammable hydrogen gas.[6] Avoid contact with skin and eyes.

  • Hydrochloric Acid (6M HCl): Highly corrosive and can cause severe burns.[6] Handle with extreme care.

  • Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Miles, W. H., & Connell, K. B. (2008). Synthesis of Methyl Diantilis, a Commercially Important Fragrance. Journal of Chemical Education, 85(7), 971. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. UMSL Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597767, Ethyl vanillyl alcohol. PubChem. Retrieved from [Link]

  • Þórðarson, S. M., et al. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express, 8(1), 133. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942382B - Method for synthesizing vanillyl alcohol ether.
  • University of Oregon. (n.d.). 12BL Experiment 7: Vanillin Reduction. Green Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write out the mechanism for the reaction reduction of ethyl vanillin to vanillyl alcohol. Retrieved from [Link]

  • Glennon, M. (n.d.). Fragrances: Synthesis Of Methyl Diantilis, Ethyl Diantilis. Prezi. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl Vanillin NF Safety Data Sheet. Retrieved from [Link]

  • Aromatics Original Material Co., Ltd. (2023). SAFETY DATA SHEET - Ethyl Vanillin. Retrieved from [Link]

  • Google Patents. (n.d.). US20170204039A1 - Method for the purification of natural vanillin.
  • Wageningen University & Research. (n.d.). Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol. Retrieved from [Link]

  • Chegg.com. (2021). Solved Synthesis of Vanillyl Alcohol via sodium | Chegg.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622363A - Process for preparing vanillyl alcohol ether by one-step method.
  • Royal Society of Chemistry. (2023). Supporting Information: Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid. Retrieved from [Link]

  • SlideServe. (2014). Reduction of Vanillin to Vanillyl Alcohol PowerPoint Presentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]

  • ResearchGate. (2025). Purification of Vanillin by a Molecular Imprinting Polymer Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62348, Vanillyl alcohol. PubChem. Retrieved from [Link]

  • Reddit. (2016). Need help interpreting proton NMR spectrum for vanillyl alcohol. r/chemhelp. Retrieved from [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Ethyl Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of ethyl vanillyl alcohol (EVA), a key compound in the flavor, fragrance, and pharmaceutical industries. We present a multi-faceted strategy employing chromatographic and spectroscopic methods to ensure the identity, purity, and quality of EVA. This document is intended for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. The workflows described herein are designed to be self-validating, incorporating system suitability and quality control checks in line with global regulatory standards.

Introduction: The Analytical Imperative for Ethyl Vanillyl Alcohol

Ethyl vanillyl alcohol (3-Ethoxy-4-hydroxybenzyl alcohol; C₉H₁₂O₃) is a synthetic aromatic compound valued for its mild, sweet, vanilla-like aroma.[1] Beyond its primary use as a flavoring agent, emerging research points towards its potential neuro-protective effects, making it a candidate for further investigation in neurodegenerative disease research.[1] As the applications of EVA expand, particularly into regulated sectors, the need for unequivocal characterization becomes paramount.

The analytical characterization of a substance like EVA is a cornerstone of quality control and regulatory compliance. It serves to:

  • Confirm Identity: Unambiguously verify the molecular structure.

  • Determine Purity & Assay: Quantify the substance and identify any process-related or degradation impurities.

  • Ensure Consistency: Guarantee batch-to-batch reproducibility, a critical factor in manufacturing.

A singular analytical technique is insufficient to provide a complete profile. Therefore, this guide details an orthogonal approach, leveraging the strengths of multiple techniques to build a comprehensive and reliable analytical dossier for ethyl vanillyl alcohol.

The Integrated Analytical Workflow

A robust characterization strategy integrates multiple techniques, where each provides a unique and complementary piece of information. The overall workflow is designed to move from qualitative confirmation and screening to precise quantitative assessment.

Analytical_Workflow_EVA cluster_0 Sample Receipt & Initial Assessment cluster_1 Structural Identity Confirmation cluster_2 Purity, Assay & Impurity Profiling cluster_3 Final Dossier Sample Ethyl Vanillyl Alcohol (Bulk Material) NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Sample->NMR Identity FTIR FTIR Spectroscopy Functional Groups Sample->FTIR Identity HPLC HPLC-UV Assay & Purity Sample->HPLC Quantification Report Certificate of Analysis (CoA) NMR->Report GCMS_ID GC-MS (Confirmation) Molecular Weight FTIR->GCMS_ID Cross-Verification FTIR->Report GCMS_ID->Report GCMS_Purity GC-MS Volatile Impurities HPLC->GCMS_Purity Orthogonal Check HPLC->Report GCMS_Purity->Report

Caption: Integrated workflow for EVA characterization.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the cornerstone for separating and quantifying the main component from potential impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Expertise & Causality: Reverse-phase HPLC is the method of choice for quantifying non-volatile, polar aromatic compounds like ethyl vanillyl alcohol. The C18 stationary phase provides excellent hydrophobic interaction with the benzene ring, while a polar mobile phase (e.g., water/acetonitrile) allows for controlled elution. UV detection is ideal due to the strong chromophore in the EVA molecule, providing high sensitivity and linearity. This method forms the basis for the official assay and the determination of purity under regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

Protocol: Isocratic RP-HPLC-UV Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

A. Instrumentation and Reagents

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Reference Standard: Certified Ethyl Vanillyl Alcohol Reference Standard (CRS), traceable to a pharmacopeia if available.[4]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC-grade acetonitrile (ACN), phosphoric acid, and purified water.

B. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase 30:70 (v/v) ACN : Water with 0.1% Phosphoric AcidBalances retention and resolution. Acid suppresses ionization of the phenolic group for better peak shape.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 230 nmWavelength near the absorbance maximum for EVA, providing high sensitivity.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring a strong signal.
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.

C. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of EVA CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the EVA sample to be tested.

D. System Suitability Testing (SST)

  • Procedure: Make five replicate injections of the Standard Solution.

  • Rationale: SST is a mandatory check to demonstrate the analytical system's fitness for purpose on the day of analysis, as per ICH guidelines.[5][6]

  • Acceptance Criteria:

    • Repeatability (RSD): The relative standard deviation of the peak areas should be ≤ 1.0%.

    • Tailing Factor (T): Should be between 0.8 and 1.5 for the EVA peak.

    • Theoretical Plates (N): Should be ≥ 2000.

E. Analysis and Calculation

  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Calculate the assay of Ethyl Vanillyl Alcohol using the following formula:

    Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

HPLC_Workflow prep Prepare Mobile Phase, Standard & Sample Solutions equil Equilibrate HPLC System prep->equil sst Perform System Suitability Test (SST) (5x Standard Injections) equil->sst pass SST Passed? sst->pass fail Troubleshoot System (Check pump, column, detector) pass->fail No analysis Inject Sample Solutions pass->analysis Yes fail->equil calc Calculate Assay & Purity analysis->calc report Generate Report calc->report

Caption: Step-by-step HPLC analysis workflow.

Spectroscopic Analysis for Structural Identification

While chromatography quantifies, spectroscopy identifies. These methods provide an electronic and atomic "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) for Unambiguous Structure Elucidation

Expertise & Causality: NMR is the gold standard for molecular structure determination. ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For EVA, it can definitively confirm the presence and connectivity of the ethoxy group, the hydroxymethyl group, and the substitution pattern on the aromatic ring.

Protocol: ¹H NMR Spectroscopy

A. Instrumentation and Reagents

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it can solubilize the sample well and allows for the observation of exchangeable protons (OH).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

B. Sample Preparation

  • Dissolve 5-10 mg of the EVA sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

C. Data Acquisition and Interpretation

  • Acquire the ¹H NMR spectrum using standard parameters. The expected chemical shifts (δ) and multiplicities are detailed in the table below. The interpretation involves assigning each signal to a specific proton in the molecule's structure.[7][8]

Table of Expected ¹H NMR Signals for Ethyl Vanillyl Alcohol (in DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm) (Approx.)MultiplicityIntegrationRationale
-O-CH₂-CH₃ ~1.3Triplet (t)3HMethyl protons coupled to the adjacent methylene group (2 protons).
-O-CH₂ -CH₃~3.9Quartet (q)2HMethylene protons coupled to the adjacent methyl group (3 protons).
Ar-CH₂ -OH~4.4Singlet (s)2HBenzylic protons, typically a singlet unless coupled to the OH proton.
Phenolic OH ~5.0 (variable)Singlet (s)1HExchangeable proton; peak position and shape can vary.
Aromatic H (positions 2, 5, 6)~6.7 - 7.0Multiplet (m)3HProtons on the substituted benzene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups. It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. For EVA, FTIR can quickly verify the presence of hydroxyl (O-H), aromatic (C=C), and ether (C-O) functionalities, providing a unique spectral fingerprint. The Attenuated Total Reflectance (ATR) sampling technique is highly recommended as it requires minimal to no sample preparation.[9][10]

Protocol: ATR-FTIR

A. Instrumentation

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

B. Sample Preparation & Analysis

  • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Place a small amount of the solid EVA sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

C. Data Interpretation

  • The resulting spectrum should be compared to a reference spectrum or interpreted based on characteristic group frequencies.[11][12]

Table of Key FTIR Absorption Bands for Ethyl Vanillyl Alcohol

Wavenumber (cm⁻¹) (Approx.)Vibration TypeFunctional Group Assignment
3200 - 3500 (broad)O-H StretchPhenolic and alcoholic hydroxyl groups (intermolecular H-bonding)
3000 - 3100C-H Stretch (sp²)Aromatic C-H
2850 - 3000C-H Stretch (sp³)Aliphatic C-H (ethoxy and hydroxymethyl groups)
1580 - 1610C=C StretchAromatic ring
1200 - 1300C-O StretchAryl ether (Ar-O-C)
1000 - 1100C-O StretchPrimary alcohol (C-OH)

Method Validation: Ensuring Trustworthiness

Expertise & Causality: A protocol is only as reliable as its validation. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. The principles laid out by the ICH in guideline Q2(R2) are the global standard.[2][3] For the methods described, a validation strategy would assess parameters like accuracy, precision, specificity, linearity, and range.

Validation_Parameters Method Validated Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Repeatability) Method->Precision Specificity Specificity (Analyte vs. Impurities) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Robustness Robustness (Resists Small Changes) Method->Robustness Range Range (Linear, Accurate, Precise) Linearity->Range

Caption: Interrelationship of key analytical validation parameters.

Table of Validation Characteristics for EVA Methods

Test TypeAnalytical TechniqueKey Validation Parameters to Assess
Identification FTIR, NMRSpecificity
Assay (Main Component) HPLC-UVAccuracy, Precision, Specificity, Linearity, Range, Robustness
Purity (Impurity Quantification) HPLC-UV, GC-MSAccuracy, Precision, Specificity, Linearity, Quantitation Limit (LOQ)

Conclusion

The comprehensive characterization of ethyl vanillyl alcohol demands a scientifically sound, multi-technique approach. No single method can provide all the necessary information. By integrating the quantitative power of HPLC for assay and purity with the definitive structural identification capabilities of NMR and FTIR, a complete and reliable analytical profile can be established. The protocols and rationales provided in this application note offer a robust framework for researchers and quality control professionals to ensure the quality, safety, and consistency of ethyl vanillyl alcohol, meeting the stringent requirements of modern regulated industries.

References

  • SIELC Technologies. (n.d.). Separation of Vanillyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS runs of the crude synthate of vanillyl alcohol. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethylvanillin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029665). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL VANILLYL ALCOHOL. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl vanillyl alcohol. Retrieved from [Link]

  • USP. (2011). Ethyl Vanillin. Retrieved from [Link]

  • MDPI. (2017). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Retrieved from [Link]

  • SciSpace. (1997). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. Retrieved from [Link]

  • PubChem. (n.d.). Vanillyl alcohol. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Determination of Vanillin and Ethyl Vanillin by Gas-Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of vanillyl alcohol. Retrieved from [Link]

  • MDPI. (2024). Application of Fourier-Transform Infrared Spectroscopy for the Assessment of Wine Spoilage Indicators: A Feasibility Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl vanillyl alcohol. Retrieved from [Link]

  • Reddit. (2016). Need help interpreting proton NMR spectrum for vanillyl alcohol. Retrieved from [Link]

  • LibreTexts. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Chegg.com. (2015). Solved The NMR spectrum of vanillyl alcohol is given on the. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR–FTIR analysis of vanillyl alcohol–based bioepoxy resin. Retrieved from [Link]

  • iris@unitn. (2025). Authentic Aroma and Compound-Specific Isotope Ratios (13C, 2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). Retrieved from [Link]

  • ResearchGate. (2015). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

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Application Notes & Protocols: The Utility of 3-Ethoxy-4-hydroxybenzyl Alcohol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-4-hydroxybenzyl alcohol, also known as ethyl vanillyl alcohol, is a multifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Derived from the widely available flavouring agent ethyl vanillin, this intermediate possesses three distinct reactive sites: a phenolic hydroxyl group, a primary benzylic alcohol, and an electron-rich aromatic ring.[3] This unique combination of functional groups allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of complex pharmaceutical agents and other fine chemicals.[1][3] These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of this compound, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Introduction: A Profile of a Key Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (CAS No: 4912-58-7) has emerged as a significant intermediate due to its inherent structural advantages.[1] Its synthesis is straightforward, most commonly achieved via the high-yield reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1][3]

The reactivity of its functional groups underpins its utility:

  • The benzylic alcohol is readily oxidized to an aldehyde or carboxylic acid, can be converted into ethers and esters, or undergo nucleophilic substitution to introduce functionalities like nitriles—a key step in many pharmaceutical syntheses.[3]

  • The phenolic hydroxyl group can participate in etherification and esterification reactions.[3]

  • The aromatic ring is activated towards electrophilic substitution, guided by the existing substituents.[3]

Beyond its synthetic versatility, research has also indicated that this compound and its derivatives may possess intrinsic biological activities, including antioxidant properties from scavenging free radicals.[1][4]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory or industrial setting.

PropertyValueSource(s)
CAS Number 4912-58-7[4][5]
Molecular Formula C₉H₁₂O₃[4][6][]
Molecular Weight 168.19 g/mol [2][4][]
IUPAC Name (3-ethoxy-4-hydroxyphenyl)methanol[3]
Synonyms Ethyl vanillyl alcohol, 2-Ethoxy-4-(hydroxymethyl)phenol[2][5]
Physical State Solid particulate/powder at room temperature[2]
Melting Point 63-75°C[2][4]
Boiling Point ~323.3°C[4]
Solubility Soluble in ethanol[5]

Safety and Handling: this compound is classified as an irritant. According to safety data sheets, it can cause serious eye irritation and may cause skin and respiratory irritation.[2][8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][11] If generating dust, use a dust mask or work in a well-ventilated area.[9]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] If on skin, wash with plenty of water.[9] If inhaled, move the person into fresh air.[8]

Synthesis Protocol: From Ethyl Vanillin to a Versatile Intermediate

The most direct and widely employed route for preparing this compound is the reduction of its corresponding aldehyde, ethyl vanillin.[3] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes over other functional groups, operational simplicity, mild reaction conditions, and consistently high yields, often exceeding 85%.[3]

Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product & Analysis A Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) R 1. Dissolve Ethyl Vanillin in NaOH(aq). 2. Cool in ice-water bath (0-5°C). 3. Add NaBH4 in portions. 4. Warm to RT and stir for 20-30 min. A->R B Sodium Borohydride (NaBH4) B->R C Sodium Hydroxide (1.0 M) C->R W1 1. Quench Reaction: Cool in ice-bath and slowly add HCl (2.5 M) to neutralize. R->W1 Reaction Complete W2 2. Product Precipitation: Precipitate forms upon neutralization. W1->W2 W3 3. Isolation & Purification: Filter solid via vacuum filtration. Wash with cold water. Recrystallize from water or EtOAc/Hexane. W2->W3 P This compound (White Solid) W3->P Purified An Characterization: TLC, ¹H NMR, Melting Point P->An

Caption: Workflow for the synthesis of this compound.

Protocol 1: Sodium Borohydride Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

Causality: The reaction is performed in a basic solution (NaOH) to deprotonate the phenolic hydroxyl group of ethyl vanillin, forming a phenoxide. This increases its solubility in the aqueous medium and prevents unwanted side reactions. Sodium borohydride acts as a nucleophilic hydride (H⁻) source, which attacks the electrophilic carbonyl carbon of the aldehyde, reducing it to a primary alcohol upon workup.[3] Cooling the reaction is critical as the addition of NaBH₄ can be exothermic.[3]

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.62 g, 9.75 mmol)

  • Sodium hydroxide (1.0 M aqueous solution, 10 mL)

  • Sodium borohydride (NaBH₄, 0.30 g, 7.93 mmol)

  • Hydrochloric acid (2.5 M aqueous solution, ~10-15 mL)

  • 125 mL Erlenmeyer flask, magnetic stir bar, ice-water bath

  • Filtration apparatus (Büchner funnel, filter flask)

  • Solvents for recrystallization (e.g., water, or ethyl acetate/hexane)

Procedure:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve 1.62 g of 3-ethoxy-4-hydroxybenzaldehyde in 10 mL of 1.0 M NaOH solution with magnetic stirring.[12]

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Reduction: While maintaining the cold temperature, add 0.30 g of sodium borohydride in small portions over a period of 5-10 minutes.[12] Note: Hydrogen gas may be evolved.

  • Reaction: Remove the ice-water bath and allow the mixture to warm to room temperature while stirring for an additional 20-30 minutes to ensure the reaction goes to completion.[12]

  • Quenching & Neutralization: Cool the reaction flask again in the ice-water bath. Slowly and carefully add 2.5 M HCl dropwise to neutralize the excess NaOH and quench any remaining NaBH₄.[12] Vigorous foaming will occur. Continue adding HCl until the solution is acidic (pH ~5-6, check with pH paper). A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

  • Purification: Allow the solid to air-dry. For higher purity, the crude product can be recrystallized. Water or a solvent system like ethyl acetate/hexane are suitable for this purpose.[13] Dry the purified crystals under vacuum.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30:70 ethyl acetate/hexane.[13] The product spot will have a lower Rf value than the starting aldehyde.

  • Purity Assessment: The purity of the final product can be confirmed by its sharp melting point and by spectroscopic methods like ¹H NMR.

Application Protocol: Functionalization as a Pharmaceutical Intermediate

The true value of this compound lies in the selective reactivity of its benzylic hydroxyl group. A common and crucial transformation is etherification, which attaches the core structure to other parts of a target pharmaceutical molecule. This protocol details an acid-catalyzed etherification, a representative reaction for this class of intermediate.

Workflow: Acid-Catalyzed Etherification

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A This compound R 1. Combine starting materials in a round-bottom flask. 2. Heat to reflux with stirring. 3. Monitor reaction via TLC. A->R B Primary Alcohol (R-OH) (e.g., Methanol, Ethanol) B->R C Acid Catalyst (e.g., Amberlyst-15 resin) C->R W1 1. Cool reaction mixture. 2. Filter to remove solid catalyst. R->W1 Reaction Complete W2 2. Remove solvent (alcohol) under reduced pressure. W1->W2 W3 3. Purify residue via column chromatography or recrystallization. W2->W3 P 3-Ethoxy-4-hydroxybenzyl Ether (Target Intermediate) W3->P Purified

Caption: Workflow for the etherification of this compound.

Protocol 2: Etherification using Amberlyst-15 Catalyst

Causality: Amberlyst-15 is a strongly acidic ion-exchange resin that functions as a heterogeneous catalyst.[12][14] Its use is advantageous because it can be easily removed from the reaction mixture by simple filtration, simplifying the workup process significantly compared to homogeneous acid catalysts like sulfuric acid. The acidic resin protonates the benzylic alcohol, making it a good leaving group (water) and facilitating nucleophilic attack by the solvent alcohol (e.g., methanol) to form the corresponding ether.[14]

Materials:

  • This compound (1.00 g, 5.95 mmol)

  • Amberlyst-15 resin ("wet", 1.0 g)

  • Anhydrous alcohol solvent (e.g., Methanol, 15 mL)

  • 25 mL round-bottom flask, condenser, magnetic stir bar, heating mantle

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a 25 mL round-bottom flask, wash 1.0 g of "wet" Amberlyst-15 resin three times with 10 mL portions of the alcohol to be used in the reaction (e.g., methanol).[12] Carefully decant the alcohol after each wash.

  • Reaction Setup: To the washed resin in the flask, add 15 mL of the anhydrous alcohol.[12]

  • Substrate Addition: With vigorous stirring, add 1.00 g of this compound in small portions.[12]

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[12]

  • Monitoring: Allow the reaction to reflux for 15-30 minutes. Monitor the conversion of the starting material by TLC (1:1 hexane:ethyl acetate).[12] The product ether will be less polar and have a higher Rf value.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of the alcohol solvent and combine the filtrates.

  • Isolation: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude ether product.

  • Purification: The resulting product can be further purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a primary technique for structural elucidation. For this compound, the key diagnostic signals are:

    • Aromatic Protons: Typically appear in the 6.5–7.5 ppm range.[3]

    • Benzylic Protons (-CH₂OH): A singlet around 4.5 ppm.

    • Ethoxy Protons (-OCH₂CH₃): A quartet around 3.5–4.0 ppm and a triplet around 1.4 ppm.[3]

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.[13] A single spot on the TLC plate under visualization (e.g., UV light at 254 nm or staining with potassium permanganate) is indicative of high purity.[13]

Conclusion

This compound stands out as a highly effective and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation from an inexpensive, readily available starting material, combined with the selective reactivity of its multiple functional groups, provides chemists with a reliable platform for constructing complex molecular architectures. The protocols detailed herein offer robust and scalable methods for its synthesis and subsequent functionalization, empowering researchers in the ongoing development of novel therapeutic agents.

References

  • This compound | 4912-58-7 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKTrChGN7G51W1Oa4gaWdPLO75pDDBrOIPhQkjOM1HjudmftPYsQ1GpR6ng9ziVJKBWYkalhUg1lvmDul0Nu02vHr16Wp5zg_0Tg9Cgylw5RGqC0cBbc_QLhJ-7KLJkK0IP5h_pg==]
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  • This compound - 4912-58-7 - Vulcanchem. [URL: https://www.vulcanchem.com/cas-4912-58-7-3-ethoxy-4-hydroxybenzyl-alcohol]
  • Draw the reaction mechanism for the synthesis of methyl diantilis from... - Homework.Study.com. [URL: https://homework.study.com/explanation/draw-the-reaction-mechanism-for-the-synthesis-of-methyl-diantilis-from-3-ethoxy-4-hydroxybenzaldehyde-use-naoh-nabh4-to-produce-3-ethoxy-4-hydroxybenzyl-alcohol-first-then-use-amberlyst-15-1-propanol-to-produce-the-methyl-diantilis-include-the-mechanism-for-the-reduction-of-nabh4.html]
  • This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=4912-58-7]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC119100250&productDescription=3-ETHOXY-4-HYDROXYBENZALDEHYDE%2C+97%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • This compound Safety Data Sheets(SDS) lookchem. [URL: https://www.lookchem.com/msds/2021-03-30/4912-58-7.html]
  • 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus, 99 121-32-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/e16809]
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  • CAS 4912-58-7 this compound - BOC Sciences. [URL: https://www.bocsci.com/product/3-ethoxy-4-hydroxybenzyl-alcohol-cas-4912-58-7-400966.html]
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  • Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jbsc/030/05/0513-0519]
  • Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408848/]
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The Alchemical Vade Mecum: Ethyl Vanillyl Alcohol in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and fragrance development professionals on the applications of ethyl vanillyl alcohol in the synthesis of novel and impactful fragrance compounds. It moves beyond simple procedural outlines to provide a foundational understanding of the chemical principles and practical considerations that govern its use, empowering creative and scientifically sound fragrance design.

Introduction: The Enduring Allure of Vanilla and the Rise of Ethyl Vanillyl Alcohol

The warm, sweet, and comforting scent of vanilla is one of the most universally beloved olfactory profiles. For centuries, perfumers have sought to capture its essence, traditionally relying on the costly and labor-intensive extraction of natural vanilla beans. The advent of synthetic chemistry revolutionized the fragrance industry, with vanillin and its more potent derivative, ethyl vanillin, becoming cornerstones of modern perfumery.

However, the quest for novel vanilla expressions and improved formulation stability continues. Ethyl vanillyl alcohol (3-ethoxy-4-hydroxybenzyl alcohol), a derivative of ethyl vanillin, has emerged as a versatile and valuable building block in the fragrance chemist's arsenal. Its unique chemical functionalities—a reactive primary alcohol and a phenolic hydroxyl group—offer a gateway to a diverse array of fragrance molecules with nuanced olfactory profiles and potentially enhanced performance characteristics. This document provides a comprehensive overview of the synthesis of ethyl vanillyl alcohol and its subsequent application in creating innovative fragrance ingredients.

Physicochemical Properties of Ethyl Vanillyl Alcohol

A thorough understanding of the physical and chemical properties of ethyl vanillyl alcohol is paramount for its effective use in synthesis and formulation.

PropertyValueSource
IUPAC Name 2-ethoxy-4-(hydroxymethyl)phenolPubChem
CAS Number 4912-58-7PubChem
Molecular Formula C₉H₁₂O₃PubChem
Molecular Weight 168.19 g/mol PubChem
Appearance Off-white solidPubChem
Odor Vanilla aromaPubChem
Solubility Soluble in ethanolPubChem

Synthesis of Ethyl Vanillyl Alcohol: A Foundational Protocol

The most common and efficient route to ethyl vanillyl alcohol is the selective reduction of the aldehyde group of ethyl vanillin. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness and chemoselectivity, leaving the phenolic hydroxyl group intact.

Protocol 1: Sodium Borohydride Reduction of Ethyl Vanillin

This protocol details a standard laboratory procedure for the synthesis of ethyl vanillyl alcohol.

Materials and Reagents:

  • Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Round-bottom flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Glass pipette

  • pH paper

  • Buchner funnel and filter paper

  • Beaker

  • Rotary evaporator (optional)

Procedure:

  • Dissolution of Ethyl Vanillin: In a 250 mL round-bottom flask, dissolve 10.0 g of ethyl vanillin in 100 mL of ethanol. Add a stir bar and stir the mixture at room temperature until the ethyl vanillin is completely dissolved.

  • Cooling: Place the flask in an ice bath to cool the solution to approximately 0-5 °C.

  • Preparation of Borohydride Solution: In a separate beaker, carefully dissolve 2.0 g of sodium borohydride in 20 mL of 1 M NaOH solution. Caution: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Perform this step in a well-ventilated fume hood.

  • Addition of Reducing Agent: Using a glass pipette, slowly add the sodium borohydride solution dropwise to the cooled ethyl vanillin solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching the Reaction: Cool the reaction mixture again in an ice bath. Slowly and carefully add 6 M HCl dropwise to decompose the excess sodium borohydride. The evolution of hydrogen gas will be observed. Continue adding HCl until the gas evolution ceases and the solution is acidic (pH 1-2, check with pH paper).

  • Precipitation and Isolation: The ethyl vanillyl alcohol product will precipitate out of the solution as a white solid. Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of ice-cold deionized water (2 x 50 mL). Allow the product to air-dry on the filter paper or, for faster drying, in a vacuum oven at a low temperature.

  • Characterization: Determine the yield, melting point, and confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis_of_Ethyl_Vanillyl_Alcohol ethyl_vanillin Ethyl Vanillin reduction Reduction (NaBH4, Ethanol/NaOH) ethyl_vanillin->reduction Aldehyde Group ethyl_vanillyl_alcohol Ethyl Vanillyl Alcohol reduction->ethyl_vanillyl_alcohol Primary Alcohol Williamson_Ether_Synthesis ethyl_vanillyl_alcohol Ethyl Vanillyl Alcohol deprotonation Deprotonation (NaH, DMF) ethyl_vanillyl_alcohol->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide alkylation Alkylation (Ethyl Iodide) alkoxide->alkylation ethyl_vanillyl_ether Ethyl Vanillyl Ethyl Ether alkylation->ethyl_vanillyl_ether

Revolutionizing Reaction Monitoring: A Detailed TLC Protocol for the Reduction of Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of vanillin to vanillyl alcohol is a cornerstone reaction in organic synthesis, serving as a fundamental example of aldehyde reduction.[1][2] This transformation is widely employed in the flavor, fragrance, and pharmaceutical industries. Monitoring the progress of this reaction is crucial to ensure complete conversion of the starting material and to optimize reaction conditions for yield and purity.[3] Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective analytical technique perfectly suited for this purpose.[4] This application note provides a comprehensive, field-proven protocol for monitoring the reduction of vanillin using TLC, delving into the scientific principles behind the methodology and offering expert insights for robust and reliable results.

The underlying principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[5][6][7] In the context of the vanillin reduction, the polarity difference between the starting material (vanillin, an aldehyde) and the product (vanillyl alcohol, an alcohol) is the key to their separation on a polar stationary phase like silica gel.[8][9] Vanillyl alcohol, with its hydroxyl group, is more polar than vanillin's aldehyde group. This increased polarity leads to stronger interactions with the polar silica gel, resulting in a lower Retention Factor (Rf) value for vanillyl alcohol compared to vanillin.

I. The Chemistry: Reduction of Vanillin

The reduction of vanillin is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[1][10] This reagent selectively reduces aldehydes and ketones to their corresponding alcohols. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the vanillin aldehyde group.[1] This is followed by protonation of the resulting alkoxide intermediate to yield vanillyl alcohol.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Vanillin Vanillin (Aldehyde) Vanillyl_Alcohol Vanillyl Alcohol (Primary Alcohol) Vanillin->Vanillyl_Alcohol Reduction NaBH4 NaBH₄ (Reducing Agent) NaBH4->Vanillyl_Alcohol Byproducts Borate Salts

Caption: Reduction of vanillin to vanillyl alcohol.

II. Materials and Methods

A. Materials
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[11][12] The F₂₅₄ indicator allows for visualization under UV light.

  • Reactants and Standards:

    • Vanillin (starting material)

    • Vanillyl alcohol (product standard)

    • Sodium borohydride (NaBH₄)

  • Solvents:

    • Ethyl acetate (reagent grade)

    • Hexane (reagent grade)

    • Methanol (reagent grade)

    • Ethanol (for reaction)

    • Deionized water

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm)

    • Vanillin-sulfuric acid stain or Potassium permanganate (KMnO₄) stain.[13][14][15]

B. Equipment
  • TLC developing chamber

  • Capillary tubes or micropipettes for spotting

  • Forceps

  • Pencil

  • Ruler

  • Hot plate or heat gun

  • Fume hood

III. Experimental Protocol: A Step-by-Step Guide

This protocol is designed for maximum clarity and reproducibility. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

Step 1: Preparation of the Mobile Phase

Rationale: The choice of the mobile phase is critical for achieving good separation. A solvent system with intermediate polarity is required to move both the less polar vanillin and the more polar vanillyl alcohol up the plate, but at different rates. A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is a common and effective choice.[16]

Procedure:

  • Prepare a 7:3 (v/v) mixture of hexane and ethyl acetate. For example, mix 70 mL of hexane with 30 mL of ethyl acetate in a clean, dry beaker.

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, leading to better and more uniform development of the chromatogram.

  • Cover the chamber and allow it to equilibrate for at least 15-20 minutes before use.

Step 2: Sample Preparation and Spotting

Rationale: Proper sample preparation and application are essential for obtaining sharp, well-defined spots. The samples should be dissolved in a volatile solvent to ensure that the spot is small and concentrated.

Procedure:

  • Reaction Mixture: At various time points during the vanillin reduction reaction (e.g., t=0, 15 min, 30 min, 60 min), withdraw a small aliquot (a few drops) of the reaction mixture.[17] Dilute this aliquot with a small amount of a volatile solvent like ethyl acetate.

  • Standards: Prepare dilute solutions (approx. 1 mg/mL) of the vanillin starting material and the vanillyl alcohol product standard in ethyl acetate.

  • Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[12]

    • Mark three distinct lanes on the baseline for the starting material (SM), the reaction mixture (RM), and the product standard (P).

    • Using a capillary tube or micropipette, carefully spot a small amount of each solution onto its designated lane on the baseline.[4] Keep the spots as small as possible (1-2 mm in diameter) for optimal separation.

    • Allow the solvent to completely evaporate from the spots before developing the plate.

G cluster_workflow TLC Workflow A Prepare Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate) B Prepare & Spot Samples (SM, RM, P) A->B C Develop TLC Plate in Saturated Chamber B->C D Visualize Spots (UV light, Staining) C->D E Calculate Rf Values & Analyze Results D->E

Caption: The general workflow for TLC analysis.

Step 3: Development of the TLC Plate

Rationale: The development process separates the components of the spotted mixtures based on their affinity for the stationary and mobile phases.

Procedure:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.[14]

  • Cover the chamber and allow the solvent front to ascend the plate.

  • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 4: Visualization

Rationale: Since vanillin and vanillyl alcohol are colorless, visualization techniques are necessary to see the separated spots.[4]

Procedure:

  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). The spots will appear as dark purple or blue spots against a fluorescent green background. Circle the spots lightly with a pencil.

  • Staining (Chemical Visualization):

    • Vanillin-Sulfuric Acid Stain: Prepare the stain by dissolving 1.5 g of vanillin in 50 mL of ethanol and then slowly adding 0.5 mL of concentrated sulfuric acid.[15] Dip the TLC plate into the stain or spray it evenly. Heat the plate gently with a heat gun or on a hot plate until colored spots appear.[15] Different compounds will often produce different colors with this stain, aiding in their identification.[18]

    • Potassium Permanganate (KMnO₄) Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain. Compounds that can be oxidized (like aldehydes and alcohols) will appear as yellow-brown spots on a purple background.

IV. Interpretation of Results

The progress of the reaction is monitored by observing the disappearance of the vanillin spot and the appearance of the vanillyl alcohol spot over time.

CompoundPolarityExpected Rf Value (7:3 Hexane:EtOAc)Appearance under UV (254 nm)
VanillinLess Polar~0.5 - 0.6Dark Spot
Vanillyl AlcoholMore Polar~0.2 - 0.3Dark Spot

Calculation of Rf Values:

The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:[19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Analysis of the Chromatogram:

  • t=0: A single spot corresponding to vanillin should be visible in the reaction mixture lane, with an Rf value matching the vanillin standard.

  • Intermediate time points: Two spots should be visible in the reaction mixture lane: a diminishing spot for vanillin and a growing spot for vanillyl alcohol.

  • Reaction completion: The vanillin spot should be completely absent in the reaction mixture lane, and only the vanillyl alcohol spot, with an Rf value matching the product standard, should be present.

V. Troubleshooting

IssuePossible CauseSolution
Spots are streaky Sample is too concentrated.Dilute the sample before spotting.
Rf values are too high/low Mobile phase is too polar/non-polar.Adjust the solvent ratio. Increase hexane for lower Rf, increase ethyl acetate for higher Rf.
No spots are visible Sample is too dilute or not UV active.Concentrate the sample or use a chemical stain for visualization.
Spots are not well-separated Inappropriate mobile phase.Experiment with different solvent systems (e.g., dichloromethane:methanol).

VI. Conclusion

This application note provides a detailed and scientifically grounded protocol for monitoring the reduction of vanillin to vanillyl alcohol using Thin-Layer Chromatography. By understanding the principles behind each step, from mobile phase selection to visualization techniques, researchers can confidently and accurately track the progress of this important reaction. The insights and troubleshooting guide provided will further enable the optimization of experimental conditions and ensure the successful synthesis of vanillyl alcohol.

References

  • Brainly. (2023, September 8). Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride.
  • dos Santos, G. F., et al. (n.d.). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews.
  • Scribd. (n.d.). Vanillin to Vanillyl Alcohol Reduction Guide.
  • EDVOTEK. (n.d.). Principles of Thin Layer Chromatography.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • ResearchGate. (2015, December 12). ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews.
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses.
  • BYJU'S. (n.d.). Thin Layer Chromatography Principle.
  • operachem. (2024, February 24). TLC-Thin Layer Chromatography.
  • Scribd. (n.d.). Experiment 20 Reduction of Vanillin HANDOUT.
  • Wellesley College. (n.d.). Thin Layer Chromatography.
  • UMass Lowell. (n.d.). Vanillin Reduction.
  • SlideShare. (n.d.). Reduccion de vainilla na bh4 quim verde.
  • Wikipedia. (n.d.). Vanillin.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of Delaware. (n.d.). 12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses.
  • California State University, Bakersfield. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol.
  • University of Delaware. (n.d.). Reduction of Vanillin to Vanillyl Alcohol.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC?
  • Studylib. (n.d.). Vanillin Reduction: NaBH4 Lab Procedure & Post-Lab Questions.
  • Studylib. (n.d.). Vanillin Reduction Lab Protocol: NaBH4, Organic Chemistry.
  • U.S. Food and Drug Administration. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.).
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • ResearchGate. (n.d.). TLC profile with vanillin sulfate spray from the isolated 13.1 compound. Mobile phase.
  • Chegg. (2023, October 3). Solved (2 points) TLC analysis of vanillin and vanillyl.
  • Journal of Advanced Scientific Research. (n.d.).
  • Chegg. (2021, March 1). Calculate the Rf values for vanillin,.

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Gas chromatography methods for ethyl vanillin analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatographic Analysis of Ethyl Vanillin

Authored by: A Senior Application Scientist

Abstract

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a potent, vanilla-like aroma that is approximately three times stronger than vanillin.[1] Its widespread use in foods, beverages, pharmaceuticals, and fragrances necessitates robust and reliable analytical methods for quality control, regulatory compliance, and product authentication. Gas chromatography (GC) stands as a cornerstone technique for the analysis of ethyl vanillin due to its high sensitivity, stability, and suitability for volatile organic compounds.[2] This document provides an in-depth guide to the principles, method development, and practical application of GC for the quantitative determination of ethyl vanillin. We present two detailed protocols: a Gas Chromatography-Flame Ionization Detection (GC-FID) method for simple matrices and a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method for complex food samples.

Principle of Gas Chromatographic Analysis

Gas chromatography is a powerful separation technique that partitions analytes between a stationary phase (a microscopic layer of liquid or polymer on an inert solid support, housed within a column) and a mobile phase (an inert gas, such as helium or hydrogen). The fundamental principle rests on the differential affinities of compounds for the stationary phase.

In the context of ethyl vanillin analysis, a prepared sample extract is injected into a heated GC inlet, where it is vaporized. The carrier gas sweeps the vaporized analytes onto the analytical column. Compounds with lower boiling points and less affinity for the stationary phase travel through the column faster, while those with higher boiling points or greater affinity are retained longer. This differential migration results in the separation of the components, which are then detected as they exit the column. The time it takes for an analyte to pass through the column is its retention time , a qualitative identifier. The area under the analyte's peak in the resulting chromatogram is proportional to its concentration, enabling quantitative analysis.

Core Concepts in Method Development

A successful GC method is not merely a set of parameters but a system designed for a specific analytical challenge. The choices made during development directly impact sensitivity, selectivity, and robustness.

The Critical Choice: Column Selection

The analytical column is the heart of the GC system. The choice between a polar or non-polar column is paramount for achieving optimal separation.

  • Non-Polar Columns (e.g., DB-1, DB-5MS): These columns, typically coated with polydimethylsiloxane, separate compounds primarily based on their boiling points. While versatile, they may not provide sufficient selectivity for polar analytes in a complex matrix. A DB-5MS column is often favored for its low bleed characteristics, which is crucial when using a sensitive mass spectrometer detector.[3][4]

  • Polar Columns (e.g., EGSS-X, HP-INNOWAX): These columns have stationary phases containing polar functional groups (like polyethylene glycol in WAX columns).[5] Ethyl vanillin is a polar molecule due to its hydroxyl and ethoxy groups. Using a polar column leverages this property, promoting stronger, more specific interactions. This "like-attracts-like" principle results in better peak shape (less tailing) and improved resolution from non-polar matrix components that might otherwise co-elute.

Sample Introduction: Inlet and Detector Selection
  • Injector: A split/splitless inlet is standard for this application. For trace analysis, a splitless injection is used to transfer the entire sample volume onto the column, maximizing sensitivity. For higher concentration samples, a split injection is used, where only a portion of the sample enters the column, preventing detector saturation.

  • Detector:

    • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It is widely used for routine quality control due to its reliability and wide linear range.[6][7]

    • Mass Spectrometer (MS): An MS detector offers superior sensitivity and selectivity. It bombards eluting compounds with electrons, creating characteristic fragmentation patterns (mass spectra) that serve as a chemical fingerprint for unambiguous identification. For trace-level quantification in complex samples, operating in Selected Ion Monitoring (SIM) mode, where the detector only monitors specific ions unique to ethyl vanillin, dramatically improves the signal-to-noise ratio.[3][4] GC combined with tandem mass spectrometry (GC-MS/MS) provides the highest level of interference resistance for challenging matrices.[2]

The Gateway to Good Data: Sample Preparation

Sample preparation is often the most critical and labor-intensive part of the analysis. Its goal is to extract ethyl vanillin from the sample matrix, remove interferences, and present the analyte in a solvent compatible with the GC system.

  • Liquid-Liquid Extraction (LLE): A classic technique where the sample is mixed with an immiscible solvent (e.g., methylene chloride, dichloromethane) that has a high affinity for ethyl vanillin.[8][9] After mixing, the solvent layer containing the analyte is collected, concentrated, and injected. This is effective for liquid samples or simple solids that can be dissolved.

  • Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is ideal for complex solid or high-fat matrices like milk powder or vegetable oils.[3][10] The sample is sealed in a vial and heated, causing volatile compounds like ethyl vanillin to partition into the headspace (the gas volume above the sample). A fused-silica fiber coated with a sorbent material is then exposed to the headspace, where it adsorbs the analytes. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column. This technique effectively isolates volatile analytes from non-volatile matrix components, resulting in a cleaner analysis and protecting the GC system.[4][11]

Protocol 1: GC-FID Analysis of Ethyl Vanillin in Liquid Flavorings

This protocol is designed for the routine quantification of ethyl vanillin in relatively clean matrices, such as artificial vanilla extracts.

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards Inject Inject into GC-FID Standard->Inject Sample Dilute Liquid Sample in Ethanol Sample->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample into Headspace Vial AddSalt Add NaCl & Water Weigh->AddSalt Seal Seal Vial AddSalt->Seal Equilibrate Incubate & Equilibrate Seal->Equilibrate Extract Expose SPME Fiber (Extraction) Equilibrate->Extract Desorb Desorb in GC Inlet & Start Run Extract->Desorb Detect Separate on Column & Detect by MS (SIM) Desorb->Detect Calibrate External Standard Calibration Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis.

Reagents and Materials
  • Ethyl Vanillin standard (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium Chloride (NaCl)

  • Blank milk powder (verified to be free of ethyl vanillin)

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME Fiber Assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumental Conditions
ParameterSettingCausality
GC-MS System GC with MS detectorProvides the high selectivity and sensitivity needed for trace analysis in a complex matrix. [3][4]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed columnA robust, low-bleed column is essential to minimize background noise in the MS detector. [3]
Carrier Gas Helium, 1.2 mL/minStandard inert carrier for GC-MS.
Inlet Temp 260 °CMust be high enough to ensure efficient thermal desorption of analytes from the SPME fiber. [3][4]
Injection Mode SplitlessThe entire desorbed sample is transferred to the column for maximum sensitivity.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minAn initial low temperature helps focus the analytes at the head of the column after desorption.
MS Transfer Line 280 °CPrevents cold spots and analyte loss between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Mode Electron Ionization (EI), Selected Ion Monitoring (SIM)SIM mode drastically increases sensitivity by only monitoring ions specific to ethyl vanillin (e.g., m/z 168, 139, 110).
Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of ethyl vanillin in methanol. Create working standards by spiking known amounts into vials containing blank milk powder to create a matrix-matched calibration curve. This accounts for matrix effects on the extraction efficiency.

  • Sample Preparation: Accurately weigh 1.0 g of the milk powder sample into a 20 mL headspace vial. [4]3. Extraction Enhancement: Add 2.0 g of NaCl and 5 mL of deionized water to the vial. Seal the vial immediately with the screw cap. The addition of salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby improving extraction efficiency.

  • HS-SPME Analysis:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Heat the sample at 80°C for 20 minutes with agitation to facilitate the release of ethyl vanillin into the headspace.

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at the same temperature to adsorb the analytes.

    • Desorption: Automatically retract the fiber and immediately insert it into the hot GC inlet, where it remains for 5 minutes to thermally desorb the trapped analytes onto the column. The GC run starts at the beginning of desorption. [3][4]5. Data Processing: Quantify the ethyl vanillin peak area using the characteristic ions in SIM mode. Determine the concentration in the sample using the matrix-matched calibration curve.

Method Validation and Performance

A developed GC method must be validated to ensure it is fit for its intended purpose. Key validation parameters and typical performance data from various studies are summarized below.

Validation ParameterDescriptionTypical Performance for Ethyl Vanillin Analysis
Linearity (R²) The ability of the method to elicit results that are directly proportional to the concentration of the analyte.> 0.99 [12]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.03 - 0.1 mg/kg (HS-SPME-GC-MS) [2][3][4]
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.~0.05 - 0.5 mg/kg (HS-SPME-GC-MS) [10][11]
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by analyzing spiked samples.89% - 105% [2][3][4]
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.< 6% [3][4]

Conclusion

Gas chromatography, in its various configurations, offers a powerful and adaptable platform for the analysis of ethyl vanillin. For routine QC in simple matrices, GC-FID provides a cost-effective and robust solution. For challenging food or fragrance samples, the enhanced selectivity and sensitivity of HS-SPME coupled with GC-MS are indispensable for achieving accurate, trace-level quantification while minimizing matrix interference. The protocols and principles outlined in this guide provide a comprehensive framework for researchers and quality control professionals to develop, validate, and implement reliable methods for ethyl vanillin analysis.

References

  • Gas-Liquid Chromatographic Quantitative Determination of Vanillin and Ethyl Vanillin in Foods. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Determination of Vanillin and Ethylvanillin in Their Food Flavours. (1968). Semantic Scholar. Retrieved from [Link]

  • Method Translation for the Analysis of Vanilla Extracts Using an Agilent 8850 GC System. (n.d.). Agilent. Retrieved from [Link]

  • Determination of Vanillin and Ethyl Vanillin by Gas-Liquid Chromatography. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. (2016). Semantic Scholar. Retrieved from [Link]

  • (PDF) Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. Retrieved from [Link]

  • GC-FID App Note – Analysis of Vanillin by GC-FID. (2022). Lucidity. Retrieved from [Link]

  • Determination of vanillin and ethyl-vanillin in milk powder by gas chromatography-mass spectrometry. (2023). Food and Machinery. Retrieved from [Link]

  • Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. (n.d.). SciSpace. Retrieved from [Link]

  • Facile authentication of commercial vanilla extracts using simple chromatographic method. (2025). ResearchGate. Retrieved from [Link]

  • Ethyl Vanillin. (2011). USP. Retrieved from [Link]

  • Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2024). Trends in Sciences. Retrieved from [Link]

  • Ethyl Vanillin | Allied Products. (n.d.). GC Chemicals. Retrieved from [Link]

  • Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. (n.d.). MDPI. Retrieved from [Link]

  • Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

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Application Notes & Protocols: 3-Ethoxy-4-hydroxybenzyl Alcohol in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzyl Alcohol

3-Ethoxy-4-hydroxybenzyl alcohol, also known by its common synonym ethyl vanillyl alcohol, is a substituted aromatic alcohol of significant interest in the field of organic synthesis.[1][2] Its molecular architecture, featuring a benzene ring functionalized with a phenolic hydroxyl, a benzylic alcohol, and an ethoxy group, provides a rich platform for a diverse array of chemical transformations.[1] This trifunctional nature allows chemists to selectively manipulate these groups to construct more complex molecular frameworks, making it a valuable precursor in the development of pharmaceuticals, fragrances, and other fine chemicals.[1][3]

The reactivity of this compound is centered around its three key functional groups:

  • Phenolic Hydroxyl (-OH): Susceptible to etherification and esterification.[1]

  • Benzylic Alcohol (-CH₂OH): Can be readily oxidized to an aldehyde or carboxylic acid, or participate in ether and ester formation.[1]

  • Aromatic Ring: Open to electrophilic substitution reactions, with the existing substituents directing the position of new functional groups.[1]

This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols and mechanistic insights designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical & Structural Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.[1][4][5]

PropertyValueSource(s)
IUPAC Name (3-ethoxy-4-hydroxyphenyl)methanol[1]
Synonyms Ethyl vanillyl alcohol, 2-Ethoxy-4-(hydroxymethyl)phenol[2][6][7]
CAS Number 4912-58-7[1][2][4][8]
Molecular Formula C₉H₁₂O₃[1][2][4]
Molecular Weight 168.19 g/mol [1][2][6]
Appearance Solid particulate/powder[1][7]
Melting Point 73-75 °C[1][4][5]
Boiling Point 323.3 °C at 760 mmHg[1][4][5]
Density 1.182 g/cm³[1][4][5]

Core Synthetic Transformations & Protocols

Synthesis via Reduction of Ethyl Vanillin

The most direct and common route to this compound is the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1] This transformation is a cornerstone reaction, providing access to the alcohol from a readily available commercial starting material.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its excellent selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and high yields.[1] The reaction is performed in a basic aqueous medium to ensure the phenolic hydroxyl group remains deprotonated, preventing unwanted side reactions and improving the solubility of the starting material. Maintaining a low temperature (10–20°C) helps to control the reaction rate and minimize by-product formation.[1]

Experimental Protocol: Sodium Borohydride Reduction

  • Materials:

    • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

    • Sodium Borohydride (NaBH₄)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl) for neutralization

    • Deionized Water

    • Ethyl Acetate for extraction

    • Anhydrous Magnesium Sulfate (MgSO₄) for drying

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl vanillin (1.0 eq) in an aqueous solution of NaOH (e.g., 1M) at 10-20°C.

    • Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 20°C.

    • Stir the reaction mixture for approximately 30-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Once complete, carefully neutralize the reaction mixture by the slow addition of dilute HCl until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or silica gel column chromatography if necessary.

Trustworthiness (Self-Validation):

  • Expected Yield: Approximately 85%.[1]

  • TLC Analysis: Use a mobile phase such as 1:1 hexane:ethyl acetate to clearly distinguish the more polar alcohol product from the less polar starting aldehyde.

  • Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate which is subsequently protonated during workup.[1]

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification A Ethyl Vanillin C Mix & Stir (10-20°C, 30-60 min) A->C B NaBH₄ in aq. NaOH B->C D Monitor by TLC C->D E Neutralize (HCl) D->E Reaction Complete F Extract (EtOAc) E->F G Dry & Concentrate F->G H Purify G->H I 3-Ethoxy-4-hydroxybenzyl alcohol H->I

Caption: Workflow for the synthesis of this compound.

Etherification of the Benzylic Alcohol

One of the most powerful transformations of this compound is the selective etherification of the benzylic hydroxyl group. This reaction is key to creating derivatives with altered properties, such as 3-ethoxy-4-hydroxybenzyl methyl ether ("Methyl Diantilis"), which has distinct olfactory notes.[1]

Causality of Experimental Choices: This etherification is typically performed using an alcohol (e.g., methanol, propanol) under acidic catalysis.[9] Amberlyst-15, a polystyrene-based sulfonic acid resin, is an excellent choice as a catalyst.[10] Being a solid-phase catalyst, it is easily removed from the reaction mixture by simple filtration, which greatly simplifies the purification process compared to using a soluble acid like H₂SO₄. The reaction is heated to reflux to ensure a reasonable reaction rate.

Mechanistic Considerations (SN1 vs. SN2): The reaction can proceed via two potential mechanisms, SN1 or SN2.[11][12]

  • SN1 Pathway: The acidic catalyst protonates the benzylic hydroxyl group, turning it into a good leaving group (water). Departure of water forms a resonance-stabilized benzylic carbocation. The alcohol nucleophile then attacks this carbocation, and a final deprotonation step yields the ether.[11][12]

  • SN2 Pathway: In a concerted step, the alcohol nucleophile attacks the electrophilic carbon while the protonated hydroxyl group (water) departs simultaneously.[11]

The formation of a stable benzylic carbocation suggests the SN1 pathway is highly plausible.[11]

Experimental Protocol: Acid-Catalyzed Etherification

  • Materials:

    • This compound

    • Primary Alcohol (e.g., Methanol, 1-Propanol)[9]

    • Amberlyst-15 resin[10]

    • Acetone (for TLC dilution)

    • Hexane and Ethyl Acetate (for TLC mobile phase)

  • Procedure:

    • In a round-bottom flask, add the chosen primary alcohol (e.g., 15 mL).[10]

    • With vigorous stirring, add this compound (1.00 g) in small portions.[10]

    • Add the Amberlyst-15 catalyst (e.g., ~10% by weight of the alcohol substrate).

    • Place a condenser on the flask and heat the mixture to reflux for 15-30 minutes.[10]

    • Monitor the reaction for complete conversion by TLC (mobile phase 1:1 hexane:ethyl acetate).[10] If the reaction is incomplete, continue refluxing for another 15 minutes.[10]

    • Once complete, allow the mixture to cool to room temperature.

    • Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of the alcohol solvent.

    • Concentrate the filtrate under reduced pressure to remove the excess alcohol solvent.

    • The resulting crude ether can be purified by column chromatography if needed.

Trustworthiness (Self-Validation):

  • TLC Monitoring: A crucial step to prevent the formation of by-products from overheating or prolonged reaction times. The product ether will be less polar than the starting alcohol.[10]

  • Catalyst Removal: The ease of filtering away the solid catalyst ensures no acidic residue remains to catalyze decomposition of the product during storage or subsequent steps.

G A This compound + Primary Alcohol + Amberlyst-15 B Heat to Reflux (15-45 min) A->B C Cool to RT B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate D->E F Purify (Optional) E->F G Target Ether Product F->G

Caption: Experimental workflow for benzylic etherification.

Selective Protection Strategies

In multi-step syntheses, it is often necessary to "mask" one of the hydroxyl groups to direct reactivity towards the other. The phenolic and benzylic hydroxyls have different reactivities, which can be exploited for selective protection.

Causality of Experimental Choices:

  • Protecting the Phenolic Hydroxyl: The phenolic -OH is more acidic than the benzylic -OH. It can be selectively deprotonated with a mild base like potassium carbonate (K₂CO₃) and then reacted with an electrophile. A common protecting group is the benzyl (Bn) ether, introduced using benzyl bromide. This group is stable under a wide range of conditions but can be removed later by hydrogenolysis.

  • Protecting the Benzylic Hydroxyl: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are excellent protecting groups for primary alcohols. They are typically introduced using TBDMS-Cl and a base like imidazole. Silyl ethers are stable to many reaction conditions but are easily cleaved by fluoride ion sources (e.g., TBAF).

The choice of protecting group is critical and must be "orthogonal" to the planned subsequent reaction steps, meaning the conditions used to remove the protecting group should not affect other functional groups in the molecule.[13]

Applications in Medicinal Chemistry

This compound serves as a key intermediate in synthesizing molecules with potential therapeutic value.[1] The ethoxy group, compared to the more common methoxy group in vanillyl alcohol, can increase the lipophilicity of derivatives, a property that often improves a drug's ability to cross cell membranes.[1]

  • Neuroprotective Agents: The core phenolic structure is associated with antioxidant properties.[1][3] This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, making it and its derivatives interesting candidates for research into treatments for diseases linked to oxidative stress, such as neurodegenerative disorders.[1][3]

  • Bioactive Dimers and Trimers: Research into traditional medicines has shown that p-hydroxybenzyl alcohol derivatives can form dimers and trimers with enhanced biological activity.[14] The structural motif of this compound can be incorporated into similar, more complex structures to screen for a variety of pharmacological effects.[14]

References

  • Draw the reaction mechanism for the synthesis of methyl diantilis from... - Homework.Study.com. [Link]

  • [FREE] Draw two potential mechanisms for the etherification of ethyl vanillyl alcohol (3-ethoxy-4-hydroxybenzyl - brainly.com. [Link]

  • Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com. [Link]

  • Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem. [Link]

  • This compound|4912-58-7 - MOLBASE Encyclopedia. [Link]

  • Question: draw 2 potential mechanisms for the etherification of ethyl vanillyl alcohol (this compound) with methanol and acid (Amberlyst® 15 resin) - Chegg. [Link]

  • This compound (C9H12O3) - PubChemLite. [Link]

  • Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata - NIH. [Link]

  • Alcohol Protecting Groups. [Link]

  • CN101811947B - Method for reducing the formation of ortho ethyl vanillin in the production ...
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Application Notes & Protocols: Molecular Docking Studies of 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to performing molecular docking studies with 3-Ethoxy-4-hydroxybenzyl alcohol, a phenolic compound recognized for its antioxidant properties and therapeutic potential.[1][2] Intended for researchers in drug discovery and computational chemistry, these application notes detail a robust, step-by-step protocol from ligand and protein preparation to results analysis and validation. By explaining the scientific rationale behind each procedural choice, this guide ensures technical accuracy and fosters a deeper understanding of the computational workflow, enabling researchers to reliably predict the binding interactions of this promising molecule with protein targets.

Introduction: this compound in Drug Discovery

This compound, also known as ethyl vanillyl alcohol, is an aromatic compound with the chemical formula C₉H₁₂O₃.[3][4] Structurally, it features a benzyl alcohol core substituted with both a hydroxyl (-OH) and an ethoxy (-OCH2CH3) group, which contribute to its distinct physicochemical and biological properties.[3] Research has highlighted its significant antioxidant capabilities, suggesting a potential role in mitigating oxidative stress-related pathologies.[1][2] The ethoxy group enhances its lipophilicity compared to similar methoxy analogs, which can influence its membrane permeability and overall biological activity profile.[1]

Molecular docking is a pivotal computational technique in modern structure-based drug discovery.[5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6][7] This in silico approach allows for the rapid screening of compounds, elucidation of binding mechanisms, and optimization of lead candidates before committing to resource-intensive laboratory synthesis and testing.[8] This guide provides a detailed protocol for investigating the interaction of this compound with a protein target using standard molecular docking software.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (3-ethoxy-4-hydroxyphenyl)methanol[3]
CAS Number 4912-58-7[2][4]
Molecular Formula C₉H₁₂O₃[2][9]
Molecular Weight 168.19 g/mol [2][4]
SMILES CCOC1=C(C=CC(=C1)CO)O[4][9]
Melting Point 73-75 °C[3][4]
Boiling Point 323.3 °C at 760 mmHg[3]
pKa 9.88 ± 0.18 (Predicted)[4]

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process is a systematic, multi-stage procedure designed to computationally model the interaction between a ligand and a receptor. Each stage is critical for achieving a biologically relevant and accurate prediction. The workflow begins with the careful preparation of both the ligand and the protein target, followed by defining the search space for the interaction. The core of the process is the docking simulation itself, where an algorithm samples numerous poses of the ligand in the protein's binding site. Finally, the results are analyzed and validated to ensure their reliability.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Ligand Preparation (this compound) C Grid Box Generation (Define Binding Site) A->C B Protein Preparation (Target Receptor) B->C D Molecular Docking (Run Simulation) C->D E Pose & Score Analysis (Binding Affinity & Interactions) D->E F Results Validation (RMSD, Control Docking) E->F

Figure 1: High-level workflow for molecular docking.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each phase of the docking study. These protocols are designed to be compatible with widely used software packages like AutoDock Tools, UCSF Chimera/ChimeraX, and PyMOL.

Protocol 1: Ligand Preparation

The goal of ligand preparation is to convert the 2D or simplified 3D structure of this compound into a format suitable for docking, with correct atom types, charges, and conformational flexibility.[10][11]

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.[12] Save it in a standard format (e.g., SDF or MOL2).

  • Add Hydrogens: The downloaded structure may lack hydrogen atoms. Use a molecular modeling program (e.g., AutoDock Tools, Chimera) to add hydrogens appropriate for a physiological pH. This step is crucial for correct hydrogen bonding.[13]

  • Assign Partial Charges: Docking algorithms require each atom to have a partial charge to calculate electrostatic interactions.[10] Compute and assign Gasteiger charges, which is a standard method for small organic molecules.[12]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.[12] For this compound, key rotatable bonds will be in the ethoxy and hydroxymethyl groups.

  • Save in Docking-Ready Format: Save the prepared ligand structure in the .pdbqt format for use with AutoDock Vina or a similar format required by your chosen docking software.

Protocol 2: Protein (Receptor) Preparation

Proper receptor preparation is arguably the most critical step for a successful docking experiment.[14] The goal is to clean a raw PDB structure to create a chemically correct and computationally ready model.[15]

  • Obtain Receptor Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one that is co-crystallized with a ligand in the binding site of interest.

  • Clean the PDB File:

    • Remove Non-Essential Molecules: Delete water molecules, ions, and any co-crystallized ligands or cofactors from the PDB file unless a specific water molecule is known to be critical for binding.[13][16]

    • Select Protein Chain(s): If the protein has multiple chains, retain only the one(s) that form the biological unit and the binding site of interest.[14]

  • Repair and Optimize Structure:

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is essential for defining hydrogen bond donors and acceptors.[13]

    • Check for Missing Atoms/Residues: Use software tools (e.g., Chimera's "Dock Prep" tool) to check for and repair any missing side chains or atoms in the protein residues.[17]

  • Assign Charges: Add Kollman charges to the protein atoms, a standard charge set for proteins in the AutoDock suite.

  • Save in Docking-Ready Format: Save the prepared receptor as a .pdbqt file. This file will contain the protein's coordinates with added hydrogens and assigned charges.

Protocol 3: Grid Box Generation

The grid box defines the three-dimensional search space within which the docking algorithm will place and score the ligand.[18] Its size and location directly determine where the software looks for a binding site.

  • Identify the Binding Site:

    • If a co-crystallized ligand was present: Center the grid box on the position of the original ligand. This ensures the search is focused on a known active site.

    • If no ligand is present: Use literature data to identify key active site residues or use a binding pocket prediction tool (e.g., CASTp) to locate potential binding sites.[15][19]

    • For Blind Docking: If the binding site is completely unknown, the grid box can be set to encompass the entire protein surface. However, this is computationally expensive and less accurate.[19]

  • Set Grid Box Dimensions: The size of the box should be large enough to accommodate this compound and allow it to rotate and translate freely, but not so large that it includes irrelevant regions, which would decrease accuracy.[20][21] A common practice is to ensure the box extends approximately 10-15 Å beyond the ligand in each direction.

  • Generate Grid Parameter File: Using your docking software (e.g., AutoDock Tools), generate and save the grid parameter file (e.g., grid.gpf). This file stores the coordinates and dimensions of the defined grid box.[21]

Analysis and Validation of Docking Results

Analyzing docking results is not merely about looking at the top score. It requires a critical evaluation of binding poses and energies, followed by a rigorous validation process to ensure the results are trustworthy.[22][23]

Interpreting Docking Output
  • Binding Affinity/Docking Score: The primary quantitative output is the binding affinity, typically expressed in kcal/mol.[24] A more negative value indicates a stronger, more favorable binding interaction.[24] Compare the scores of different poses to identify the most stable predicted conformation.

  • Visual Inspection of the Binding Pose: Use visualization software (PyMOL, Chimera, Discovery Studio) to analyze the top-ranked binding pose.[24][25] A plausible pose is one where the ligand fits snugly into the binding pocket and makes chemically sensible interactions with the protein.

  • Analyze Intermolecular Interactions: Identify the specific non-covalent interactions that stabilize the complex. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for binding in nonpolar pockets.

    • Pi-Pi Stacking or Cation-Pi: Involving aromatic rings.

    • Electrostatic Interactions: Between charged groups.

Table 2: Hypothetical Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Example Kinase A -7.8TYR 150, LYS 85, LEU 210H-Bond, Cation-Pi, Hydrophobic
Example Oxidase B -6.9HIS 340, PHE 412, VAL 321H-Bond, Pi-Pi Stacking, Hydrophobic
Example Protease C -7.2ASP 102, SER 195, GLY 193H-Bond Network
Protocol for Results Validation

Validation is essential to confirm that the docking protocol is reliable for the specific protein target.[26] Without validation, docking results are merely predictions.

  • Re-docking of Co-crystallized Ligand (Positive Control):

    • Procedure: If the protein structure originally contained a co-crystallized ligand, extract that ligand and dock it back into the binding site using the exact same protocol (protein preparation and grid box parameters).[26][27]

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[24][26][28]

  • Docking of Known Inhibitors/Actives:

    • Procedure: If no co-crystallized structure is available, dock a set of known active and inactive compounds for the target protein.

    • Success Criterion: A valid docking protocol should assign significantly better (i.e., more negative) scores to the known active compounds compared to the inactive ones (decoys).[28]

  • Consensus Scoring:

    • Procedure: Score the top poses using a different scoring function or a different docking program.[29]

    • Success Criterion: If different scoring functions consistently rank the same pose as the best, it increases confidence in the prediction.[29]

G Start Docking Simulation Complete (Generated Poses & Scores) Decision1 Is a Co-crystallized Ligand Available? Start->Decision1 Redock Perform Re-docking of Native Ligand Decision1->Redock Yes Validate_Known Dock Known Actives and Inactives (Decoys) Decision1->Validate_Known No RMSD Calculate RMSD between Docked and Crystal Pose Redock->RMSD Decision2 RMSD < 2.0 Å? RMSD->Decision2 Success Protocol Validated Decision2->Success Yes Failure Protocol Not Validated (Re-evaluate Parameters) Decision2->Failure No Decision3 Actives Score Better than Inactives? Validate_Known->Decision3 Decision3->Success Yes Decision3->Failure No

Figure 2: Logical flow for validating docking protocols.

Conclusion

This guide outlines a comprehensive and self-validating framework for conducting molecular docking studies on this compound. By adhering to these detailed protocols for ligand preparation, receptor cleaning, grid generation, and rigorous post-docking analysis, researchers can generate reliable and reproducible insights into the binding mechanisms of this compound. The emphasis on validation through re-docking and RMSD calculation ensures that the computational predictions are grounded in established benchmarks, providing a solid foundation for further investigation in the drug development pipeline.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from Creative Proteomics website.

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate.

  • Various Authors. (2021). How does one prepare proteins for molecular docking?. Quora.

  • Smolecule. (n.d.). Buy this compound | 4912-58-7. Retrieved from Smolecule website.

  • Biosynth. (n.d.). This compound | 4912-58-7. Retrieved from Biosynth website.

  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

  • Benchchem. (n.d.). This compound | 4912-58-7. Retrieved from Benchchem website.

  • Various Authors. (2022). How to validate the molecular docking results?. ResearchGate.

  • Aynechi, T., Lang, P. T., & Brozell, S. (2025). Tutorial: Generating the Grid. UCSF DOCK.

  • RyanZR. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub.

  • Various Authors. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange.

  • The Professor's Lab. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio website.

  • Various Authors. (2021). How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange.

  • Vulcanchem. (n.d.). This compound - 4912-58-7. Retrieved from Vulcanchem website.

  • ECHEMI. (n.d.). How can I validate a docking protocol?. Retrieved from ECHEMI website.

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.

  • University of Edinburgh. (n.d.). Session 4: Introduction to in silico docking. Retrieved from University of Edinburgh website.

  • Various Authors. (2021). How can I generate AutoDock Grid Box?. ResearchGate.

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.

  • Teach Yourself E-series. (2024). Generating grid box for Docking using Vina. YouTube.

  • Various Authors. (2019). Molecular docking proteins preparation. ResearchGate.

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.

  • Bio-IT. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from Bonvin Lab website.

  • Sahu, N., & Singh, S. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.

  • KNP's Pharmaceutical Chemistry. (2021). AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF). YouTube.

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.

  • PubChemLite. (n.d.). This compound (C9H12O3). Retrieved from PubChemLite website.

  • ChemicalBook. (2024). This compound | 4912-58-7. Retrieved from ChemicalBook website.

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot website.

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Application Notes and Protocols for the Safe Handling and Disposal of 3-Ethoxy-4-hydroxybenzyl alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Ethoxy-4-hydroxybenzyl alcohol (CAS No. 4912-58-7) in a laboratory environment. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance.

Introduction and Chemical Profile

This compound is a substituted aromatic alcohol, appearing as a solid particulate or powder at room temperature.[1] It serves as a valuable intermediate and building block in synthetic organic chemistry, particularly in the pharmaceutical and fragrance industries.[2] Its structure features a benzene ring with ethoxy, hydroxyl, and hydroxymethyl functional groups, which dictate its chemical reactivity and potential hazards.[1][2]

A thorough understanding of its properties is essential for safe laboratory practices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4912-58-7[3][4]
Molecular Formula C₉H₁₂O₃[1][4]
Molecular Weight 168.19 g/mol [1][4]
Appearance Solid particulate/powder[1]
Melting Point 73-75 °C[1][2][5]
Boiling Point 323.3 °C at 760 mmHg[2][4][5]
Density 1.182 - 1.31 g/cm³ at 20°C[1][5][6]
Flash Point 149.3 °C[4]
Vapor Pressure 0.003 Pa at 25°C[1][6]

Hazard Identification and Safety Precautions

The primary hazard associated with this compound is its potential to cause serious eye irritation.[3][7] It may also cause skin and respiratory irritation.[1][7] Therefore, strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H319Causes serious eye irritation[3][4]
H315Causes skin irritation[7]
H335May cause respiratory irritation[7]
Prevention P264Wash hands and any exposed skin thoroughly after handling[3][7]
P280Wear protective gloves/protective clothing/eye protection/face protection[3][7]
P261Avoid breathing dust/fume/gas/mist/vapors/spray[7]
P271Use only outdoors or in a well-ventilated area[7]
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][7]
P337+P313If eye irritation persists: Get medical advice/attention[4][7]
P302+P352IF ON SKIN: Wash with plenty of water[7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[7]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed[7]
P405Store locked up[7]
Disposal P501Dispose of contents/container to an approved waste disposal plant[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure.

  • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[8][9]

  • Hand Protection : Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[8][10] Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound.

  • Skin and Body Protection : A laboratory coat must be worn to protect against skin contact.[9] Ensure it is fully buttoned.

  • Respiratory Protection : Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[7][11]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling
  • Designated Area : All work with this compound should be performed in a designated area, such as a chemical fume hood.[12]

  • Avoid Dust Formation : As a solid, care should be taken to avoid generating dust during weighing and transfer.[13]

  • Grounding : When transferring large quantities, ensure equipment is properly grounded to prevent static discharge.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[14][15][16]

Storage
  • Container : Store in a tightly sealed, properly labeled container.[7][11]

  • Conditions : Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4][11][16] The recommended storage temperature is between 10°C and 25°C.[4]

  • Segregation : Store separately from incompatible materials.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh and Transfer Compound (Minimize Dust) C->D E Perform Experiment in Fume Hood D->E F Close Container Tightly After Use E->F G Decontaminate Work Area F->G K Store in Cool, Dry, Well-Ventilated Area F->K H Segregate and Label Waste G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J L Away from Incompatible Materials K->L

Caption: Workflow for Handling this compound.

Emergency Procedures

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][17] Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][17] If irritation persists, seek medical attention.

  • Inhalation : Move the exposed person to fresh air.[3][17] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3][14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Assess the Spill : Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact the institution's environmental health and safety (EHS) office.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[14] For liquid spills, use an inert absorbent material like sand or vermiculite.[11]

  • Decontaminate : Clean the spill area with soap and water.[18] All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[19]

G Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Supervisor Spill->Alert Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess LargeSpill Large Spill? Assess->LargeSpill ContactEHS Contact EHS/Emergency Response LargeSpill->ContactEHS Yes SmallSpill Small, Manageable Spill LargeSpill->SmallSpill No Report Document and Report Incident ContactEHS->Report PPE Don Additional PPE if Necessary SmallSpill->PPE Contain Contain Spill (Absorbent for liquids, sweep solids) PPE->Contain Collect Collect Waste into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Dispose->Report

Caption: Spill Response Protocol for this compound.

Disposal Protocols

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[19][20][21]

Waste Segregation and Collection
  • Waste Streams : Do not mix this compound waste with other chemical waste streams.[18] Maintain separate, clearly labeled containers for:

    • Solid this compound waste.

    • Contaminated disposable labware (e.g., pipette tips, weighing boats).

    • Contaminated PPE (gloves, etc.).

    • Solutions containing this compound.

  • Container Selection : Use chemically compatible, leak-proof containers for waste collection.[19][20] Ensure containers can be securely sealed.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[18][22]

Step-by-Step Disposal Procedure
  • Initiate Waste Collection : As soon as the first item of waste is generated, place it in the appropriate, pre-labeled hazardous waste container.

  • Secure Storage : Keep waste containers closed at all times, except when adding waste.[19] Store them in a designated satellite accumulation area (SAA) within the laboratory.[22]

  • Request Pickup : Once a waste container is full or has been in the lab for the maximum allowed time (typically 12 months for academic labs under Subpart K), arrange for its collection by the institution's EHS department or a licensed hazardous waste contractor.[21]

  • Documentation : Maintain accurate records of the hazardous waste generated, as required by your institution and regulatory bodies.

G Waste Disposal Workflow Start Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste Streams Start->Segregate Label Use Pre-labeled, Compatible Hazardous Waste Containers Segregate->Label Store Store in Satellite Accumulation Area (SAA) Keep containers closed Label->Store Full Container Full or Time Limit Reached? Store->Full Continue Continue Accumulation Full->Continue No Arrange Arrange for Pickup by EHS or Licensed Contractor Full->Arrange Yes Continue->Store Document Complete Waste Manifest/Log Arrange->Document End Waste Removed for Proper Disposal Document->End

Caption: Waste Disposal Workflow for this compound.

References

  • This compound - Safety D
  • This compound | 4912-58-7 | FE71062 - Biosynth.
  • This compound - 4912-58-7 - Vulcanchem.
  • This compound CAS#: 4912-58-7 - ChemicalBook.
  • OSHA Compliance For Laboratories - US Bio-Clean. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). Available at: [Link]

  • This compound Safety D
  • EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008-12-09). Available at: [Link]

  • This compound | 4912-58-7 - Benchchem.
  • This compound | CAS#:4912-58-7 | Chemsrc.
  • Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. Available at: [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Available at: [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Available at: [Link]

  • Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent - Consolidated Chemical. Available at: [Link]

  • Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Labor
  • Best Practices for Handling and Disposing of Hazardous Chemical Waste in Medical Diagnostic Labs - Needle.Tube.
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
  • 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus , 99 121-32-4 - Sigma-Aldrich.
  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2010-09-06).
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University.
  • This compound | CAS 4912-58-7 | SCBT - Santa Cruz Biotechnology.
  • Personal protective solutions for Alcohol & beverage industry applic
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).
  • Understanding Solvents and PPE for Chemical Safety. (2025-04-08). Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Available at: [Link]

  • Labor
  • Safety Data Sheet: 4-Hydroxybenzyl alcohol - Carl ROTH.

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Preparation of High-Purity Standard Solutions of Ethyl Vanillyl Alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of accurate and reliable standard solutions of ethyl vanillyl alcohol (EVA). Ethyl vanillyl alcohol, a key aromatic compound in the flavor, fragrance, and pharmaceutical industries, demands high-purity standards for precise quantitative analysis. This document outlines the critical considerations, step-by-step procedures, and quality control measures necessary for researchers, scientists, and drug development professionals to produce standard solutions suitable for a range of analytical applications, including chromatography and spectroscopy. The protocol emphasizes the principles of scientific integrity, providing a self-validating system for ensuring the accuracy and traceability of the prepared standards.

Introduction: The Criticality of Accurate Standard Preparation

In analytical chemistry, the accuracy of a quantitative measurement is fundamentally dependent on the quality of the standard used for calibration. For a compound like ethyl vanillyl alcohol (3-ethoxy-4-hydroxybenzyl alcohol), which is utilized in applications demanding stringent quality control, the preparation of a standard solution is a foundational and critical step. Inaccuracies in standard concentration will propagate throughout the analytical workflow, leading to erroneous results and potentially compromising product quality and research outcomes.

This application note moves beyond a simple recitation of steps, delving into the causality behind each procedural choice. By understanding the "why," the scientist can adapt and troubleshoot the protocol effectively, ensuring the integrity of their analytical data. The core principles underpinning this protocol are traceability to a primary standard of known purity and the meticulous control of all measurement variables.

Characterization of Ethyl Vanillyl Alcohol

A thorough understanding of the physicochemical properties of ethyl vanillyl alcohol is paramount for the successful preparation of a standard solution.

Table 1: Physicochemical Properties of Ethyl Vanillyl Alcohol

PropertyValueSource
Chemical FormulaC₉H₁₂O₃PubChem
Molar Mass168.19 g/mol PubChem[1]
AppearanceOff-white solid with a vanilla aromaPubChem[1]
SolubilitySoluble in ethanolPubChem[1]

While qualitative solubility in ethanol is noted, for the preparation of analytical standards, a more nuanced understanding is required. The selection of an appropriate solvent is a critical decision that directly impacts the accuracy and stability of the standard solution.

The Hierarchy of Standards: Primary vs. Secondary

The protocol described herein focuses on the preparation of a primary standard solution . A primary standard is a substance of such high purity and stability that it can be used to directly prepare a solution of a precisely known concentration.

Caption: Hierarchy of analytical standards.

Protocol for the Preparation of a 1000 µg/mL Primary Standard Solution of Ethyl Vanillyl Alcohol

This protocol details the preparation of a 1000 µg/mL (1 mg/mL) primary standard solution of ethyl vanillyl alcohol. This concentration is often a convenient starting point for further dilutions to create working standards for calibration curves.

Materials and Equipment
  • Ethyl Vanillyl Alcohol: Analytical standard grade (purity ≥99.0%). A certificate of analysis (CoA) from the supplier is mandatory.

  • Solvent: HPLC-grade methanol or ethanol. The choice of solvent should be compatible with the intended analytical method.

  • Volumetric Flask: 100 mL, Class A, with a stopper.

  • Analytical Balance: Calibrated, with a readability of at least 0.0001 g.

  • Weighing Paper or Boat: Antistatic.

  • Spatula: Chemically inert.

  • Pipettes: Calibrated micropipettes or glass pipettes for solvent transfer.

  • Beaker: 50 mL, glass.

  • Funnel: Glass.

  • Ultrasonic Bath

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.

Pre-Protocol Preparations
  • Purity Verification: Obtain the Certificate of Analysis (CoA) for the ethyl vanillyl alcohol standard. Note the purity value (e.g., 99.5%). This value is crucial for calculating the exact mass to be weighed.

  • Glassware Cleaning: Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with deionized water and a final rinse with the chosen solvent. Dry the glassware completely in an oven.

  • Equilibration: Allow the ethyl vanillyl alcohol standard and the solvent to equilibrate to the ambient temperature of the weighing room for at least one hour before use. This minimizes errors due to temperature fluctuations.

Step-by-Step Procedure

Standard_Preparation_Workflow cluster_Prep Preparation cluster_Weigh Weighing cluster_Dissolve Dissolution cluster_Final Finalization A Calculate Mass (Correct for Purity) B Accurately Weigh Ethyl Vanillyl Alcohol A->B C Transfer to Volumetric Flask B->C D Add Solvent & Sonicate to Dissolve C->D E Dilute to Volume (Meniscus) D->E F Homogenize (Invert Flask) E->F

Caption: Experimental workflow for standard solution preparation.

  • Calculate the Required Mass: To prepare 100 mL of a 1000 µg/mL solution, you need 100 mg of ethyl vanillyl alcohol. However, you must correct for the purity of the standard.

    • Formula: Mass to weigh (mg) = (Desired Concentration (mg/mL) x Volume (mL)) / (Purity as a decimal)

    • Example (assuming 99.5% purity): Mass to weigh = (1 mg/mL x 100 mL) / 0.995 = 100.50 mg

  • Weighing the Standard:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully add the calculated mass of ethyl vanillyl alcohol to the weighing boat. Record the exact mass to four decimal places (e.g., 0.1005 g).

  • Dissolution:

    • Place a clean, dry funnel into the neck of the 100 mL Class A volumetric flask.

    • Carefully transfer the weighed ethyl vanillyl alcohol into the flask.

    • Rinse the weighing boat and funnel with small aliquots of the chosen solvent (e.g., methanol) into the flask to ensure a quantitative transfer.

    • Add approximately 50-70 mL of the solvent to the flask.

    • Stopper the flask and sonicate in an ultrasonic bath for 5-10 minutes, or until all the solid has completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Dilution to Volume:

    • Allow the solution to return to room temperature if it has warmed during sonication.

    • Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask. Use a pipette for the final additions to avoid overshooting the mark.

  • Homogenization:

    • Stopper the flask securely and invert it at least 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

Labeling and Storage

Properly label the standard solution with the following information:

  • Name of the compound: Ethyl Vanillyl Alcohol

  • Concentration (e.g., 1000 µg/mL)

  • Solvent used

  • Date of preparation

  • Name of the analyst

  • Expiration date (typically 1-3 months, stability studies are recommended)

Store the standard solution in a tightly sealed, amber glass container in a refrigerator (2-8 °C) and protected from light to minimize degradation.

Preparation of Working Standard Solutions

Working standards for constructing a calibration curve are prepared by serial dilution of the primary standard solution.

Table 2: Example Dilution Scheme for a 5-Point Calibration Curve

Target Concentration (µg/mL)Volume of 1000 µg/mL Stock (mL)Final Volume (mL)Diluent
10010100Methanol
505100Methanol
252.5100Methanol
101100Methanol
50.5100Methanol

Protocol for Dilution:

  • Use calibrated pipettes and Class A volumetric flasks for all dilutions.

  • Pipette the required volume of the stock solution into the volumetric flask.

  • Dilute to the mark with the same solvent used for the primary standard.

  • Stopper and invert the flask multiple times to ensure thorough mixing.

  • Prepare fresh working standards daily.

Quality Control and Validation

To ensure the integrity of the prepared standard solutions, the following practices are recommended:

  • Gravimetric Checks: Periodically verify the calibration of the analytical balance using certified weights.

  • Volumetric Glassware Calibration: Use only Class A volumetric glassware. For the highest accuracy, the calibration of volumetric flasks and pipettes can be verified gravimetrically.

  • Cross-Verification: If possible, prepare a second standard solution from a different lot of the primary standard and compare the analytical response.

  • Documentation: Maintain a detailed logbook of all standard preparations, including the mass weighed, purity of the standard, final volume, and all calculations.

Safety Precautions

  • Ethyl vanillyl alcohol may cause skin and eye irritation.[1] Handle with appropriate PPE.

  • Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Consult the Safety Data Sheet (SDS) for ethyl vanillyl alcohol and the chosen solvent for detailed safety information.

Conclusion

The preparation of an accurate standard solution of ethyl vanillyl alcohol is a meticulous process that demands careful attention to detail and a solid understanding of analytical principles. By following the protocols and adhering to the quality control measures outlined in this application note, researchers and scientists can produce reliable and traceable standard solutions, thereby ensuring the validity and accuracy of their analytical results.

References

  • PubChem. Ethyl vanillyl alcohol. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl vanillyl alcohol | C9H12O3 | CID 597767. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Use of 3-Ethoxy-4-hydroxybenzyl alcohol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to 3-Ethoxy-4-hydroxybenzyl alcohol as an Antioxidant Agent

This compound (EHBA), also known as ethyl vanillyl alcohol, is an aromatic compound derived from ethyl vanillin.[1] Its chemical structure features a benzyl alcohol core with both a hydroxyl (-OH) and an ethoxy (-OCH2CH3) group attached to the benzene ring.[1] This arrangement of functional groups, particularly the phenolic hydroxyl group, is pivotal to its notable biological activities.[1][2]

EHBA has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals and reactive oxygen species (ROS).[1][3] Oxidative stress, an imbalance between ROS and the body's ability to neutralize them, is implicated in numerous disease states, including neurodegenerative disorders, cancer, and cardiovascular diseases.[4][5] The capacity of EHBA to donate a hydrogen atom from its phenolic hydroxyl group allows it to neutralize these damaging radicals, thereby inhibiting processes like lipid peroxidation, protein oxidation, and DNA damage.[1][3] This positions this compound as a compound of interest for researchers in pharmacology, drug development, and food science.

This guide provides detailed protocols for evaluating the antioxidant capacity of this compound using four common and robust in vitro assays: DPPH, ABTS, FRAP, and ORAC.

Section 2: Fundamental Principles of In Vitro Antioxidant Capacity Assays

The antioxidant activity of a compound like this compound is its ability to inhibit oxidation, typically by donating an electron or a hydrogen atom. The assays described herein are based on two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The reaction is quantifiable and reflects the classical ability of an antioxidant to break the oxidative chain reaction. The ORAC assay is a prime example of this mechanism.[4][6]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by donating a single electron. This reduction is often accompanied by a distinct color change, which can be measured spectrophotometrically.[7] The DPPH, ABTS, and FRAP assays operate primarily via this mechanism.

It is crucial for researchers to understand that no single assay can provide a complete profile of a compound's antioxidant activity. Therefore, employing a battery of tests with different mechanisms is highly recommended for a comprehensive evaluation.

Section 3: Comparative Overview of Key Antioxidant Assays

Choosing the appropriate assay depends on the research question, the nature of the compound, and available equipment. The table below summarizes the key characteristics of the assays detailed in this guide.

Assay Full Name Mechanism Chromophore & λmax Key Advantages Key Considerations
DPPH 2,2-Diphenyl-1-picrylhydrazylPrimarily SETDPPH• (Violet), 517 nmSimple, rapid, uses a stable radical.[8][9]Radical is not biologically relevant; can have interference from compounds that absorb at 517 nm.
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Primarily SETABTS•+ (Blue-Green), 734 nmApplicable to both hydrophilic and lipophilic compounds; stable radical.[10]Radical must be pre-generated; reaction kinetics can be complex.
FRAP Ferric Reducing Antioxidant PowerSETFe²⁺-TPTZ (Blue), 593 nmSimple, fast, and automated; reagents are stable.[11]Measures only reducing power, not radical scavenging; performed at non-physiological pH.[11]
ORAC Oxygen Radical Absorbance CapacityHATFluorescein, Ex: 485 nm, Em: 520 nmUses a biologically relevant peroxyl radical; measures both inhibition time and percentage.[4][12]Requires a fluorescence plate reader; sensitive to temperature fluctuations.

Section 4: Detailed Protocols and Application Notes

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical. In the presence of an antioxidant like this compound, the violet-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, with a corresponding decrease in absorbance at 517 nm.[8][9]

DPPH_Mechanism DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH H• donation EHBA This compound (Ar-OH) EHBA_Radical EHBA Radical (Ar-O•) EHBA->EHBA_Radical from Phenolic -OH

Caption: DPPH radical is reduced by this compound.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[8]

    • Test Compound (EHBA): Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a serial dilution to obtain concentrations ranging from 1 to 100 µg/mL.

    • Positive Control: Prepare a similar dilution series for a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each EHBA dilution (or positive control) to the wells of a 96-well plate.

    • Prepare a blank for each concentration containing 100 µL of the sample and 100 µL of methanol.

    • Prepare a negative control containing 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells except the blanks.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13][14]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • Plot the % Inhibition against the concentration of EHBA to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[10]

Scientist's Notes:

  • Causality: Methanol is an effective solvent for both DPPH and phenolic compounds.[15] The 30-minute incubation period allows the reaction to reach a steady state. Performing the incubation in the dark is critical as DPPH is light-sensitive.

  • Trustworthiness: The negative control (methanol + DPPH) provides the maximum absorbance value, representing 0% scavenging. The positive control (e.g., Trolox) validates the assay's performance.

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. This radical has a characteristic blue-green color, which diminishes in the presence of an electron-donating antioxidant like EHBA. The change is monitored by measuring the absorbance at 734 nm.[7][10]

ABTS_Mechanism ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS ABTS (Colorless, Reduced Form) ABTS_Radical->ABTS e⁻ transfer EHBA This compound EHBA_Oxidized Oxidized EHBA EHBA->EHBA_Oxidized

Caption: ABTS radical cation is neutralized by EHBA.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[16] This generates the ABTS•+ radical.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Test Compound (EHBA) and Positive Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each EHBA dilution (or positive control) to the wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6-10 minutes in the dark.

    • Measure the absorbance at 734 nm.[7]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by creating a standard curve with Trolox and comparing the antioxidant activity of EHBA to it.

Scientist's Notes:

  • Causality: The pre-incubation of ABTS with potassium persulfate is an essential oxidative step to generate the radical cation.[16] The assay's versatility in both aqueous and organic solvents makes it suitable for a wide range of compounds.

  • Trustworthiness: A solvent blank with the ABTS•+ working solution is used as the control. The stability of the diluted working solution should be checked periodically, as its absorbance can drift over time.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6), where the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex forms a ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color with an absorption maximum at 593 nm.[11]

FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ (Colorless Complex) Fe2_TPTZ Fe²⁺-TPTZ (Intense Blue Complex) Fe3_TPTZ->Fe2_TPTZ e⁻ transfer EHBA This compound EHBA_Oxidized Oxidized EHBA EHBA->EHBA_Oxidized

Caption: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by EHBA.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (0-20 nmol/well).[17]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the EHBA sample, standard, or blank (solvent) to the wells.

    • Add 190 µL of the pre-warmed FRAP working reagent to all wells.[17]

    • Mix and incubate at 37°C. The reaction time can vary, but readings are often taken kinetically or at a fixed endpoint (e.g., 10-60 minutes).[5][17]

    • Measure the absorbance at 593 nm.[11]

  • Data Analysis:

    • Subtract the blank reading from the sample readings.

    • Calculate the FRAP value by comparing the absorbance of the EHBA sample to the FeSO₄ standard curve. The results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of EHBA).

Scientist's Notes:

  • Causality: The low pH is critical to maintain iron solubility and drive the reduction reaction. This assay does not measure scavenging activity against radicals but rather the general reducing power of a compound.

  • Trustworthiness: A standard curve is essential for quantification. The reaction is fast, and for some antioxidants, the endpoint may be reached in minutes. Kinetic readings can provide more detailed information.[17]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. Peroxyl radicals are generated by a free radical initiator like AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride). The antioxidant scavenges these radicals, preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[4][12][18]

ORAC_Mechanism AAPH AAPH (Initiator) Peroxyl Peroxyl Radical (ROO•) AAPH->Peroxyl Thermal Decomposition NonFluorescent Oxidized Product (Non-Fluorescent) Peroxyl->NonFluorescent Oxidizes & Quenches EHBA_Oxidized Oxidized EHBA Peroxyl->EHBA_Oxidized Neutralizes Fluorescein Fluorescein (Fluorescent) Fluorescein->NonFluorescent EHBA EHBA (Antioxidant) EHBA->EHBA_Oxidized

Caption: EHBA protects fluorescein from peroxyl radical damage.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Stock Solution (4 µM): Prepare in assay buffer and store at 4°C, protected from light. Dilute immediately before use to a working concentration.[12]

    • AAPH Solution (Free Radical Initiator): Prepare fresh daily in assay buffer.[12][18]

    • Standard: Prepare a Trolox standard curve (e.g., 12.5-200 µM) in the assay buffer.[18]

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the EHBA sample, Trolox standard, or blank (assay buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells. Mix and incubate at 37°C for 30 minutes.[4][6]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for approximately 60-90 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank from the fluorescence decay plot.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample (Net AUC = AUC_sample - AUC_blank).

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of EHBA from the standard curve. The results are expressed as µmole of Trolox Equivalents (TE) per mg of EHBA.

Scientist's Notes:

  • Causality: AAPH is a thermal initiator, so maintaining a constant temperature of 37°C is critical for a consistent rate of radical generation.[18] The use of a black plate minimizes background fluorescence and light scattering.

  • Trustworthiness: The assay is kinetic, providing a robust measure of antioxidant activity over time. The Trolox standard curve is essential for accurate quantification and inter-assay comparison.[18][19]

Section 5: Data Interpretation and General Workflow

A systematic approach is essential for obtaining reliable and reproducible results. The following workflow is recommended for screening this compound.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS, etc.) run_assay Perform Assay in 96-well Plate prep_reagents->run_assay prep_samples Prepare EHBA & Control (Trolox) Dilutions prep_samples->run_assay incubate Incubate as per Protocol (Time, Temp, Light) run_assay->incubate measure Measure Absorbance or Fluorescence incubate->measure calc_inhibition Calculate % Inhibition or Area Under Curve measure->calc_inhibition plot_curve Plot Standard Curve & Determine IC50/TEAC calc_inhibition->plot_curve compare Compare EHBA activity to Standard plot_curve->compare

Caption: General experimental workflow for antioxidant capacity assessment.

Section 6: Concluding Remarks

This compound is a promising antioxidant compound. The protocols outlined in this guide provide researchers with robust and validated methods to quantify its antioxidant capacity. By utilizing a combination of SET (DPPH, ABTS, FRAP) and HAT (ORAC) based assays, a comprehensive and reliable profile of its activity can be established. Such characterization is a critical step in the exploration of its potential applications in pharmaceuticals, functional foods, and cosmetics.

Section 7: References

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  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company. Retrieved December 31, 2025, from --INVALID-LINK--

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. Retrieved December 31, 2025, from --INVALID-LINK--

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). G-Biosciences. Retrieved December 31, 2025, from --INVALID-LINK--

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (n.d.). Agilent Technologies. Retrieved December 31, 2025, from --INVALID-LINK--

  • Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts. (n.d.). Active Concepts. Retrieved December 31, 2025, from --INVALID-LINK--

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021, April 20). JoVE. Retrieved December 31, 2025, from --INVALID-LINK--

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved December 31, 2025, from --INVALID-LINK--

  • ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit - Arigo biolaboratories. (n.d.). Arigo Biolaboratories. Retrieved December 31, 2025, from --INVALID-LINK--

  • FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA. (n.d.). Cosmo Bio USA. Retrieved December 31, 2025, from --INVALID-LINK--

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  • Antioxidant activity of individual phenolic compounds determined using... - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. (2023, March 1). National Center for Biotechnology Information. Retrieved December 31, 2025, from --INVALID-LINK--

  • Antioxidant Activity of Plant Extracts Containing Phenolic Compounds - ACS Publications. (n.d.). ACS Publications. Retrieved December 31, 2025, from --INVALID-LINK--

  • Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry) - DergiPark. (2023, December 6). DergiPark. Retrieved December 31, 2025, from --INVALID-LINK--

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

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  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--

  • 4-Hydroxybenzyl Alcohol: A Comparative Analysis of its Antioxidant Efficacy - Benchchem. (n.d.). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--

  • Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed. (2008, March 1). National Center for Biotechnology Information. Retrieved December 31, 2025, from --INVALID-LINK--

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  • DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--

  • 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed. (2024, December 15). National Center for Biotechnology Information. Retrieved December 31, 2025, from --INVALID-LINK--

  • Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - NIH. (2017, May 10). National Center for Biotechnology Information. Retrieved December 31, 2025, from --INVALID-LINK--

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References

Application Notes & Protocols: Synthesis of Ethers from 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-4-hydroxybenzyl alcohol, a derivative of ethyl vanillin, is a valuable building block in synthetic organic chemistry, particularly for the development of pharmaceuticals and fine chemicals.[1] Its bifunctional nature, possessing both a phenolic and a primary benzylic hydroxyl group, offers multiple avenues for chemical modification. This document provides a comprehensive guide for researchers on the synthesis of ether derivatives from this substrate. We will explore the strategic considerations for selective etherification, detail robust experimental protocols based on the Williamson ether synthesis, and outline methods for analytical validation. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols for novel applications.

Introduction: Strategic Importance

The ether linkage is a cornerstone in medicinal chemistry, often enhancing metabolic stability, modulating solubility, and improving the pharmacokinetic profile of drug candidates. Ethers derived from this compound are of particular interest due to the molecule's structural similarity to naturally occurring bioactive compounds.[2][3] The presence of two distinct hydroxyl groups—a nucleophilic phenolic hydroxyl and a benzylic hydroxyl that can be converted into a good leaving group—allows for the synthesis of a diverse library of compounds from a single, readily available precursor.[1] This precursor is most commonly synthesized via the sodium borohydride reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1][4]

Reaction Mechanisms and Strategic Considerations

The primary method for synthesizing ethers from alcohols is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an organohalide.[5][6] The key to successfully synthesizing specific ethers from this compound lies in understanding and controlling the relative reactivity of its two hydroxyl groups.

  • Phenolic Hydroxyl (-OH at C4): This group is more acidic (pKa ≈ 10) than the benzylic alcohol. It can be selectively deprotonated using a mild base (e.g., K₂CO₃, NaOEt) to form a phenoxide ion. This phenoxide is an excellent nucleophile for subsequent SN2 reaction with a primary alkyl halide.[1]

  • Benzylic Hydroxyl (-CH₂OH at C1): This primary alcohol is less acidic (pKa ≈ 16-18) and requires a strong base (e.g., NaH) for deprotonation.[7][8] Alternatively, it can be etherified under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (H₂O), generating a stabilized benzylic carbocation that is then attacked by another alcohol molecule.[9][10]

This differential reactivity allows for selective etherification at the phenolic position under basic conditions, which is the most common and reliable strategy.

G cluster_phenolic Phenolic Etherification (Favored) cluster_benzylic Benzylic Etherification (Alternative) start_phenolic 3-Ethoxy-4-hydroxybenzyl alcohol phenoxide Phenoxide Intermediate (Nucleophile) start_phenolic->phenoxide Mild Base (e.g., K₂CO₃) product_phenolic 4-Alkoxy-3-ethoxybenzyl alcohol phenoxide->product_phenolic Alkyl Halide (R-X) Sₙ2 Attack start_benzylic 3-Ethoxy-4-hydroxybenzyl alcohol carbocation Benzylic Carbocation Intermediate start_benzylic->carbocation Acid Catalyst (e.g., Amberlyst-15) product_benzylic 1-(Alkoxymethyl)-3-ethoxy- 4-hydroxybenzene carbocation->product_benzylic Alcohol (R-OH) Nucleophilic Attack

Figure 1: Key synthetic pathways for selective etherification of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and validation of ether derivatives.

Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

This protocol details the synthesis of 4-benzyloxy-3-ethoxybenzyl alcohol, a representative example of selective phenolic etherification using the Williamson ether synthesis.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Instrumentation:

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

G setup 1. Reaction Setup - Add reactants & solvent (DMF) - Equip with condenser reaction 2. Reaction - Heat to 80°C - Monitor by TLC (4-6 hours) setup->reaction quench 3. Workup: Quenching - Cool to RT - Add water to quench reaction->quench extract 4. Workup: Extraction - Extract with Ethyl Acetate (3x) - Wash with brine quench->extract dry 5. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate via rotary evaporation extract->dry purify 6. Purification - Flash Column Chromatography (Hexane:EtOAc gradient) dry->purify analyze 7. Analysis - NMR, IR, MS - Purity check purify->analyze

Figure 2: Experimental workflow for the selective synthesis of a phenolic ether derivative.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.68 g, 10 mmol). Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2 equivalents).

    • Causality: K₂CO₃ is a mild base, sufficient to deprotonate the more acidic phenolic hydroxyl without significantly affecting the benzylic alcohol, thus ensuring selectivity. Using 2 equivalents ensures complete deprotonation.

  • Add 30 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide nucleophile highly reactive for the SN2 reaction.[6]

  • Add benzyl bromide (1.3 mL, 11 mmol, 1.1 equivalents) dropwise to the stirring suspension.

    • Causality: Benzyl bromide is a primary organohalide, which is ideal for SN2 reactions and minimizes competing elimination reactions.[5][6] A slight excess ensures complete consumption of the starting material.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC (using a 1:1 mixture of hexanes:ethyl acetate as eluent) until the starting material spot has disappeared.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

    • Causality: The brine wash helps to remove residual water and DMF from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure 4-benzyloxy-3-ethoxybenzyl alcohol.

Summary of Reaction Parameters

The protocol can be adapted for various alkylating agents. The following table provides a starting point for synthesizing different ether derivatives.

Alkylating Agent (R-X)BaseSolventTemp (°C)Typical Yield (%)
Methyl IodideK₂CO₃AcetoneReflux>90%
Ethyl BromideK₂CO₃DMF80>85%
Propyl IodideNaHTHF60>90%
Benzyl BromideK₂CO₃DMF80~85%

Table 1: Representative conditions for the synthesis of various 4-alkoxy-3-ethoxybenzyl alcohols.

Characterization and Analytical Validation

Confirming the structure and purity of the synthesized ether is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For phenolic etherification, the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the introduced alkyl group (e.g., benzylic protons around 5.1 ppm for a benzyl ether) are key indicators.

  • Infrared (IR) Spectroscopy: Successful etherification of the phenolic group will result in the disappearance of the broad phenolic O-H stretch (typically ~3200-3400 cm⁻¹) while retaining the O-H stretch of the primary benzylic alcohol.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key IR Peaks (cm⁻¹)
Starting Material ~5.6 (s, 1H, phenolic OH), 4.6 (s, 2H, -CH₂OH), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)~3300 (broad, OH), ~1260 (C-O)
4-Benzyloxy Product 7.3-7.5 (m, 5H, Ar-H of Bn), 5.1 (s, 2H, -OCH₂Ph), 4.6 (s, 2H, -CH₂OH), 4.1 (q, 2H, -OCH₂CH₃)~3400 (broad, OH), ~1250 (Ar-O-C), ~1130 (C-O-C)

Table 2: Expected analytical data for starting material vs. a representative ether product.

Applications in Medicinal Chemistry and Drug Development

The ether derivatives of this compound serve as versatile intermediates. The remaining benzylic alcohol can be further functionalized. For example, it can be:

  • Oxidized to an aldehyde, providing access to Schiff bases, chalcones, and other pharmacophores.

  • Converted to a halide or tosylate for subsequent nucleophilic substitution, allowing the introduction of amines, azides, or other functional groups.

  • Used in condensation reactions to form larger molecules.[3]

Research has shown that derivatives of related structures, such as vanillyl alcohol, possess a range of biological activities, making these synthetic ethers promising candidates for screening in drug discovery programs.[2][11]

References

  • Google Patents. (2009). CN101417931A - Synthetic method of ethyl vanillin and derivatives thereof.
  • Homework.Study.com. (n.d.). Draw the reaction mechanism for the synthesis of methyl diantilis from.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]

  • Project T. (2011). Ethyl Vanillin Project Information. Retrieved from [Link]

  • Google Patents. (2013). CN103467261B - Synthesizing method of ethyl vanillin.
  • Chegg.com. (2021). Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl. Retrieved from [Link]

  • Chegg.com. (2020). Solved Draw the curved-arrow mechanism of all reactions. Retrieved from [Link]

  • Google Patents. (2019). CN109942382B - Method for synthesizing vanillyl alcohol ether.
  • ResearchGate. (n.d.). Vanillyl alcohol pathway and etherification pathway in HDO of vanillin.... Retrieved from [Link]

  • Google Patents. (2008). CN101165038A - Method for synthesizing vanillyl ethyl ether.
  • ResearchGate. (n.d.). Etherification reaction of vanillyl alcohol. a) standard reaction.... Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Preparing Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. Retrieved from [Link]

  • National Institutes of Health. (2020). Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethoxy-4-hydroxybenzyl alcohol, also known as ethyl vanillyl alcohol, is a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and flavoring agents. Its synthesis, commonly via the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), often results in a crude product containing unreacted starting material, over-reduction products, or other process-related impurities.[1][2][3] Achieving high purity is critical for downstream applications. This guide provides detailed troubleshooting advice and standardized protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems researchers may encounter during the purification process. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My post-reaction crude product shows multiple spots on a TLC plate. How do I identify the spots and choose a purification method?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds. Identifying these spots is the first step toward effective purification.

  • Spot Identification:

    • Co-spotting: Spot your crude mixture on the TLC plate. In the same lane, carefully spot a reference standard of your starting material (ethyl vanillin). In another lane, spot only the starting material. The spot that aligns with the starting material standard is unreacted ethyl vanillin.

    • Relative Polarity: this compound is more polar than its aldehyde precursor (ethyl vanillin) due to the presence of the additional hydroxyl group, which allows for stronger interaction with the polar silica gel. Therefore, the product alcohol will have a lower Rf value (travel less distance up the plate) than the starting aldehyde. The order of elution generally follows the series: hydrocarbons < ethers < esters < ketones/aldehydes < amines < alcohols < phenols < acids.[4]

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with a potassium permanganate (KMnO₄) solution can also be effective, as it reacts with the alcohol functional group, often producing a yellow/brown spot on a purple background.

  • Choosing a Purification Method:

    • High Impurity Load / Close Rf Values: If the TLC shows significant amounts of impurities with Rf values close to your product, flash column chromatography is the recommended method.[5]

    • Low Impurity Load / Different Rf Values: If the primary impurity is unreacted starting material and it is well-separated from the product on the TLC plate, recrystallization can be a highly effective and scalable method.

Q2: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point (73-75°C for this compound).[1][6][7] The resulting liquid phase is immiscible with the solvent, forming an oil that fails to crystallize upon cooling.

  • Causality: This is common when the solvent is too nonpolar for the compound or when the boiling point of the solvent is significantly higher than the melting point of the solute. Impurities can also depress the melting point, exacerbating the issue.

  • Solutions:

    • Add More Solvent: The most immediate solution is to add more hot solvent until the oil completely dissolves to form a homogeneous solution.

    • Change Solvent System: If adding more solvent is ineffective, a different solvent or a solvent pair is required. For a polar compound like this, a good starting point is a mixture of a polar solvent in which it is soluble (like ethyl acetate or acetone) and a nonpolar solvent in which it is less soluble (like hexane or heptane).[8]

    • Lower the Temperature: If possible, use a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111°C), switch to a mixture like ethyl acetate/hexane (b.p. of ethyl acetate is 77°C).

    • Seed the Solution: After cooling, if no crystals form, scratch the inside of the flask with a glass rod at the solution's surface or add a single, pure crystal of the product ("seed crystal") to induce crystallization.

Q3: My yield after recrystallization is very low. What are the common causes and how can I improve it?

A3: Low yield is a frequent issue in recrystallization and can stem from several factors.

  • Common Causes & Solutions:

    • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude solid. This keeps a significant portion of the product dissolved in the cold mother liquor.

      • Solution: Use the minimal amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until it just dissolves.[8]

    • Cooling Too Quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) can lead to the formation of very small, impure crystals or precipitate, which are difficult to filter and wash effectively.

      • Solution: Allow the solution to cool slowly to room temperature first. Once it has reached room temperature and crystal formation has begun, then place it in an ice bath to maximize the recovery of the solid.

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), significant product loss will occur.

      • Solution: Use a pre-heated funnel (stemless or short-stemmed) and flask for the hot filtration. Keep the solution at or near its boiling point during the transfer.

Q4: I ran a column, but the separation between my product and an impurity is poor. What can I do to optimize it?

A4: Poor separation in column chromatography is typically due to an inappropriate mobile phase or incorrect column packing.[5]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Before running the column, find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 on a TLC plate.[5] This Rf provides the best balance for good separation and reasonable elution time. For this compound, a gradient of ethyl acetate in hexane is a common choice. Start with a low polarity (e.g., 20% EtOAc/Hexane) and gradually increase the polarity.

    • Ensure Proper Column Packing: Air bubbles or cracks in the silica gel bed will lead to uneven flow and band broadening, destroying separation.

      • Solution: Pack the column using a "slurry method." Mix the silica gel with the initial, low-polarity solvent to form a consistent slurry. Pour this into the column and allow it to settle, tapping the column gently to dislodge air bubbles.[9]

    • Sample Loading: Load the sample in the minimum possible volume of solvent. A large sample volume will start the separation with a very broad band. It's best to dissolve the crude product in a small amount of a strong solvent (like DCM or EtOAc), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column bed ("dry loading").

Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques to assess the purity of this compound? A: Purity is typically assessed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for the number of components. A pure sample should ideally show a single spot.[5]

  • Melting Point: A sharp melting point range close to the literature value (73-75°C) is a strong indicator of high purity.[1][6][7] Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. Integration of the proton signals in ¹H NMR can be used to quantify impurities if their signals do not overlap with the product's signals.[3][10]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting all components in the sample.[1]

Q: What are the recommended storage conditions for the purified this compound? A: this compound is a relatively stable solid.[11] However, like many phenolic compounds, it can be susceptible to slow air oxidation over time, which may cause discoloration. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[12] Recommended storage is at ambient room temperature (10°C - 25°C).[12]

Q: My synthesis involves the NaBH₄ reduction of ethyl vanillin. What is the most likely impurity I need to remove? A: The most common impurity from a sodium borohydride reduction is unreacted starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1][3] This is because the reduction might not have gone to completion. This impurity is less polar than the desired alcohol product and can typically be separated effectively by either recrystallization or column chromatography.

Visualized Workflow & Data

Decision Tree for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on initial analysis of the crude product.

Purification_Decision_Tree A Crude Product Analysis (TLC) B Are spots well-separated? (ΔRf > 0.2) A->B C Is the major impurity <10%? B->C Yes F Optimize TLC Solvent System B->F No D Recrystallization C->D Yes E Flash Column Chromatography C->E No F->E

Caption: Decision workflow for purification method selection.

Table 1: Physicochemical Properties

This table summarizes key properties of this compound, which are critical for designing purification protocols.

PropertyValueSource(s)
Molecular FormulaC₉H₁₂O₃[6][7][12]
Molecular Weight168.19 g/mol [1][6][12]
AppearanceSolid particulate/powder[11]
Melting Point73-75 °C[1][6][7]
Boiling Point323.3 °C at 760 mmHg[6][7]
pKa9.88 ± 0.18 (Predicted)[11]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is relatively pure (>90%) and the main impurity has different solubility characteristics.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Solvents: Ethyl acetate, Hexane (or Heptane)

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests. A mixture of ethyl acetate and hexane is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture gently on a hot plate with stirring. Add just enough ethyl acetate to dissolve the solid completely at a near-boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat. Slowly add the less soluble solvent (hexane) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few drops of the hot soluble solvent (ethyl acetate) to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent (using the same solvent ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is necessary for separating complex mixtures or impurities with similar polarities to the product.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Ethyl acetate, Hexane (HPLC grade)

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. A system that gives the product an Rf of ~0.3-0.4 is ideal. For this compound, start by testing a 30:70 mixture of ethyl acetate/hexane.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) or tapping to pack the bed uniformly, ensuring no air bubbles are trapped.[9]

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis (e.g., 10-20% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your product (e.g., move to 30%, then 40% ethyl acetate in hexane). The less polar impurities (like ethyl vanillin) will elute first, followed by the more polar product, this compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

References

  • MOLBASE. (n.d.). This compound | 4912-58-7. MOLBASE Encyclopedia. Available from: [Link]

  • Chemsrc. (2025). This compound | CAS#:4912-58-7. Available from: [Link]

  • Chegg. (2020). Solved Organic Chemistry.Use the procedure provided to. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Available from: [Link]

  • Wyzant. (2018). Synthesis of Methyl Diantilis chemical equation. Available from: [Link]

  • University of Alberta. (n.d.). Column chromatography. Faculty of Science. Available from: [Link]

  • Chegg. (2018). Solved We performed a synthesis of methyl diantilis lab. Available from: [Link]

  • PubChem. (n.d.). Ethyl vanillyl alcohol | C9H12O3. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (1932). US1873630A - Manufacture of a vanillin and 3-ethoxy-4-hydroxybenzaldehyde.
  • University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry. Available from: [Link]

  • Magritek. (n.d.). Column Chromatography. Available from: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • Stewart, F. H. C. (1962). Selective Etherification of p-Hydroxybenzyl Alcohol. The Journal of Organic Chemistry, 27(7), 2662. Available from: [Link]

  • European Patent Office. (1994). EP 0386639 B1 - Process for preparing para-hydroxybenzyl alcohol. Available from: [Link]

Sources

Technical Support Center: Column Chromatography for Purifying 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxy-4-hydroxybenzyl alcohol via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during this purification process. Here, we move beyond simple step-by-step instructions to explain the underlying principles of your experimental choices, ensuring a robust and reproducible purification workflow.

Understanding this compound

This compound, also known as ethyl vanillyl alcohol, is a phenolic benzyl alcohol derivative.[1][2] Its structure contains a polar phenolic hydroxyl group, an alcohol hydroxyl group, and a moderately nonpolar ethoxy group and benzene ring.[1][2] This combination of functional groups gives the molecule a moderate polarity, which is a key consideration for designing an effective chromatographic separation.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₂O₃[1][3][4][5]
Molecular Weight 168.19 g/mol [1][3][4][5]
Physical State Solid particulate/powder[1]
Melting Point 73-75 °C[1][2][3][5][6]
Boiling Point 323.3 °C at 760 mmHg[2][3][6]
pKa 9.88 ± 0.18 (Predicted)[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when purifying this compound?

A1: The most common route to synthesizing this compound is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[2][7] Therefore, the primary impurity is often unreacted starting material, ethyl vanillin.[8] Other potential impurities can arise from side reactions or the synthesis of ethyl vanillin itself, which can be produced from various precursors.[9][10]

Q2: What is the best stationary phase for this purification?

A2: For normal-phase chromatography of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[8][11][12] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation based on polarity.[11] In some cases of strong interaction or decomposition, neutral alumina could be considered as an alternative.[13][14]

Q3: How do I select an appropriate mobile phase?

A3: The key is to find a solvent system that provides good separation of your target compound from its impurities. This is best achieved by first performing Thin-Layer Chromatography (TLC) to screen different solvent systems.[8][11][15] A good starting point for a moderately polar compound like this is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[8] The goal is to find a solvent ratio that gives your desired compound an Rf value of approximately 0.3-0.4 on the TLC plate.[8]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and suitable if your impurities have significantly different polarities from your product.[16][17][18]

  • Gradient elution , where the polarity of the mobile phase is gradually increased over time, is generally more effective for separating complex mixtures with components that have a wide range of polarities.[17][19][20] It can also lead to sharper peaks and shorter run times.[16][19] For purifying this compound from its common impurity, ethyl vanillin, a shallow gradient of ethyl acetate in hexane is often a good strategy.

Experimental Workflow: From TLC to Purified Product

This section provides a detailed protocol for the purification of this compound.

Protocol 1: Mobile Phase Optimization using TLC
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the baseline of the TLC plate.

  • Develop the Plates: Prepare a series of developing chambers with different ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v). Place a TLC plate in each chamber and allow the solvent to run up the plate.

  • Visualize: After development, visualize the spots under UV light (254 nm).[8] You can also use a staining agent like potassium permanganate.

  • Select the Optimal System: Choose the solvent system that gives your product an Rf of ~0.3-0.4 and the best separation from all impurities.[8]

TLC_to_Column cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Plate Spot Crude Product on Silica TLC Plate Solvent_Systems Test Various Hexane:EtOAc Ratios (e.g., 9:1, 8:2, 7:3) Develop Develop Plates Solvent_Systems->Develop Visualize Visualize under UV Light Develop->Visualize Select Select System with Product Rf ≈ 0.3-0.4 and Good Separation Visualize->Select Pack Pack Column with Silica Gel using Initial (Less Polar) Mobile Phase Select->Pack Use for Column Load Load Crude Product in Minimal Solvent Elute Elute with Optimized Mobile Phase (Isocratic or Gradient) Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine Pure_Product Pure this compound Combine->Pure_Product

Caption: Workflow from TLC optimization to column purification.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select an appropriate size glass column and pack it with silica gel as a slurry in your initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[8] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.[8][21]

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. If using a gradient, slowly increase the percentage of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis of Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems and provides solutions.

Troubleshooting_Workflow cluster_separation Poor Separation cluster_elution_speed Incorrect Elution Speed cluster_peak_shape Irregular Peak Shape Start Problem Observed Poor_Sep Compounds Elute Together Start->Poor_Sep Too_Fast Compound in First Fractions (Rf too high) Start->Too_Fast Too_Slow Compound Stuck on Column (Rf too low) Start->Too_Slow Tailing Peak Tailing (Asymmetric Peaks) Start->Tailing Solvent_Opt Re-optimize Mobile Phase with TLC. Aim for ΔRf > 0.2 Poor_Sep->Solvent_Opt Gradient Use a Slower, Shallower Gradient Poor_Sep->Gradient Column_Packing Repack Column Carefully (Avoid Channels/Cracks) Poor_Sep->Column_Packing Decrease_Polarity Decrease Mobile Phase Polarity (e.g., lower % EtOAc) Too_Fast->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity (e.g., higher % EtOAc or add MeOH) Too_Slow->Increase_Polarity Overloading Sample Overloading? -> Use less sample or a wider column Tailing->Overloading pH_Effect Phenolic -OH interacting strongly? -> Add a small amount of acetic acid to the mobile phase Tailing->pH_Effect

Caption: Troubleshooting flowchart for common chromatography issues.

Problem 1: Poor separation between this compound and impurities.

  • Cause: The mobile phase polarity may not be optimal, leading to similar migration rates for your compound and impurities.

  • Solution:

    • Re-optimize the mobile phase using TLC: Your goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.[11]

    • Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with similar polarities.[19]

    • Check column packing: A poorly packed column can lead to band broadening and poor separation.[8] Ensure the silica gel bed is homogenous and free of cracks or air bubbles.

Problem 2: The compound elutes too quickly (high Rf) or too slowly (low Rf).

  • Cause: The polarity of the mobile phase is too high or too low, respectively.

  • Solution:

    • If eluting too quickly: Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane).[15]

    • If eluting too slowly or stuck on the column: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[15] For very polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase.[13][22]

Problem 3: Peak tailing is observed in the collected fractions.

  • Cause: Peak tailing for phenolic compounds on silica gel can be due to strong, non-ideal interactions between the acidic phenolic hydroxyl group and the silica surface. It can also be caused by overloading the column.

  • Solution:

    • Reduce sample load: Overloading the column is a common cause of tailing. Try purifying a smaller amount of crude material or use a larger diameter column.

    • Modify the mobile phase: Adding a small amount (e.g., 0.1-1%) of a weak acid, like acetic acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group and reduce its strong interaction with the silica, leading to more symmetrical peaks.[23][24]

Problem 4: The compound appears to be decomposing on the column.

  • Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Solution:

    • Test for stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is likely unstable on silica.[22]

    • Deactivate the silica gel: You can wash the silica gel with a dilute solution of a base (like triethylamine in your mobile phase) to neutralize the acidic sites.

    • Switch to a neutral stationary phase: Consider using neutral alumina as an alternative to silica gel.[13][14]

References
  • Dicks, A. P. (2006). Synthesis of Methyl Diantilis, a Commercially Important Fragrance. Journal of Chemical Education, 83(2), 273. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]

  • Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]

  • Columbia University. Column chromatography. Columbia University. [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • Bickler, B. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]

  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. uHPLCs. [Link]

  • ResearchGate. (n.d.). Effect of pH on separation of phenolic compounds using 20 mmol L⁻¹ borate buffer (in methanol); peak identifications are same as given in Fig. 1. ResearchGate. [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/chemhelp. [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]

  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. UC Davis Chemistry. [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. University of Rochester Chemistry. [Link]

  • NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. National Center for Biotechnology Information. [Link]

  • University of York. Determining a solvent system. University of York Chemistry Teaching Labs. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]

  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. [Link]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]

  • MOLBASE. This compound|4912-58-7. MOLBASE Encyclopedia. [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Google Patents. (n.d.). CN102190580A - Preparation method of 3-ethoxy-4-hydroxymandelic acid used as intermediate for synthesizing ethyl vanillin.
  • Chemsrc. This compound | CAS#:4912-58-7. Chemsrc. [Link]

  • MicroSolv Technology Corporation. (2012). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. MicroSolv Tech. [Link]

  • Google Patents. (n.d.). US1873630A - Manufacture of a vanillin and 3-ethoxy-4-hydroxybenzaldehyde.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Wikipedia. Ethylvanillin. Wikipedia. [Link]

  • SIELC. (n.d.). Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column. SIELC. [Link]

  • NIH. (2020). Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata. National Center for Biotechnology Information. [Link]

  • Lo, M. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Magritek. (n.d.). Column Chromatography. Magritek. [Link]

  • University of Wisconsin-Madison. (2025). Purification of Organic Compounds by Flash Column Chromatography. UW-Madison Chemistry. [Link]

  • LookChem. This compound. LookChem. [Link]

  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. [Link]

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Technical Support Center: 3-Ethoxy-4-hydroxybenzyl Alcohol Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethoxy-4-hydroxybenzyl alcohol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental work on its degradation pathways.

Introduction

This compound, also known as ethyl vanillyl alcohol, is a phenolic compound of interest in various fields due to its structural relation to lignin-derived molecules and its potential as a building block in organic synthesis.[1][2] Understanding its degradation is crucial for applications ranging from bioremediation to the development of stable pharmaceutical and food-related products. This guide is designed to address the common challenges encountered when studying its breakdown through microbial, enzymatic, and abiotic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound can proceed through three main routes:

  • Microbial/Enzymatic Degradation: This is a common pathway where microorganisms utilize the compound as a carbon source.[3][4][5] The initial step often involves the oxidation of the benzyl alcohol group to an aldehyde (3-ethoxy-4-hydroxybenzaldehyde, or ethyl vanillin), followed by further oxidation to the corresponding carboxylic acid.[6][7][8] Ring cleavage is a subsequent key step in mineralization.[4][5][7]

  • Photodegradation: As a lignin-like compound, it is susceptible to degradation upon exposure to light, particularly UV radiation.[9][10] This process can involve the generation of reactive oxygen species that lead to the breakdown of the aromatic ring and side-chain modifications.[9]

  • Chemical Oxidation: Strong oxidizing agents can degrade the molecule. This is a common mechanism in advanced oxidation processes (AOPs) used for wastewater treatment.

Q2: What are the expected initial products of enzymatic oxidation?

A2: The most common initial product of enzymatic oxidation is 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This is analogous to the oxidation of vanillyl alcohol to vanillin.[11][12] Enzymes like vanillyl alcohol oxidase (VAO) are known to catalyze this type of reaction.[11][13][14][15] Further oxidation can lead to 3-ethoxy-4-hydroxybenzoic acid (ethyl vanillic acid).

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for monitoring the disappearance of the parent compound and the appearance of its degradation products.[16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[18]

Q4: My this compound stock solution is turning a yellowish-brown color. What is happening?

A4: A color change in your stock solution is often an indicator of degradation, most likely due to oxidation or photodegradation.[19] It is crucial to store stock solutions, especially those in solvents like methanol or water, at low temperatures (e.g., -20°C), protected from light, and in airtight containers.[19]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during degradation studies.

Problem 1: Inconsistent or No Degradation Observed in Microbial Cultures
Potential Cause Troubleshooting Steps Scientific Rationale
Microorganism Inactivity 1. Verify Strain Viability: Plate a sample of your inoculum on a suitable growth medium to confirm that the microorganisms are viable. 2. Acclimatize the Culture: If using a new strain, gradually introduce it to increasing concentrations of this compound to allow for adaptation.The chosen microbial strain may not possess the necessary enzymatic machinery to degrade the target compound, or the experimental conditions may be inhibiting its metabolic activity.
Toxicity of the Compound 1. Test a Concentration Gradient: Run parallel experiments with a range of this compound concentrations to determine if there is a toxic threshold. 2. Monitor Cell Growth: Use optical density (OD) measurements or cell counting to assess if the compound is inhibiting microbial growth.High concentrations of phenolic compounds can be toxic to microorganisms, disrupting cell membranes and inhibiting essential enzymes.[20]
Nutrient Limitation 1. Ensure a Balanced Medium: Check that your culture medium contains all necessary macro- and micronutrients for microbial growth. 2. Supplement with a Co-substrate: In some cases, the presence of an easily metabolizable carbon source can stimulate the degradation of more complex compounds (co-metabolism).The degradation of aromatic compounds is an energy-intensive process that requires a supportive nutrient environment for the microorganisms.[3]
Inappropriate pH or Temperature 1. Optimize Culture Conditions: Test a range of pH values and temperatures to find the optimal conditions for your microbial strain's growth and degradative activity. 2. Buffer the Medium: Use a suitable buffer to maintain a stable pH throughout the experiment.Enzymatic activity is highly dependent on pH and temperature. Deviations from the optimal range can significantly reduce or halt degradation.
Problem 2: Artifacts and Inconsistent Results in HPLC Analysis
Potential Cause Troubleshooting Steps Scientific Rationale
Peak Tailing 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your analytes to keep them in a non-ionized state. 2. Use a Base-Deactivated Column: Employ a column with end-capping to minimize secondary interactions with residual silanol groups. 3. Lower Sample Concentration: Overloading the column can lead to peak distortion.[21]Peak tailing for phenolic compounds is often caused by interactions between the analyte and active sites on the stationary phase, or by issues with the mobile phase.[21]
Baseline Noise or Drift 1. Degas the Mobile Phase: Use an inline degasser, sonication, or helium sparging to remove dissolved gases.[22][23] 2. Ensure Temperature Stability: Use a column oven to maintain a consistent temperature.[22] 3. Check for Contamination: Filter all mobile phases and samples to remove particulates.[22][23]Baseline instability can be caused by a variety of factors including air bubbles in the system, temperature fluctuations, and contaminated solvents.[22]
Overlapping Peaks 1. Optimize the Gradient: Adjust the gradient slope and duration to improve the separation of compounds with similar retention times. 2. Change the Stationary Phase: If co-elution persists, consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18). 3. Use Multi-Wavelength Detection: If baseline separation is not possible, quantify overlapping peaks by taking advantage of their different absorption spectra at various wavelengths.[16]Complex mixtures of degradation products often contain compounds with similar polarities, making them difficult to separate chromatographically.[16][17]

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a general procedure for assessing the ability of a microbial culture to degrade this compound.

Materials:

  • Microbial strain of interest

  • Sterile liquid growth medium (e.g., minimal salts medium)

  • Sterile flasks or bioreactor

  • Stock solution of this compound in a suitable solvent (e.g., ethanol)

  • Incubator shaker

  • Spectrophotometer

  • HPLC system

Procedure:

  • Prepare Inoculum: Grow the microbial strain in a suitable liquid medium to the mid-exponential phase.

  • Set up Cultures: In sterile flasks, add the liquid growth medium and inoculate with the prepared culture.

  • Add Test Compound: Spike the cultures with this compound to the desired final concentration. Include a control flask without the compound and a sterile control with the compound but no inoculum.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling: At regular time intervals, aseptically withdraw samples from each flask.

  • Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • Analysis: Analyze the supernatant using HPLC to quantify the concentration of this compound and its degradation products.

Protocol 2: HPLC Method for Analysis

This is a starting point for developing an HPLC method. Optimization will be required for your specific application.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm

Visualizing Degradation Pathways

Enzymatic Degradation Pathway

Enzymatic_Degradation cluster_main Proposed Enzymatic Degradation Pathway A 3-Ethoxy-4-hydroxybenzyl alcohol B 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) A->B Alcohol Dehydrogenase or Oxidase C 3-Ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid) B->C Aldehyde Dehydrogenase D Ring Cleavage Products C->D Dioxygenase E Central Metabolism (TCA Cycle) D->E HPLC_Troubleshooting cluster_workflow HPLC Troubleshooting Workflow Start Problem with HPLC Data (e.g., Peak Tailing, Baseline Noise) CheckSystem Check System Basics: - Sufficient mobile phase? - Leaks? - Correct method loaded? Start->CheckSystem CheckBaseline Is the baseline noisy or drifting? CheckSystem->CheckBaseline DegasSolvents Degas mobile phase. Ensure temperature stability. CheckBaseline->DegasSolvents Yes CheckPeakShape Is there peak tailing or splitting? CheckBaseline->CheckPeakShape No DegasSolvents->CheckPeakShape OptimizeMobilePhase Adjust mobile phase pH. Check sample solvent. CheckPeakShape->OptimizeMobilePhase Yes Resolved Problem Resolved CheckPeakShape->Resolved No CheckColumn Consider column contamination or aging. Use a guard column. OptimizeMobilePhase->CheckColumn CheckColumn->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Sources

Technical Support Center: Troubleshooting "Oiling Out" During Recrystallization of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the challenging phenomenon of "oiling out" during the recrystallization of benzyl alcohols and related derivatives. This document provides in-depth troubleshooting strategies and frequently asked questions to help you achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of recrystallization?

A1: "Oiling out" is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") rather than as solid crystals upon cooling.[1][2][3] This occurs when the temperature of the solution is higher than the melting point of the solute at that specific concentration.[2][4] The resulting oil is a solute-rich liquid phase that can be difficult to crystallize and often traps impurities, defeating the purpose of recrystallization.[2][5]

Q2: Why is my benzyl alcohol derivative oiling out?

A2: Several factors can contribute to the oiling out of benzyl alcohols:

  • High Supersaturation: Rapid cooling or the use of a solvent in which the compound is too soluble can lead to a high degree of supersaturation, kinetically favoring the formation of an oil over an ordered crystal lattice.[1]

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as an oil.[2][6][7] Residual solvents or byproducts from a preceding reaction are common culprits.[7]

  • Inherent Low Melting Point: Some benzyl alcohol derivatives may have a naturally low melting point, making them prone to oiling out, especially in solvents with high boiling points.[2][3]

  • Poor Solvent Choice: The selected solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the polarity of the solvent may not be optimal for crystallization.[6][8][9]

Q3: Is it possible to obtain pure crystals from an oil?

A3: It is often difficult to obtain pure crystals directly from an oil that has separated. The oil phase can act as a good solvent for impurities, which then get trapped when the oil eventually solidifies.[2][5] It is generally better to address the root cause of the oiling out and modify the recrystallization procedure.

In-Depth Troubleshooting Guide

Issue 1: The compound oils out upon initial cooling.

This is a common problem and often relates to the kinetics of the crystallization process and the choice of solvent.

Causality: This rapid separation as a liquid suggests that the level of supersaturation is too high when the solution is cooled. The molecules do not have sufficient time to orient themselves into a crystal lattice and instead aggregate as a disordered, solute-rich liquid phase.[1]

Troubleshooting Steps:

  • Reduce the Rate of Cooling:

    • Protocol: After dissolving your benzyl alcohol derivative in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) before transferring it to an ice bath.[10] Slow cooling provides a larger window of time for nucleation and crystal growth to occur.[11]

    • Rationale: Gradual cooling prevents the rapid achievement of high supersaturation, favoring the thermodynamically more stable crystalline state over the kinetically favored oil.

  • Adjust the Solvent System:

    • Protocol: If oiling out persists, reheat the solution to redissolve the oil. Add a small amount of a "good" solvent (one in which the compound is more soluble) to decrease the overall supersaturation.[2] Alternatively, if using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]

    • Rationale: By slightly increasing the solvent volume, you lower the concentration and thus the supersaturation level at any given temperature, making oiling out less likely.

  • Induce Crystallization with Seeding:

    • Protocol: If you have a small amount of pure crystalline material, add a seed crystal to the solution just as it begins to cool and becomes slightly cloudy (the point of saturation).

    • Rationale: Seed crystals provide a template for crystal growth, bypassing the kinetic barrier for nucleation and encouraging the formation of crystals directly from the solution, rather than the formation of an oil.[1][3]

Issue 2: The compound oils out even with slow cooling.

If modifying the cooling rate is insufficient, the problem may lie with the intrinsic properties of your compound or the solvent system itself.

Causality: The melting point of your compound, potentially lowered by impurities, may be below the temperature at which the solution becomes saturated.[2] Alternatively, the chosen solvent may be fundamentally unsuitable for your specific benzyl alcohol derivative.

Troubleshooting Steps:

  • Re-evaluate the Solvent Choice:

    • Protocol: The ideal solvent should dissolve the compound when hot but not when cold.[12] For polar molecules like benzyl alcohols, consider solvent pairs such as ethanol/water, isopropanol/water, or ethyl acetate/hexane.[7][8][12] Experiment with different solvent ratios to find the optimal balance.

    • Rationale: A well-chosen solvent or solvent pair will have a steep solubility curve, meaning a significant decrease in solubility upon cooling, which is conducive to crystallization.[11]

  • Preliminary Purification:

    • Protocol: If impurities are suspected, consider a preliminary purification step before recrystallization. This could involve passing the crude material through a short plug of silica gel to remove baseline impurities or performing an acid-base extraction if applicable.[7] Using activated charcoal during the hot dissolution step can also help remove colored impurities.[2][6]

    • Rationale: Removing impurities can raise the melting point of your compound, making it less likely to oil out.[2]

  • Lower the Crystallization Temperature:

    • Protocol: If using a high-boiling point solvent, switch to one with a lower boiling point.[13] For example, if your compound oils out from toluene (b.p. 111 °C), try recrystallizing from a solvent like ethyl acetate (b.p. 77 °C) or a mixture with hexane.

    • Rationale: This ensures that the solution temperature drops below the melting point of your compound before saturation is reached.

Issue 3: Seed crystals dissolve or also turn into oil.

This is a particularly challenging situation that points to a fundamental issue with the thermodynamic conditions of your system.

Causality: If seed crystals dissolve, the solution is not yet saturated. If they turn into oil, the conditions are still favoring the liquid-liquid phase separation. This can happen in cases of a miscibility gap, a thermodynamic phenomenon where the system separates into two liquid phases.[1]

Troubleshooting Steps:

  • Modify the Seeding Strategy:

    • Protocol: In an antisolvent crystallization, try adding the seed crystals to the antisolvent to create a suspension before slowly adding the solution of your compound.[3]

    • Rationale: This ensures the seed crystals are present in an environment where they are not soluble and can act as nucleation sites as the supersaturation is gradually increased.

  • Increase the Amount of Seed Crystals:

    • Protocol: In some cases, a larger quantity of seed crystals can provide enough surface area to promote crystallization over oiling out.[3]

    • Rationale: A larger seed bed can more effectively deplete the supersaturation in the solution through crystal growth, preventing the concentration from reaching the point of oiling out.

Experimental Protocols

Protocol 1: Systematic Solvent Selection for Recrystallization
  • Place approximately 50 mg of your crude benzyl alcohol derivative into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. A good potential solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble, gently heat the test tubes in a water bath.

  • An ideal solvent will completely dissolve the compound upon heating.[12]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent will yield a good crop of crystals upon cooling.

Table 1: Common Solvents for Recrystallization of Benzyl Alcohols and Derivatives

Solvent PolaritySolvent ExampleTypical Use Case
Polar WaterOften used as an anti-solvent with a more soluble alcohol.
Ethanol/MethanolGood for moderately polar benzyl alcohols.[14]
Intermediate Ethyl AcetateA versatile solvent, often used in a pair with a non-polar solvent.
DichloromethaneCan be effective, but its volatility can be a challenge.
Non-polar Hexane/HeptaneTypically used as the anti-solvent or "poor" solvent in a pair.[15]
TolueneEffective for some less polar derivatives, but be mindful of its high boiling point.
Protocol 2: Overcoming Oiling Out with a Mixed Solvent System
  • Dissolve the crude benzyl alcohol derivative in a minimal amount of a "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.

  • While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.[9]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[10]

  • Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

Visualizing the Problem and Solution

Diagram 1: The Crystallization vs. Oiling Out Dilemma

This diagram illustrates the two potential pathways a solute can take when a solution becomes supersaturated. The desired pathway is the formation of an ordered, crystalline solid. Oiling out represents a diversion to a disordered, liquid state.

G cluster_0 Solution State cluster_1 Supersaturated State cluster_2 Final State A Compound in Hot Solvent (Undersaturated) B Supersaturated Solution (Metastable Zone) A->B Cooling C Pure Crystalline Solid (Desired Outcome) B->C Slow Cooling / Seeding (Thermodynamic Control) D Oiled Out Liquid Phase (Undesired Outcome) B->D Rapid Cooling / High Supersaturation (Kinetic Control)

Caption: Thermodynamic vs. Kinetic control in crystallization.

Diagram 2: Troubleshooting Flowchart for Oiling Out

This flowchart provides a step-by-step decision-making process for addressing an oiling out event during recrystallization.

Troubleshooting_Oiling_Out start Oiling Out Occurs q1 Is the cooling rate slow? start->q1 a1_no Slow down cooling. Allow to cool to RT before ice bath. q1->a1_no No q2 Does it still oil out? q1->q2 Yes a1_no->q2 a2_yes Reheat to dissolve oil. q2->a2_yes Yes success Crystals Form Successfully q2->success No a3 Add more of the 'good' solvent to reduce supersaturation. a2_yes->a3 q3 Does it still oil out? a3->q3 a4_yes Consider a new solvent system. Perform solvent screen. q3->a4_yes Yes q3->success No a5 Purify crude material first? (e.g., silica plug) a4_yes->a5

Caption: A decision tree for troubleshooting oiling out.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Kalliolevo, A. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]

  • Wong, W. (n.d.). Recrystallization I. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Lisa, N. (2021). Crystallization, Large Scale. [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Aulton, M. E. (Ed.). (2002). Pharmaceutics: The Science of Dosage Form Design. Churchill Livingstone.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Reddit. (2025). How do I recrystallize this product?. r/chemistry. Retrieved from [Link]

  • Mazzotti, M. (n.d.). Crystallization. ETH Zurich. Retrieved from [Link]

  • Brainly. (2020). Assume that your compound recrystallizes equally well from benzyl alcohol and isopropyl alcohol. Which.... Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). Benzyl Alcohol, NF 22. Retrieved from [Link]

  • Rochester Institute of Technology. (2016). Organic Chemistry Lab Schedule. Retrieved from [Link]

  • ResearchGate. (2018). Will my product recrystallize?. Retrieved from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

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Technical Support Center: Optimizing Mobile Phase for TLC of Vanillyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thin-Layer Chromatography (TLC) applications. This guide is specifically designed for researchers, scientists, and drug development professionals working with vanillyl alcohol and its derivatives. As phenolic compounds, these molecules present unique challenges and opportunities in chromatographic separation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring you can develop robust and reproducible TLC methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Concepts

Q1: What is the core principle for selecting a mobile phase for vanillyl alcohol and its derivatives on a standard silica TLC plate?

A1: The foundational principle is "like dissolves like," but in chromatography, it's more accurately "like displaces like." On a standard silica gel plate (the stationary phase), the surface is highly polar.[1][2] Vanillyl alcohol and its derivatives are polar organic compounds, owing to their hydroxyl (-OH) and methoxy (-OCH3) groups.[3][4]

The mobile phase (eluent) flows up the plate and competes with the analyte for binding sites on the silica.

  • A less polar mobile phase will not compete effectively, causing your polar vanillyl derivative to remain strongly adsorbed to the silica, resulting in a low Retention Factor (Rf) value (the spot stays near the bottom).[5][6]

  • A more polar mobile phase will compete more effectively, displacing the analyte from the silica and carrying it further up the plate, leading to a higher Rf value.[5][6]

The goal is to find a mobile phase with a polarity that moves all components off the baseline, ideally achieving Rf values between 0.2 and 0.6 for the best separation and resolution.[7][8]

Q2: I'm starting a new project with a novel vanillyl alcohol derivative. What is a good starting mobile phase?

A2: A systematic approach is always best, but an excellent and widely used starting point for moderately polar compounds is a binary mixture of a non-polar and a polar solvent.[9][10]

A highly effective initial system is 1:1 Ethyl Acetate (EtOAc) / Hexane .[8]

  • Ethyl Acetate is a moderately polar solvent that can effectively move polar compounds.

  • Hexane is a non-polar solvent that modulates the overall polarity of the mobile phase.

Run a preliminary plate with this 1:1 mixture. The result will tell you which direction to go:

  • If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., try 7:3 EtOAc/Hexane).[7][11]

  • If spots are too high (Rf > 0.8): The mobile phase is too polar. Increase the proportion of hexane (e.g., try 3:7 EtOAc/Hexane).[7][11]

This iterative process of adjusting the solvent ratio is the fastest way to hone in on an optimal mobile phase.[5]

Troubleshooting Common Problems

Q3: My spots are streaking badly! They look like long tails instead of compact circles. What's happening and how do I fix it?

A3: Streaking, or tailing, is the most common problem encountered with phenolic compounds like vanillyl alcohol derivatives.[11] The primary cause is the acidic nature of the phenolic hydroxyl group. On the slightly acidic silica gel surface, a portion of your compound can deprotonate into its phenolate anion.[12][13] This creates two forms of your analyte on the plate—the neutral phenol and the charged phenolate—which have different affinities for the stationary phase, leading to a smear.

Solutions:

  • Add an Acid Modifier: The most effective solution is to add a small amount (0.1–2.0%) of a volatile acid, such as acetic acid (AcOH) or formic acid (FA) , to your mobile phase.[8][11][13] The acid suppresses the ionization of the phenolic -OH group by Le Châtelier's principle, ensuring your compound travels up the plate as a single, neutral species. This results in sharp, well-defined spots.[14][15]

  • Check Sample Concentration: You may have simply overloaded the sample on the plate.[16][17] Prepare a more dilute solution of your sample and spot a smaller amount. It's often helpful to spot multiple concentrations on the same plate to determine the optimal loading amount.[9]

  • Use a High-Purity Solvent: Ensure your solvents are of high purity. Impurities can interfere with the chromatography and cause streaking.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for spot streaking.

Q4: I can't separate two derivatives. Their Rf values are almost identical. What advanced strategies can I use?

A4: When simple polarity adjustments fail, you need to exploit different intermolecular interactions.

  • Change Solvent Selectivity: The choice of solvents matters beyond just polarity. Solvents are classified into different selectivity groups based on their hydrogen bonding capabilities. If you are using an EtOAc/Hexane system (an ester and an alkane), switch to a completely different solvent class.[11] For example, try a mixture of Dichloromethane (DCM) and Methanol (MeOH) .[8] DCM and MeOH interact with your analytes via different dipole-dipole and hydrogen-bonding interactions than EtOAc/Hexane, which can often dramatically alter the separation.

  • Two-Dimensional TLC (2D-TLC): This is a powerful technique for separating complex mixtures or closely related compounds.[18]

    • Spot your mixture in one corner of a square TLC plate.

    • Develop the plate in the first mobile phase system.

    • Remove the plate, dry it completely, and rotate it 90 degrees.

    • Develop the plate again in a second, different mobile phase system. Compounds that were not separated in the first dimension may be resolved in the second.[19]

  • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller particle size and a thinner, more uniform layer.[20] This results in more efficient separations, less band broadening, and higher resolution, which may be sufficient to separate your compounds of interest.

Systematic Protocol & Data
Protocol: Systematic Mobile Phase Optimization

This protocol provides a structured workflow for developing a new TLC method from scratch, inspired by the PRISMA optimization model.[21][22]

Objective: To find a mobile phase that provides optimal separation (Rf values 0.2-0.6) for vanillyl alcohol derivatives.

Materials:

  • Silica gel 60 F254 TLC plates

  • Micropipettes or capillary tubes for spotting

  • Developing chambers

  • Solvents: Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Modifier: Acetic Acid (AcOH)

Procedure:

  • Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[8]

  • Spot the Sample: Dissolve your sample(s) in a volatile solvent (e.g., DCM or EtOAc) to make a ~1% solution.[9] Apply a small spot onto the origin line. If you have standards, spot them in adjacent lanes.

  • Initial Screening (Polarity Range Finding):

    • Prepare three developing chambers with the following mobile phases:

      • Chamber 1: 80:20 Hexane/EtOAc (Low Polarity)

      • Chamber 2: 50:50 Hexane/EtOAc (Medium Polarity)[8]

      • Chamber 3: 20:80 Hexane/EtOAc (High Polarity)

    • Develop a spotted plate in each chamber until the solvent front is ~1 cm from the top.

    • Visualize the plates (e.g., under UV light) and record the Rf values. This will quickly identify the approximate polarity needed.

  • Fine-Tuning the Ratio: Based on the results from Step 3, prepare several mobile phases with smaller variations in the solvent ratio to zero in on the optimal separation. For example, if 50:50 worked best but Rf was slightly high, try 60:40 and 70:30 Hexane/EtOAc.

  • Troubleshooting & Modifying:

    • If spots are streaking, add 0.5% acetic acid to the most promising mobile phase from Step 4 and re-run the plate.

    • If separation is still poor, switch to a different solvent system (e.g., start a new screening with DCM/MeOH mixtures) and repeat the process.[11]

  • Validation: Once an optimal system is found, run it again to ensure the results are reproducible.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: Systematic workflow for mobile phase optimization.

Data Table: Common Solvent Systems

The following table summarizes common solvent systems used for separating phenolic compounds, ordered by increasing polarity. This can serve as a guide for your experimental design.

Solvent SystemRatio (v/v)Polarity Index (Approx.)Typical Application
Hexane / Ethyl Acetate90:10LowSeparation of less polar derivatives from non-polar impurities.
Toluene / Acetone9:1Low-MediumGood for general screening of phenolic compounds.[23]
Hexane / Ethyl Acetate 50:50 Medium Excellent starting point for many vanillyl derivatives.[8]
Chloroform / Ethyl Acetate / Formic Acid5:4:1Medium-HighProven system for separating various phenolic compounds.[23][24]
Dichloromethane / Methanol95:5Medium-HighAlternative selectivity for compounds not resolved by EtOAc systems.[8]
Ethyl Acetate / Formic Acid / Acetic Acid / Water100:11:11:26HighFor separating highly polar phenolic acids and glycosides.[23][24]
References
  • Thin Layer Chromatography (TLC) . University of California, Los Angeles. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . (2025-06-03). Bitesize Bio. [Link]

  • Troubleshooting Thin Layer Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Thin Layer Chromatography . Chemistry Online @ UTSC. [Link]

  • 6.2: Thin Layer Chromatography (TLC) . (2020-04-17). Chemistry LibreTexts. [Link]

  • TLC troubleshooting . ChemBAM. [Link]

  • Thin Layer Chromatography . Michigan State University, Department of Chemistry. [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution . (2020). Nuclear Medicine and Biology. [Link]

  • Thin Layer Chromatography (TLC) . University of Colorado Boulder, Department of Chemistry. [Link]

  • 5. Thin Layer Chromatography . University of Missouri-St. Louis. [Link]

  • Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]

  • Vanillyl alcohol . Wikipedia. [Link]

  • Why does tailing happen in TLC? . (2021-02-05). Reddit. [Link]

  • Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC . (2023). Sustainability. [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide . (2024-11-20). Chrom Tech, Inc. [Link]

  • Vanillyl alcohol | C8H10O3 | CID 62348 . PubChem, National Center for Biotechnology Information. [Link]

  • Tailing in TLC - can anyone help? . (2013-11-01). ResearchGate. [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? . (2016-02-22). ResearchGate. [Link]

  • Thin Layer Chromatography . Chemistry LibreTexts. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs . (2024-08-09). YouTube. [Link]

  • Practitioner's guide to method development in thin-layer chromatography . (2025-08-05). ResearchGate. [Link]

  • Thin-Layer Chromatography (TLC) Development . Merck Millipore. [Link]

  • Briefly explain why adding acetic acid to a developing solution during chromatography tends to eliminate "steaks" on the TLC plate that are frequently observed in non-acidified solutions . Bartleby. [Link]

  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE . Semantic Scholar. [Link]

  • Video: Thin-Layer Chromatography (TLC): Overview . (2025-05-22). JoVE. [Link]

  • Thin-layer chromatography (TLC) (video) . Khan Academy. [Link]

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Interpreting NMR spectrum impurities for 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Spectral Interpretation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of 3-Ethoxy-4-hydroxybenzyl alcohol. As a synthesized compound, its NMR spectrum can often present signals that do not correspond to the target molecule. This guide provides a logical, question-and-answer framework to troubleshoot and identify these impurities, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the expected ¹H NMR signals for pure this compound?

Answer: Before identifying impurities, it is essential to have a clear baseline for the pure compound. This compound has a distinct set of protons in different chemical environments. The expected signals, particularly in a common solvent like CDCl₃, are well-defined.

The aromatic protons (H-c, H-d, H-e) typically appear in the 6.8-7.0 ppm region.[1][2] Due to the substitution pattern, they exhibit a characteristic splitting pattern. The benzylic protons (H-f) of the -CH₂OH group are deshielded by the adjacent oxygen and aromatic ring, appearing around 4.6 ppm.[3] The ethoxy group gives rise to a quartet for the methylene protons (H-b) around 4.1 ppm and a triplet for the methyl protons (H-a) around 1.4 ppm, a classic signature of an ethyl group.[4][5] The hydroxyl protons (phenolic -OH and alcoholic -OH) can be broad and their chemical shift is highly dependent on concentration, temperature, and solvent.[3][6][7]

Below is a summary of the expected chemical shifts.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-a-O-CH₂-CH₃ ~1.45Triplet (t)3H
H-b-O-CH₂ -CH₃~4.11Quartet (q)2H
H-c, d, eAr-H ~6.8-6.9Multiplet (m)3H
H-fAr-CH₂ -OH~4.58Singlet/Doublet (s/d)2H
gAr-OH Variable (Broad)Singlet (s)1H
hAr-CH₂-OH Variable (Broad)Singlet/Triplet (s/t)1H
Note: Chemical shifts are approximate and can vary based on instrumentation and sample conditions. The multiplicity of H-f and H-h may change due to coupling, which is often suppressed by proton exchange.

Below is a diagram illustrating the proton environments of the target molecule.

Caption: Proton environments in this compound.

Question 2: I see extra peaks in my spectrum, especially sharp singlets and multiplets. What are the most common culprits?

Answer: Unidentified sharp peaks often originate from residual solvents used during synthesis, workup, or for cleaning NMR tubes.[8] Even high-purity deuterated solvents contain residual protonated species.[9] Water is also a ubiquitous impurity.

Common Impurities to Check First:

  • Water (H₂O/HDO): Appears as a broad or sharp singlet. Its chemical shift is highly variable (1.5-1.6 ppm in CDCl₃; ~3.3 ppm in DMSO-d₆; ~4.8 ppm in D₂O) and depends on temperature and hydrogen bonding.[10]

  • Residual Solvents: Ethyl acetate, acetone, dichloromethane (DCM), and hexane are common. Acetone from glassware cleaning is a frequent contaminant, appearing as a singlet around 2.17 ppm in CDCl₃.[8]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents

SolventCDCl₃DMSO-d₆Acetone-d₆Multiplicity
Acetone2.172.092.05s
Dichloromethane5.305.765.64s
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)3.41 (q), 1.12 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)4.05 (q), 1.97 (s), 1.18 (t)q, s, t
Hexane/Heptane~1.2-1.3 (m), ~0.88 (t)~1.2-1.3 (m), ~0.86 (t)~1.2-1.3 (m), ~0.87 (t)m, t
Toluene7.27-7.17 (m), 2.36 (s)7.24-7.11 (m), 2.30 (s)7.26-7.15 (m), 2.32 (s)m, s
Water (H₂O/HDO)~1.56~3.33~2.84s (broad)
Source: Adapted from values published by Gottlieb, H. E., et al. (1997) and subsequent expansions.[10][11][12][13]
Question 3: My synthesis involved the reduction of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Could I be seeing unreacted starting material?

Answer: Absolutely. This is one of the most probable process-related impurities. A primary route to synthesize this compound is via the sodium borohydride reduction of ethyl vanillin.[14] Incomplete reduction will result in residual starting material in your final product.

How to Differentiate: The key difference in the ¹H NMR spectrum is the signal for the proton on the C1 carbon.

  • Starting Material (Ethyl Vanillin): Possesses an aldehyde proton (-CHO), which is highly deshielded and appears as a sharp singlet far downfield, typically around 9.8 ppm .[15]

  • Product (Benzyl Alcohol): The aldehyde has been reduced to a primary alcohol (-CH₂OH). The two benzylic protons appear much further upfield, around 4.6 ppm .

If you observe a small singlet at ~9.8 ppm, it is a strong indication of unreacted ethyl vanillin. You can confirm this by comparing the other signals (ethoxy group, aromatic protons) which will be very similar but may have slight chemical shift differences.[16]

Table 3: Key ¹H NMR Signal Comparison

CompoundKey Functional GroupCharacteristic Signal (in CDCl₃)
Ethyl Vanillin (Starting Material)Aldehyde (-CHO)~9.8 ppm (s, 1H)
This compound (Product)Benzyl Alcohol (-CH₂OH)~4.6 ppm (s/d, 2H)
Question 4: My hydroxyl (-OH) peaks are very broad, shifted, or not visible at all. How can I confirm their presence?

Answer: This is a very common and expected behavior for hydroxyl protons. Their appearance is highly sensitive to experimental conditions due to rapid chemical exchange with other protic species (like trace water) and intermolecular hydrogen bonding.[10][17] This exchange can broaden the signal, sometimes to the point where it disappears into the baseline. The chemical shift can also vary significantly.

Protocol: The D₂O Shake Experiment To definitively identify an -OH (or -NH) peak, you can perform a "D₂O shake." Deuterium (D) is NMR-inactive at proton frequencies. When you add a drop of deuterium oxide (D₂O) to your NMR sample, the labile -OH protons will exchange with deuterium atoms.

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Note the position and integration of any broad, singlet-like peaks that you suspect are from -OH groups.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one or two drops of D₂O to the sample.

  • Mix Thoroughly: Cap the tube and shake it gently but thoroughly for about 30 seconds to ensure the D₂O mixes with your sample.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The peak corresponding to the exchangeable -OH proton will have disappeared or significantly decreased in intensity in the second spectrum.[4][6] A new, likely broad, HOD peak will appear, typically around 4.8 ppm in mixed CDCl₃/D₂O systems.

This simple experiment provides unequivocal evidence for the presence and location of hydroxyl protons.

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying impurities in your ¹H NMR spectrum of this compound.

G start Start: Analyze ¹H NMR Spectrum assign_product 1. Assign Product Peaks (Aromatic, Ethoxy, Benzylic) start->assign_product unassigned_peaks Are there unassigned peaks? assign_product->unassigned_peaks check_solvents 2. Check for Common Solvents (Acetone, EtOAc, DCM, H₂O) Refer to Table 2 unassigned_peaks->check_solvents Yes end_clean Spectrum is Clean unassigned_peaks->end_clean No aldehyde_peak 3. Is there a peak at ~9.8 ppm? check_solvents->aldehyde_peak confirm_sm Impurity: Unreacted Ethyl Vanillin Starting Material aldehyde_peak->confirm_sm Yes broad_peaks 4. Are there broad/variable peaks? aldehyde_peak->broad_peaks No end_impure Purity Issue Identified. Consider Re-purification. confirm_sm->end_impure d2o_shake Perform D₂O Shake Experiment broad_peaks->d2o_shake Yes other_impurities 5. Investigate Other Process-Related Impurities (e.g., oxidation byproducts) broad_peaks->other_impurities No confirm_oh Confirm -OH peaks d2o_shake->confirm_oh confirm_oh->other_impurities other_impurities->end_impure

Sources

Technical Support Center: Purification Strategies for Reactions Involving 3-Ethoxy-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the effective removal of unreacted 3-ethoxy-4-hydroxybenzaldehyde (also known as ethyl vanillin) from your reaction mixtures. As a versatile aromatic aldehyde, 3-ethoxy-4-hydroxybenzaldehyde is a common starting material in a variety of synthetic routes. Ensuring its complete removal is often critical for the purity of your final product and the integrity of subsequent experimental steps.

This document is structured to provide a logical workflow for addressing purification challenges, from initial troubleshooting to detailed experimental procedures.

Troubleshooting Guide: Isolating Your Product

Encountering a persistent spot of 3-ethoxy-4-hydroxybenzaldehyde on your TLC plate can be a common yet solvable issue. The optimal purification strategy is intrinsically linked to the nature of your desired product and the other components in your reaction mixture. This section will guide you through a decision-making process to select the most appropriate purification method.

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start [label="Crude Reaction Mixture\n(Contains unreacted 3-ethoxy-4-hydroxybenzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_type [label="What is the nature of your desired product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

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schiff_base [label="Schiff Base (Imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chalcone [label="Chalcone (α,β-unsaturated ketone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; o_alkylated [label="O-alkylated Product (Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcohol [label="Alcohol (from aldehyde reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

product_type -> schiff_base [label=" Reaction with a primary amine "]; product_type -> chalcone [label=" Reaction with an acetophenone derivative "]; product_type -> o_alkylated [label=" Reaction at the hydroxyl group "]; product_type -> alcohol [label=" Reduction of the aldehyde "];

schiff_base_q [label="Is your Schiff base soluble in organic solvents and\ninsoluble in water?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chalcone_q [label="Is your chalcone solid and your starting materials more soluble in a specific solvent system?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; o_alkylated_q [label="Does your product lack the acidic phenolic proton?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alcohol_q [label="Are there significant polarity differences between the aldehyde and the alcohol product?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

schiff_base -> schiff_base_q; chalcone -> chalcone_q; o_alkylated -> o_alkylated_q; alcohol -> alcohol_q;

bisulfite_wash [label="Protocol 1: Sodium Bisulfite Wash", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallization [label="Protocol 2: Recrystallization", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_base_extraction [label="Protocol 3: Acid-Base Extraction", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chromatography [label="Protocol 4: Column Chromatography", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

schiff_base_q -> bisulfite_wash [label=" Yes "]; schiff_base_q -> column_chromatography [label=" No/Further purification needed "]; chalcone_q -> recrystallization [label=" Yes "]; chalcone_q -> bisulfite_wash [label=" No/Significant aldehyde remains "]; o_alkylated_q -> acid_base_extraction [label=" Yes "]; o_alkylated_q -> column_chromatography [label=" No/Product is also basic "]; alcohol_q -> column_chromatography [label=" Yes "]; alcohol_q -> recrystallization [label=" If product is a solid "]; } Caption: Troubleshooting workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a smear instead of distinct spots for my product and the unreacted aldehyde. What should I do?

A1: A smear on a TLC plate often indicates that the solvent system is not optimal for separation or that the sample is overloaded. Try using a less polar solvent system to increase the separation between your compounds. If that doesn't resolve the issue, consider running a gradient column chromatography for better separation.

Q2: I've performed a sodium bisulfite wash, but I still see a faint aldehyde spot on my TLC. Is this acceptable?

A2: The acceptability of a trace amount of impurity depends on the requirements for your subsequent steps. For many applications, a trace amount might be acceptable. However, if high purity is essential, you can repeat the bisulfite wash or follow up with column chromatography for complete removal.[1]

Q3: Can I use distillation to remove unreacted 3-ethoxy-4-hydroxybenzaldehyde?

A3: While distillation is a common purification technique for aldehydes, it may not be ideal in this case. 3-ethoxy-4-hydroxybenzaldehyde has a relatively high boiling point (285 °C).[2] If your product has a similar or lower boiling point, or if it is thermally sensitive, distillation could lead to co-distillation or decomposition. Therefore, other methods like those described in this guide are generally preferred.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, the unreacted 3-ethoxy-4-hydroxybenzaldehyde should either be very soluble or very insoluble in the chosen solvent at all temperatures to allow for separation. A common and effective solvent system for the recrystallization of 3-ethoxy-4-hydroxybenzaldehyde itself is an ethanol/water mixture.[3][4] You can experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find the optimal one for your specific product.

Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for removing unreacted 3-ethoxy-4-hydroxybenzaldehyde.

Protocol 1: Selective Removal of Aldehyde using Sodium Bisulfite Wash

This method is particularly effective for removing unreacted aldehydes from products that are not water-soluble, such as many Schiff bases and chalcones.[1][5] The principle lies in the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be easily separated in an aqueous layer.

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start -> add_bisulfite; add_bisulfite -> shake; shake -> separate; separate -> wash_organic; wash_organic -> dry; dry -> evaporate; evaporate -> product; } Caption: Workflow for sodium bisulfite wash.

Materials:

  • Crude reaction mixture

  • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution or sodium metabisulfite (Na₂S₂O₅) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bisulfite solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer contains the water-soluble bisulfite adduct of the aldehyde.

  • Drain the aqueous layer.

  • Repeat the wash with the sodium bisulfite solution if a significant amount of aldehyde is still present (as indicated by TLC).

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid products based on differences in solubility. It is particularly useful when the desired product and the unreacted aldehyde have significantly different solubilities in a given solvent system.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose an appropriate solvent or solvent mixture. An ethanol/water mixture is often a good starting point for compounds related to 3-ethoxy-4-hydroxybenzaldehyde.[3][4]

  • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Once crystallization has started, cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Separation via Acid-Base Extraction

This method is highly effective when the desired product is neutral (e.g., an O-alkylated ether), while the unreacted 3-ethoxy-4-hydroxybenzaldehyde retains its acidic phenolic hydroxyl group. The acidic starting material can be deprotonated with a base to form a water-soluble salt, allowing for its separation from the neutral product which remains in the organic layer.

Materials:

  • Crude reaction mixture

  • Water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • Aqueous base solution (e.g., 5-10% NaOH or Na₂CO₃)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the aqueous base solution.

  • Shake the funnel gently to avoid emulsion formation, and then allow the layers to separate. The deprotonated 3-ethoxy-4-hydroxybenzaldehyde will be in the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the extraction with the aqueous base solution to ensure complete removal of the unreacted starting material.

  • Wash the organic layer with water and then with brine.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the purified neutral product.

Protocol 4: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is often used when other methods are ineffective or when a very high degree of purity is required.

Materials:

  • Crude reaction mixture

  • Silica gel (or other appropriate stationary phase)

  • Eluent (a suitable solvent or mixture of solvents)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The ideal system will show good separation between the desired product and the unreacted aldehyde.

  • Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Carefully add the adsorbed sample to the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by running TLC plates of the collected fractions.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

Table 1: Physicochemical Properties of 3-Ethoxy-4-hydroxybenzaldehyde

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[6]
Molecular Weight 166.17 g/mol [6]
Melting Point 76-79 °C[6][7]
Boiling Point 285 °C[2]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[2]

References

  • Draw the mechanism of 3-ethoxy-4-hydroxybenzaldehyde + NaOH + NaBH_4. Study.com. Available from: [Link]

  • How can I remove aldehyde from a schiff base reaction? ResearchGate. Available from: [Link]

  • Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. IAR Consortium. Available from: [Link]

  • Separation and recovery of alkylated phenols. Google Patents.
  • A Synthesis of the elusive 3,3'-dihydroxy chalcone. Whatcom Digital Commons. Available from: [Link]

  • Process for the alkylation of phenols. Google Patents.
  • How to remove unreacted 2-hydroxy acetophenone from chalcone? ResearchGate. Available from: [Link]

  • How to purify Schiff base? ResearchGate. Available from: [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available from: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available from: [Link]

  • SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Process for the alkylation of phenolic compounds. Google Patents.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available from: [Link]

  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. Available from: [Link]

  • Green Synthesis of Chalcones Derivatives. AIP Publishing. Available from: [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available from: [Link]

  • How can I purify chalcone after synthesis from acetophenone? ResearchGate. Available from: [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central. Available from: [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. Available from: [Link]

  • Solvent-Free Synthesis of Chalcones. Green Chemistry Teaching and Learning Community. Available from: [Link]

  • Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. Available from: [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. Available from: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Semantic Scholar. Available from: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available from: [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. JOCPR. Available from: [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central. Available from: [Link]

  • CAS No : 121-32-4| Chemical Name : 3-Ethoxy-4-hydroxybenzaldehyde. Pharmaffiliates. Available from: [Link]

Sources

Technical Support Center: Managing the Exothermic Reduction of Ethyl Vanillin with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of ethyl vanillin using sodium borohydride (NaBH₄). This guide is designed for chemistry professionals engaged in research and development. It provides in-depth, field-tested insights into managing the exothermic nature of this common yet critical synthetic transformation. Our focus is on ensuring procedural safety, reaction efficiency, and high-purity outcomes by understanding the causality behind each experimental step.

Part 1: Core Principles & Critical Safety

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a cornerstone of organic synthesis.[1][2] However, the reaction's exothermic nature, particularly when dealing with substrates containing acidic functional groups like the phenol in ethyl vanillin, demands meticulous control. The primary sources of heat are the reduction itself and the decomposition of NaBH₄ by protic solvents or acidic protons, which generates hydrogen gas.[3][4][5]

Fundamental Safety Precautions for Sodium Borohydride:

  • Moisture Sensitivity: NaBH₄ reacts with water and alcohols to produce flammable hydrogen gas.[6][7][8] While alcohols are often used as solvents, the reaction must be controlled. It reacts violently with acids.[4]

  • Handling: Always handle NaBH₄ in a well-ventilated fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[6][9][10]

  • Storage: Store NaBH₄ in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[7][8][9] The container should be labeled as 'Water Reactive'.[9]

  • Spills: In case of a spill, do not use water. Cover the spill with a non-combustible absorbent material like dry sand or sodium carbonate, and collect it for proper disposal.[7][8][9]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a direct question-and-answer format.

Category 1: Reaction Setup & Reagents

Q1: What is the best solvent for this reaction and why?

A: While ethanol or methanol are common solvents for NaBH₄ reductions, the presence of the acidic phenolic hydroxyl group on ethyl vanillin complicates matters.[4][11] This group can react with and consume the NaBH₄. Therefore, the reaction is often performed in a basic solution, such as aqueous sodium hydroxide (NaOH), or with the NaBH₄ itself dissolved in dilute NaOH.[3][5] The base deprotonates the phenol, forming the sodium salt, which prevents it from reacting with the hydride reagent and allows for selective reduction of the aldehyde.[5]

Q2: Why is a significant excess of sodium borohydride often recommended?

A: An excess of NaBH₄ is used for two primary reasons. First, it ensures the complete reduction of the aldehyde, driving the reaction to completion.[12] Second, it compensates for any reagent that is consumed through side reactions, such as reaction with the solvent (e.g., ethanol) or trace amounts of water.[11][13] Typically, 1.5 to 4 equivalents of hydride are used.[3][14]

Q3: Can I add the solid NaBH₄ powder directly to the ethyl vanillin solution?

A: This is strongly discouraged. Adding solid NaBH₄ directly can lead to a rapid, uncontrolled, and highly exothermic reaction at the point of addition, causing violent gas evolution and potential foaming over.[15] It is much safer to first dissolve the NaBH₄ in a small amount of the reaction solvent (or dilute, cold NaOH) and add this solution dropwise to the main reaction mixture.[3][15]

Category 2: Managing the Exothermic Reaction

Q4: My reaction flask is getting very hot and foaming. What did I do wrong and what should I do now?

A: This is a classic sign of an uncontrolled exotherm, likely caused by adding the NaBH₄ solution too quickly.[15] The rapid reaction generates heat and hydrogen gas faster than they can be dissipated.

  • Immediate Action: Immediately stop the addition of the NaBH₄ solution. Ensure the ice bath is making good contact with the flask and that the stirring is vigorous to promote even heat distribution. If foaming is severe, be prepared to remove the ice bath temporarily to prevent the solvent from freezing while the initial exotherm subsides.

  • Prevention: Always add the NaBH₄ solution slowly and dropwise over a period of 10-15 minutes.[3][4][15] Constant monitoring of the reaction temperature is crucial; it should ideally be kept below 25°C.[4][5][11]

Q5: What is the purpose of the ice bath? Should it be maintained throughout the reaction?

A: The ice bath is a critical tool for thermal management. Its purpose is to absorb the heat generated during the addition of NaBH₄, preventing a thermal runaway.[3][4][15]

  • During Addition: The reaction flask should be immersed in an ice bath before and during the entire dropwise addition of the NaBH₄ solution.[3][4]

  • After Addition: Once the addition is complete and the initial exotherm has subsided, the ice bath can often be removed, and the reaction can be allowed to stir at room temperature for a period (e.g., 10-30 minutes) to ensure it goes to completion.[3][4][15]

Category 3: Reaction Workup & Quenching

Q6: How do I safely neutralize the excess NaBH₄ after the reaction?

A: This process is called quenching and must be done with extreme care, as it also generates hydrogen gas and can be exothermic.

  • Cool the reaction mixture: Before quenching, always re-cool the flask in an ice bath.[3][16]

  • Slowly add acid: Add a dilute acid, such as 6M HCl, dropwise while stirring vigorously.[3][16] You will observe bubbling (H₂ evolution) as the excess NaBH₄ is decomposed.[3][5]

  • Monitor gas evolution: Continue adding the acid slowly until the bubbling ceases.[3][4]

  • Check the pH: After gas evolution stops, check the pH of the solution with pH paper to ensure it is acidic (pH < 2).[15] This step also protonates the newly formed alkoxide to yield the final alcohol product, causing it to precipitate.[5]

Q7: What should I do if I get a persistent emulsion during the extraction workup?

A: Emulsions can form due to the presence of borate salts generated during the reaction and quench.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous layer.

  • Filter through Celite: Sometimes, filtering the entire biphasic mixture through a pad of Celite can help remove fine particulates that stabilize the emulsion.

  • Patience: Allow the mixture to stand for an extended period in the separatory funnel. The layers may separate over time.

Part 3: Detailed Experimental Protocol

This protocol is a representative example for the reduction of ethyl vanillin.

Materials:

  • Ethyl Vanillin

  • Sodium Borohydride (NaBH₄)

  • 1 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Round-bottom flask, magnetic stir bar, stir plate, dropping funnel, ice bath.

Procedure:

  • Dissolve Substrate: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of ethyl vanillin in 4.0 mL of ethanol.[15]

  • Cool the Mixture: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool for 5-10 minutes.[3][15]

  • Prepare Hydride Solution: In a separate small beaker or vial, carefully dissolve 0.25 g of NaBH₄ in 2.0 mL of cold 1 M NaOH solution.[3][15]

  • Controlled Addition: Transfer the NaBH₄ solution to a dropping funnel. Add the solution dropwise to the stirring ethyl vanillin mixture over a period of at least 10 minutes. Monitor for any significant temperature increase or excessive foaming.[3][15]

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[3][4]

  • Quench Excess Hydride: Re-cool the reaction flask in the ice bath. Slowly and carefully add 6 M HCl dropwise. Continue addition until gas evolution ceases completely.[3][4][16]

  • Precipitate Product: Check that the solution is acidic with pH paper.[15] Continue to stir the mixture in the ice bath for another 10 minutes to allow the product, 4-hydroxy-3-ethoxybenzyl alcohol, to fully precipitate.[3][4]

  • Isolate Product: Collect the solid product by vacuum filtration. Wash the solid with two portions of ice-cold water.[3]

  • Dry Product: Allow the product to air dry completely on a watch glass or in a desiccator.

Part 4: Data & Visualization

Table 1: Summary of Reaction Parameters
ParameterValue/ConditionRationale
Solvent System Ethanol / aq. NaOHBalances substrate solubility with protection of the phenolic group.[3][5]
Temperature 0°C to Room TempControls the initial exotherm during addition, then allows the reaction to complete.[4][15]
NaBH₄ Equivalents ~4 hydride equivalentsEnsures complete reaction and compensates for side reactions.[3][11]
Addition Time >10 minutesCritical for preventing thermal runaway and foaming.[3][15]
Quenching Agent Dilute HClSafely neutralizes excess NaBH₄ and protonates the product for precipitation.[3][4][5]
Diagram 1: Experimental Workflow

Workflow sub_prep 1. Dissolve Ethyl Vanillin in Ethanol cooling1 2. Cool Mixture in Ice Bath sub_prep->cooling1 addition 4. Slow, Dropwise Addition of NaBH4 Soln. cooling1->addition nabh4_prep 3. Prepare NaBH4 in cold NaOH(aq) nabh4_prep->addition rt_stir 5. Stir at Room Temp (15-30 min) addition->rt_stir cooling2 6. Cool Mixture in Ice Bath rt_stir->cooling2 quench 7. Quench with dilute HCl cooling2->quench precipitate 8. Precipitate Product (Stir 10 min) quench->precipitate isolate 9. Isolate via Vacuum Filtration & Wash precipitate->isolate dry 10. Dry Product isolate->dry

Caption: Workflow for the reduction of ethyl vanillin.

Diagram 2: Thermal Management Decision Tree

Safety start During NaBH4 Addition temp_check Is Temperature Rising Rapidly? start->temp_check foam_check Is Reaction Foaming? temp_check->foam_check No stop_add STOP ADDITION IMMEDIATELY temp_check->stop_add Yes foam_check->stop_add Yes continue_mon Continue Addition & Monitor foam_check->continue_mon No increase_cool Ensure Vigorous Stirring & Cooling stop_add->increase_cool resume_slow Resume Addition MORE SLOWLY increase_cool->resume_slow

Caption: Decision tree for managing exotherms.

References

  • Sodium borohydride - pentachemicals. (2025). Penta Chemicals.
  • Sodium Borohydride. ESPI Metals.
  • Sodium borohydride - Standard Operating Procedure. (2012).
  • 111530 - Sodium borohydride powder - Safety D
  • Sodium Borohydride SOP. University of Washington.
  • Reduction of Vanillin to Vanillyl Alcohol. University of Missouri–St. Louis.
  • Quenching and Disposal of Water Reactive Materials. Princeton University Environmental Health and Safety.
  • 12BL Experiment 7: Vanillin Reduction. De Anza College.
  • Reagent Guide: Sodium Borohydride (NaBH4). (2011). Master Organic Chemistry.
  • Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Sciencemadness.org.
  • Application Notes and Protocols: Chemoselective Reduction of Vanillin Acet
  • Background for questions Reduction of Vanillin with Sodium Borohydride. (2021). Chegg.com.
  • Explain why a significant excess of sodium borohydride, NaBH4 is used to reduce aldehyde compounds containing additional acidic functional groups. Homework.Study.com.
  • Reduction of Vanillin to Vanillyl Alcohol w/ borohydride. (2016). Reddit.
  • DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABOR
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.
  • What is the full reaction mechanism for NaBH4 + aldehyde? (2017). Quora.
  • Quenching Reactive Substances. (2006). University of Wisconsin-Madison.

Sources

Technical Support Center: Etherification of 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 3-Ethoxy-4-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific etherification. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the etherification of this compound, a compound with two distinct hydroxyl groups that can pose selectivity challenges.

Q1: Which hydroxyl group on this compound is more reactive towards etherification?

A1: The reactivity of the two hydroxyl groups—the phenolic hydroxyl and the benzylic alcohol—depends significantly on the reaction conditions.[1]

  • Under basic conditions (e.g., Williamson Ether Synthesis): The phenolic hydroxyl group is more acidic than the benzylic alcohol. It will be preferentially deprotonated by a base to form a phenoxide ion. This phenoxide is an excellent nucleophile, making the phenolic position more reactive towards O-alkylation with an alkyl halide.[2][3]

  • Under acidic conditions: The benzylic alcohol can be protonated to form a good leaving group (water).[4] This facilitates an SN1 or SN2 reaction with another alcohol molecule acting as a nucleophile.[5][6] The resulting benzylic carbocation in an SN1 pathway is stabilized by resonance with the benzene ring.[4][7]

Q2: What are the most common side reactions to be aware of?

A2: The primary challenges in the etherification of this molecule are controlling selectivity and preventing unwanted side reactions. Key side reactions include:

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[8][9] This can lead to the formation of C-alkylated byproducts, which can be difficult to separate from the desired O-alkylated product.[10]

  • Polymerization/Self-Etherification: Under certain conditions, especially acidic, the molecule can react with itself. The benzylic alcohol of one molecule can be etherified by either the phenolic or benzylic hydroxyl of another, leading to oligomers or polymers.

  • Elimination: If using secondary or tertiary alkyl halides in a Williamson ether synthesis, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[3][11]

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if reaction conditions are not carefully controlled or if oxidizing agents are inadvertently present.[1]

Q3: How can I favor O-alkylation over C-alkylation?

A3: The choice of solvent and reaction conditions plays a crucial role in directing the reaction towards O-alkylation.[9]

  • Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for O-alkylation.[3] These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic at the oxygen atom. In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[9]

  • Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide can help shuttle the phenoxide ion into the organic phase, facilitating the reaction with the alkyl halide and often favoring O-alkylation.[12]

Q4: Is it necessary to use a protecting group strategy?

A4: While not always mandatory, a protecting group strategy can significantly improve the selectivity and yield of the desired product, especially when aiming to etherify the less reactive benzylic alcohol.

  • Protecting the Phenolic Hydroxyl: If the goal is to etherify the benzylic alcohol, the more acidic phenolic hydroxyl group should be protected first. Common protecting groups for phenols include benzyl ethers or silyl ethers.[13][14] Once the benzylic etherification is complete, the protecting group can be selectively removed.

  • Protecting the Benzylic Alcohol: Conversely, if targeting the phenolic position, protecting the benzylic alcohol might be considered in some complex syntheses, although direct etherification of the phenol is often achievable due to its higher acidity.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the etherification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation (Williamson Synthesis): The base used may be too weak or may have degraded. 2. Poor Leaving Group: The alkyl halide may have a poor leaving group (e.g., F, Cl). 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 4. Deactivated Catalyst (Acid-Catalyzed): The acid catalyst (e.g., Amberlyst-15) may be fouled or hydrated.[15]1. Use a stronger base (e.g., NaH) or ensure the base (e.g., K₂CO₃, Cs₂CO₃) is fresh and anhydrous.[2][3] 2. Use an alkyl iodide or bromide for better reactivity.[11] Tosylates and mesylates are also excellent leaving groups. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Wash the resin with the alcohol to be used in the reaction to remove water.[15] Ensure the catalyst is properly activated according to the manufacturer's instructions.
Formation of Multiple Products (Poor Selectivity) 1. Competitive C-Alkylation: Reaction conditions are favoring attack at the aromatic ring.[10] 2. Dialkylation: Both hydroxyl groups are being etherified. 3. Self-Etherification/Polymerization: Molecules are reacting with each other.1. Switch to a polar aprotic solvent (DMF, DMSO).[3] Consider a milder base and lower reaction temperature. 2. Use a stoichiometric amount (or slight excess) of the alkylating agent. A protecting group strategy may be necessary for high selectivity. 3. For acid-catalyzed reactions, ensure a sufficient excess of the reagent alcohol to act as both reactant and solvent, minimizing self-reaction.[15]
Starting Material is Decomposing 1. Reaction Temperature Too High: The starting material or product is not stable at the reaction temperature. 2. Strongly Acidic or Basic Conditions: The molecule may be sensitive to harsh pH conditions. 3. Presence of Oxidizing Agents: Air or other contaminants may be oxidizing the benzylic alcohol.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base (e.g., K₂CO₃ instead of NaH) or a solid acid catalyst that can be easily removed. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Product Purification 1. Similar Polarity of Products and Byproducts: C-alkylated and O-alkylated products often have very similar polarities. 2. Presence of Polymeric Material: High molecular weight byproducts can complicate purification.1. Optimize reaction conditions to maximize the yield of the desired product and minimize byproducts. Employ high-resolution column chromatography with a carefully selected solvent system. 2. Filter the crude reaction mixture to remove any insoluble polymeric material before workup and chromatography.

Section 3: Detailed Experimental Protocol - Williamson Ether Synthesis of the Phenolic Hydroxyl

This protocol details a standard procedure for the selective etherification of the phenolic hydroxyl group of this compound.

Objective: To synthesize 3-Ethoxy-4-alkoxybenzyl alcohol via Williamson ether synthesis.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Alkyl Halide (e.g., Iodomethane, Bromoethane)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent:

    • While stirring the suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-Ethoxy-4-alkoxybenzyl alcohol.

Visualizing the Workflow

Etherification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Add Reactants (Substrate, K₂CO₃) to Flask B 2. Add Anhydrous DMF A->B C 3. Add Alkyl Halide (Dropwise) B->C D 4. Heat and Monitor (TLC) C->D E 5. Quench with Water & Extract with EtOAc D->E Reaction Complete F 6. Wash Organic Layer (NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Column Chromatography G->H Crude Product I Pure Product H->I

Caption: General workflow for the Williamson ether synthesis of this compound.

Section 4: Mechanistic Insights

Understanding the underlying mechanisms is key to troubleshooting and optimizing your reaction.

O-Alkylation vs. C-Alkylation

The phenoxide ion formed under basic conditions is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. The competition between O- and C-alkylation is a classic challenge in phenol chemistry.

Alkylation_Competition start Phenoxide Ion (Resonance Hybrid) O_attack O-Alkylation (Kinetic Product) start->O_attack  Attack via Oxygen (Favored in aprotic solvent) C_attack C-Alkylation (Thermodynamic Product) start->C_attack  Attack via Carbon (Favored in protic solvent) product_O Desired Ether Product O_attack->product_O product_C C-Alkylated Byproduct C_attack->product_C

Caption: Competing pathways of O- vs. C-alkylation for a phenoxide ion.

References

  • Chegg. (2022, February 7). draw 2 potential mechanisms for the etherification of ethyl vanillyl alcohol (this compound) with methanol and acid (Amberlyst® 15 resin). Retrieved from [Link]

  • Desai, K. R., et al. (2015). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 57(3), 399-449. Retrieved from [Link]

  • Chegg. (2021, March 30). Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Brainly. (2024, January 8). [FREE] Draw two potential mechanisms for the etherification of ethyl vanillyl alcohol (3-ethoxy-4-hydroxybenzyl). Retrieved from [Link]

  • Chegg. (2022, February 7). draw 2 potential mechanisms for the etherification of ethyl vanillyl alcohol (this compound) with methanol and acid (Amberlyst® 15 resin). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Reddit. (2013, October 31). Organic chemistry question about Etherification. Retrieved from [Link]

  • Chegg. (2021, March 19). Solved Draw the curved-arrow mechanism of all reactions that. Retrieved from [Link]

  • Chegg. (2021, March 19). Solved Draw the curved-arrow mechanism of all reactions that. Retrieved from [Link]

  • National Institutes of Health. (2008). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ChemHelpASAP. (2019, December 28). ethers as protecting groups for alcohols [Video]. YouTube. Retrieved from [Link]

Sources

Stability of ethyl vanillyl alcohol in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl Vanillyl Alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting advice regarding the stability of ethyl vanillyl alcohol, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is ethyl vanillyl alcohol and what are its key structural features?

Ethyl vanillyl alcohol, chemically known as 2-ethoxy-4-(hydroxymethyl)phenol or 3-ethoxy-4-hydroxybenzyl alcohol, is an organic compound with the molecular formula C₉H₁₂O₃.[1] Its structure is characterized by a benzene ring with three key functional groups:

  • A phenolic hydroxyl (-OH) group , which is weakly acidic.

  • An ethoxy (-O-CH₂CH₃) group , which forms an aryl alkyl ether.

  • A primary alcohol (hydroxymethyl, -CH₂OH) group .

These functional groups dictate its chemical reactivity and stability under various pH conditions. It is structurally related to vanillyl alcohol and the widely used flavoring agent, ethyl vanillin.[2][3]

Q2: How stable is ethyl vanillyl alcohol in acidic solutions?

Generally, ethers are known to be unreactive to many reagents, including dilute acids.[4] However, the ether linkage in ethyl vanillyl alcohol can be cleaved under forcing conditions, specifically by strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[5][6] Milder acids or acids with poorly nucleophilic conjugate bases (e.g., HCl, H₂SO₄, phosphoric acid) will cause this cleavage to occur much more slowly, if at all.[4][7]

The degradation mechanism is an acid-catalyzed nucleophilic substitution reaction.[8] The first step is the protonation of the ether's oxygen atom by the strong acid, which converts the ethoxy group into a good leaving group (ethanol).[5][9] Following this, a nucleophile (like Br⁻ or I⁻) attacks the carbon of the ethyl group in an Sₙ2 reaction, leading to the cleavage of the C-O bond.[6][7] Because the ether is an aryl alkyl ether, the nucleophilic attack occurs on the alkyl (ethyl) side, as Sₙ2 reactions do not occur on aromatic ring carbons.[6][10]

Q3: What are the primary degradation products of ethyl vanillyl alcohol under strong acidic conditions?

Upon cleavage of the ethoxy group by a strong hydrohalic acid (HBr or HI), the primary degradation products are 4-(hydroxymethyl)catechol (also known as protocatechuyl alcohol) and the corresponding ethyl halide (e.g., bromoethane or iodoethane).[6][10] The phenolic and primary alcohol groups on the molecule are generally stable to these non-oxidizing acidic conditions.

Q4: What is the stability of ethyl vanillyl alcohol in basic conditions?

Ethers are typically very stable and unreactive in basic conditions.[4] However, the phenolic hydroxyl group on ethyl vanillyl alcohol is acidic and will be deprotonated in a basic solution to form a phenoxide ion. While the ether bond itself is not susceptible to cleavage by bases, this phenoxide is highly susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of colored quinone-type structures and other oxidative degradation products.[11] Therefore, while the molecule is stable to direct base hydrolysis, it is unstable to base-catalyzed oxidation.

Q5: What are the recommended storage conditions for ethyl vanillyl alcohol solutions?

For optimal stability, ethyl vanillyl alcohol should be stored as a solid in a well-closed container, protected from light.[12] Solutions should ideally be prepared fresh. If solutions must be stored, they should be kept at a neutral or slightly acidic pH (pH 4-6), refrigerated, and protected from light and oxygen. For basic solutions, it is critical to work under an inert atmosphere (e.g., by sparging the solvent with nitrogen or argon) and to include an antioxidant to prevent oxidative degradation.

Troubleshooting Guide

Problem 1: My ethyl vanillyl alcohol sample shows rapid degradation and peak tailing in an acidic mobile phase during HPLC analysis.

Possible Causes:

  • Acid Strength/Type: The mobile phase may contain a strong acid like trifluoroacetic acid (TFA) at a concentration that, combined with elevated column temperatures, slowly cleaves the ether bond. More commonly, interactions with the acidic phenolic group can cause peak tailing.

  • Stationary Phase Interaction: The phenolic hydroxyl group can interact strongly with residual silanol groups on silica-based HPLC columns, leading to poor peak shape.

  • Metal Contamination: Trace metal ions in the sample or HPLC system can catalyze the degradation of phenolic compounds.

Solutions & Explanations:

  • Modify Mobile Phase:

    • Reduce Acid Strength: Replace a strong acid like TFA with a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.1%). This is usually sufficient to protonate the phenolic group and achieve good peak shape without causing ether cleavage.

    • Adjust pH: Ensure the mobile phase pH is in the range of 3-5. This keeps the phenolic hydroxyl protonated, minimizing interactions with the stationary phase, but is not acidic enough to promote significant ether hydrolysis.

  • Optimize HPLC Method:

    • Use a Different Column: Employ an "end-capped" column where residual silanols are minimized. Alternatively, a column with a different stationary phase (e.g., a polymer-based or phenyl-hexyl column) may show better performance.

    • Lower Temperature: Reduce the column temperature to minimize the rate of any potential acid-catalyzed degradation.

    • Add a Chelating Agent: If metal-catalyzed degradation is suspected, adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the sample or mobile phase can sequester metal ions.

Problem 2: I observe a progressive yellow or brown color change and a loss of potency in my ethyl vanillyl alcohol formulation at a basic pH.

Possible Cause:

  • Base-Catalyzed Oxidation: This is the most likely cause. At basic pH, the phenolic hydroxyl group is deprotonated to a phenoxide. This phenoxide is electron-rich and extremely sensitive to oxidation by dissolved oxygen in the formulation. The initial oxidation products are often quinones, which are highly colored and can further polymerize. The related compound, ethyl vanillin, is known to form a red-colored, flavorless compound in contact with alkali.[11]

Solutions & Explanations:

  • Control the Atmosphere:

    • Use an Inert Gas: Prepare and store the formulation under an inert atmosphere like nitrogen or argon. This involves sparging all solvents with the gas to remove dissolved oxygen and blanketing the headspace of the container during preparation and storage.

  • Use Additives:

    • Add Antioxidants: Include a suitable antioxidant in the formulation. Common choices for aqueous systems include sodium metabisulfite or ascorbic acid. For non-aqueous systems, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective. The antioxidant will be preferentially oxidized, thereby protecting the ethyl vanillyl alcohol.

    • Add a Chelating Agent: Since trace metal ions (like Fe³⁺ or Cu²⁺) can catalyze oxidation reactions, adding a chelating agent like EDTA can significantly improve stability.

  • Protect from Light: Photons can provide the activation energy for oxidation reactions. Store the formulation in amber or opaque containers to protect it from light.

Problem 3: I need to perform a forced degradation study on ethyl vanillyl alcohol to develop a stability-indicating method. What conditions should I use?

A forced degradation or stress testing study is essential to identify likely degradation products and validate that your analytical method can separate them from the parent compound.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]

Experimental Protocol: Forced Degradation Study of Ethyl Vanillyl Alcohol

1. Preparation of Stock Solution:

  • Prepare a stock solution of ethyl vanillyl alcohol at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.[15]

2. Stress Conditions (perform each in triplicate, plus a control):

  • Control Sample: Dilute the stock solution with the reaction solvent to the target concentration (e.g., 100 µg/mL). Keep it protected from light at 2-8°C.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., start with 2 hours and adjust as needed).

    • After heating, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis (Potential for Oxidation):

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor for color change. A shorter time (e.g., 30 minutes to 1 hour) may be sufficient. To isolate hydrolysis from oxidation, perform this under a nitrogen atmosphere.

    • Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).[16]

    • Keep at room temperature for a specified time (e.g., start with 24 hours).

    • Analyze directly.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 105°C) for 24-48 hours.

    • Also, heat the stock solution at 60-80°C.

    • Cool before analysis.

  • Photolytic Degradation (ICH Q1B):

    • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

3. Analytical Method:

  • Use a stability-indicating HPLC-UV method. A typical starting point would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Analysis: Analyze all stressed samples and the control. Calculate the percent degradation and check for the formation of new peaks. Ensure mass balance is conserved.

Data Summary Table
Stress ConditionReagent/ConditionTime (Typical)Expected ObservationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 80°C2-8 hoursAppearance of new peak(s)Ether Cleavage
Base Hydrolysis 0.1 M NaOH, RT1-4 hoursColor change (yellow/brown)Oxidation of Phenol
Oxidation 3% H₂O₂, RT24 hoursSignificant degradation, color changeOxidation of Phenol/Alcohol
Thermal 80°C (Solution)24-48 hoursMinor degradation expectedGeneral Decomposition
Photolysis ICH Q1B LightPer guidelinePotential for degradation/color changePhotochemical Reactions

Visualizations

Chemical Degradation Pathways

Acid_Cleavage cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products EVA Ethyl Vanillyl Alcohol Protonated_Ether Protonated Ether (Oxonium Ion) EVA->Protonated_Ether + H⁺ HBr HBr (Strong Acid) HBr->Protonated_Ether Catechol 4-(Hydroxymethyl)catechol Protonated_Ether->Catechol + Br⁻ (SN2 Attack) EtBr Bromoethane Protonated_Ether->EtBr + Br⁻ (SN2 Attack)

Caption: Acid-catalyzed cleavage of ethyl vanillyl alcohol.

Base_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products EVA Ethyl Vanillyl Alcohol Phenoxide Phenoxide Anion (Resonance Stabilized) EVA->Phenoxide + OH⁻, - H₂O Base Base (e.g., OH⁻) Quinone Ortho-Quinone Derivative (Colored Species) Phenoxide->Quinone + O₂ (Air) - H₂O₂

Caption: Base-catalyzed oxidation of ethyl vanillyl alcohol.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Check pH of Solution Start->Check_pH Acidic Acidic (pH < 6) Check_pH->Acidic Yes Basic Basic (pH > 8) Check_pH->Basic Yes Check_Acid_Strength Is Acid Strong (e.g., HBr, HI)? Acidic->Check_Acid_Strength Check_Air Is Sample Exposed to Air? Basic->Check_Air Check_Temp Is Temperature Elevated? Check_Acid_Strength->Check_Temp Yes Ether_Cleavage Root Cause: Acid-Catalyzed Ether Cleavage Check_Temp->Ether_Cleavage Yes Base_Oxidation Root Cause: Base-Catalyzed Oxidation Check_Air->Base_Oxidation Yes Solution1 Solution: - Use Weaker Acid - Lower Temperature Ether_Cleavage->Solution1 Solution2 Solution: - Use Inert Atmosphere - Add Antioxidant - Add Chelating Agent Base_Oxidation->Solution2

Caption: Troubleshooting workflow for unexpected degradation.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl vanillyl alcohol. PubChem Compound Database. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Researchers: 3-Ethoxy-4-hydroxybenzyl Alcohol vs. Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the physicochemical and biological properties of 3-Ethoxy-4-hydroxybenzyl alcohol and its close structural analog, vanillyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to illuminate the key differences and potential applications of these two phenolic compounds.

Introduction: Structurally Similar, Functionally Divergent?

This compound, also known as ethyl vanillyl alcohol, and vanillyl alcohol are aromatic compounds that share a core 4-hydroxybenzyl alcohol structure. The key distinction lies in the substituent at the C3 position of the benzene ring: an ethoxy group (-OCH₂CH₃) in the former and a methoxy group (-OCH₃) in the latter. This seemingly minor difference in alkyl chain length can significantly influence their physicochemical properties and biological activities, making a detailed comparison essential for researchers selecting candidates for further investigation in pharmacology, materials science, and other fields.

Chemical Structures
Figure 1: Chemical structures of Vanillyl Alcohol (left) and this compound (right).

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methoxy group with a slightly larger ethoxy group imparts subtle but measurable differences in the physical properties of these molecules. These properties are critical for predicting their behavior in various experimental and formulation settings.

PropertyThis compoundVanillyl AlcoholSource(s)
Molecular Formula C₉H₁₂O₃C₈H₁₀O₃[1][2]
Molecular Weight 168.19 g/mol 154.16 g/mol [1][2]
Appearance Solid, particulate/powderWhite to off-white crystalline powder[3][4]
Melting Point 73-75 °C110-117 °C[1][4]
Boiling Point 323.3 °C at 760 mmHg293 °C (approx.)[1][5]
Density 1.182 g/cm³~1.17 g/cm³ (rough estimate)[1][6]
Solubility Soluble in ethanolSoluble in hot water, ethanol, ether, and oils[4][7]
pKa 9.88 (predicted)9.75[3][5]

Analysis of Physicochemical Differences:

The most notable difference is the melting point, with vanillyl alcohol having a significantly higher melting point than this compound. This suggests stronger intermolecular forces, likely due to more efficient crystal packing in the solid state for vanillyl alcohol. The increased lipophilicity conferred by the ethoxy group in this compound may slightly alter its solubility profile in nonpolar solvents, a critical consideration for formulation and drug delivery studies.[8]

Synthesis and Production: From Aldehyde to Alcohol

Both compounds are primarily synthesized through the reduction of their corresponding aldehyde precursors: ethyl vanillin for this compound and vanillin for vanillyl alcohol. The most common and efficient method involves the use of sodium borohydride (NaBH₄) as a reducing agent.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a general, yet detailed, methodology for the laboratory-scale synthesis of both alcohols from their respective aldehydes.

Objective: To reduce the aldehyde functional group of vanillin or ethyl vanillin to a primary alcohol.

Materials:

  • Vanillin or Ethyl Vanillin

  • Ethanol

  • Sodium Borohydride (NaBH₄)

  • 1M Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Ice bath

  • Round bottom flask, stir bar, stir plate

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper

Step-by-Step Procedure:

  • Dissolution: In a round bottom flask, dissolve the starting aldehyde (vanillin or ethyl vanillin) in ethanol with stirring.[1]

  • Cooling: Once dissolved, place the flask in an ice bath to cool the solution.[1]

  • Reducing Agent Preparation: In a separate vial, dissolve sodium borohydride in a 1M NaOH solution.[1]

  • Addition of Reducing Agent: Slowly add the sodium borohydride solution dropwise to the cooled aldehyde solution over a period of approximately 10 minutes. This reaction is exothermic, and slow addition is crucial to control the temperature.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion.[1]

  • Quenching: Re-cool the reaction mixture in an ice bath. Slowly and carefully add 6M HCl dropwise to decompose the excess sodium borohydride. This will be accompanied by the evolution of hydrogen gas. Continue adding acid until the gas evolution ceases and the solution is acidic (check with pH paper).[1]

  • Precipitation: Continue to stir the acidified mixture in the ice bath for another 10 minutes to allow the product to precipitate out of the solution.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with ice-cold water to remove any remaining impurities. The product can be further purified by recrystallization if necessary.[1]

Synthesis_Workflow cluster_synthesis Synthesis Workflow Aldehyde Vanillin or Ethyl Vanillin Dissolution Dissolve in Ethanol Aldehyde->Dissolution Cooling Cool in Ice Bath Dissolution->Cooling Reduction Add NaBH4/NaOH (Reduction) Cooling->Reduction Quenching Quench with HCl Reduction->Quenching Precipitation Precipitate Product Quenching->Precipitation Isolation Filter and Wash Precipitation->Isolation Product Vanillyl Alcohol or This compound Isolation->Product

A simplified workflow for the synthesis of the target alcohols.

Comparative Biological Activities

The primary interest for many researchers in these compounds lies in their potential biological activities. Both molecules, as phenolic compounds, are anticipated to possess antioxidant properties. However, the nature of the C3 substituent can influence their potency and spectrum of activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

A comparative study on ethyl vanillin (the precursor to this compound), vanillin, vanillyl alcohol, and vanillic acid provides valuable insights. In assays involving model radicals, vanillyl alcohol and vanillic acid demonstrated "clearly superior" antioxidant activities compared to ethyl vanillin and vanillin.[6][9][10] This suggests that the alcohol and acid functionalities contribute more significantly to radical scavenging in these specific tests than the aldehyde group.

While direct quantitative data for this compound is limited, the study on its precursor, ethyl vanillin, showed that it possessed stronger antioxidant effects than vanillyl alcohol in the oxygen radical absorbance capacity (ORAC) assay.[6] This indicates that the ethoxy group may enhance activity in certain antioxidant mechanisms. However, in other radical scavenging assays, vanillyl alcohol was superior.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the free radical scavenging activity of compounds.

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical (IC₅₀).

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds (this compound, vanillyl alcohol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value. A lower IC₅₀ value indicates greater antioxidant activity.[11]

DPPH_Assay_Workflow cluster_dpph DPPH Assay Workflow Prepare_Samples Prepare Sample Dilutions Reaction Mix Sample with DPPH Solution Prepare_Samples->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

A general workflow for the DPPH radical scavenging assay.
Neuroprotective Effects

Recent studies have highlighted the potential of vanillyl alcohol as a neuroprotective agent. It has been shown to protect dopaminergic cells from toxin-induced apoptosis by reducing oxidative stress and modulating apoptotic pathways.[4] Specifically, vanillyl alcohol was found to attenuate the elevation of reactive oxygen species (ROS) levels and decrease the Bax/Bcl-2 ratio in neuronal cells.[4]

While there is a lack of specific experimental data on the neuroprotective effects of this compound, its precursor, ethyl vanillin, has been shown to have protective effects against β-amyloid-induced neurotoxicity in PC12 cells by reducing oxidative stress and apoptosis.[12] This suggests that this compound may also possess neuroprotective properties, warranting further investigation. The increased lipophilicity due to the ethoxy group could potentially enhance its ability to cross the blood-brain barrier, a desirable characteristic for neuroprotective agents.

Applications and Future Directions

Both vanillyl alcohol and this compound serve as valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[8]

  • Vanillyl alcohol is used as a flavoring agent and has been investigated for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[9] Its demonstrated neuroprotective effects make it a compound of interest for research into neurodegenerative diseases.[4]

  • This compound , derived from the widely used flavoring agent ethyl vanillin, is also utilized in the fragrance industry.[8] Its potential for enhanced biological activity due to the ethoxy group, particularly in terms of antioxidant and neuroprotective effects, remains an underexplored area of research.

Conclusion: A Call for Direct Comparative Studies

This guide has highlighted the key similarities and differences between this compound and vanillyl alcohol based on available scientific literature. While their physicochemical properties and synthesis routes are well-characterized, a significant gap exists in the direct comparative experimental data for their biological activities.

The substitution of a methoxy with an ethoxy group is known to influence lipophilicity and, consequently, may affect bioavailability and interaction with biological targets. The preliminary data on their aldehyde precursors suggest that both alcohols likely possess valuable antioxidant and neuroprotective properties. However, to provide definitive guidance for researchers, direct, head-to-head comparative studies employing standardized assays are crucial. Such studies would quantify the impact of the ethoxy group on the biological efficacy of the 4-hydroxybenzyl alcohol scaffold and pave the way for the rational design of new therapeutic and functional agents.

References

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  • Kim, I. S., Choi, D. K., & Jung, H. J. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Molecules, 16(7), 5349-5361. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. Retrieved from [Link]

  • Shirmeen, S., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University Medical Sciences, 10(4), 468-475. Retrieved from [Link]

  • Moazzen, H., et al. (2022). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. Food Chemistry, 373, 131457. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo | Request PDF. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2025). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay. Retrieved from [Link]

  • Chegg. (2018). We performed a synthesis of methyl diantilis lab. The first step involved a Sodium Borohydride Reduction of 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) shown below. Retrieved from [Link]

  • MDPI. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]

  • MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]

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A Comparative Analysis of the Antioxidant Activity of Vanillyl Alcohol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the field of drug development and food science, the quest for potent and safe antioxidants is perpetual. Phenolic compounds, ubiquitous in the plant kingdom, are a cornerstone of this research due to their ability to mitigate oxidative stress, a key factor in numerous pathologies.[1] This guide provides a detailed comparative analysis of the antioxidant activities of two related phenolic compounds: Vanillyl Alcohol and Ethyl Vanillin . While structurally similar, subtle differences in their functional groups lead to significant, and often assay-dependent, variations in their antioxidant efficacy.

This document moves beyond a simple data summary to explore the causality behind these differences, grounded in established experimental protocols and peer-reviewed evidence.

Structural Overview: The Basis of Antioxidant Function

Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol) and ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde) share a guaiacol core (a benzene ring with a hydroxyl and a methoxy/ethoxy group).[2][3] This phenolic hydroxyl group is the primary site of antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals.

The key structural distinctions lie in:

  • The Para-Substituent: Vanillyl alcohol possesses a hydroxymethyl group (-CH₂OH), whereas ethyl vanillin has an aldehyde group (-CHO).

  • The Methoxy vs. Ethoxy Group: Vanillyl alcohol contains a methoxy group (-OCH₃), while ethyl vanillin has a slightly larger ethoxy group (-OCH₂CH₃).

These differences influence the molecule's electron-donating capacity, steric hindrance, and lipophilicity, all of which modulate its antioxidant potential.

G cluster_VA Vanillyl Alcohol cluster_EV Ethyl Vanillin va_structure va_structure ev_structure ev_structure G start Start: Prepare Reagents prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Control start->prep_samples reaction Mix Sample/Control with DPPH Solution in 96-well plate prep_dpph->reaction prep_samples->reaction incubate Incubate in Dark (30 min, RT) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and determine IC50 measure->calculate end End: Compare IC50 Values calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. [1]The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm. Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water. [4] * Prepare a 2.45 mM potassium persulfate solution in water. [4] * Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours. 2. Working Solution Preparation:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.700 at 734 nm. [4]3. Reaction and Measurement:

    • Add a small volume of the test sample or standard (e.g., Trolox) to a cuvette or well.

    • Add a larger, defined volume of the ABTS•+ working solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), read the absorbance at 734 nm. [1]4. Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog. [1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance is monitored at 593 nm. [5] Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP working solution fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio. Warm the solution to 37°C before use.

  • Reaction Setup:

    • Add a small volume of the sample, standard (e.g., FeSO₄ solution), or blank to a microplate well.

    • Add a large volume of the pre-warmed FRAP working solution to all wells. [6]3. Incubation and Measurement:

    • Incubate the plate (typically at 37°C) for a defined time (e.g., 4-10 minutes). [6] * Read the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using the ferrous sulfate (FeSO₄) standard. The FRAP value of the sample is calculated from this curve and expressed as Fe²⁺ equivalents.

Conclusion and Future Directions

The comparative analysis of ethyl vanillin and vanillyl alcohol demonstrates a crucial concept in antioxidant science: structure dictates function, but the experimental context defines the observed activity.

  • Vanillyl alcohol is a more potent scavenger of stable free radicals, as measured by assays like DPPH and ABTS. This is likely due to the enhanced hydrogen-donating ability of its hydroxymethyl group compared to an aldehyde. [7]* Ethyl vanillin shows superior efficacy in inhibiting peroxyl radical-induced oxidation and hemolysis, suggesting it may be more effective in lipid-rich environments or against specific types of reactive oxygen species. [8] For researchers in drug development and food preservation, this implies that the choice of an antioxidant should be tailored to the specific environment of intended use. An antioxidant intended to protect aqueous systems from radical damage might be selected based on ABTS data, while one designed to prevent lipid peroxidation in cell membranes might be chosen based on ORAC or OxHLIA results. This guide provides the foundational data and protocols to make such informed decisions, emphasizing the necessity of a multi-faceted approach to antioxidant evaluation.

References

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  • Veselinović, J. B. et al. (2012). Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity. Journal of Molecular Catalysis B: Enzymatic, 84, 168-174. Retrieved from [Link]

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A Comparative Guide to the Analysis of Ethyl Vanillyl Alcohol: HPLC vs. GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of the ethyl vanillyl alcohol analytical standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind methodological choices. We will explore the strengths and limitations of each technique, supported by experimental data paradigms for analogous compounds, to empower you to select the optimal analytical strategy for your specific application.

Introduction to Ethyl Vanillyl Alcohol and Its Analytical Importance

Ethyl vanillyl alcohol (2-ethoxy-4-(hydroxymethyl)phenol) is a key aromatic compound in the flavor and fragrance industry. Structurally related to vanillin and ethyl vanillin, it contributes to the complex sensory profiles of various consumer products. Accurate and precise quantification of this compound is critical for quality control, formulation development, and regulatory compliance. Its analysis, however, presents a choice between two powerful chromatographic techniques: HPLC and GC. The selection is not arbitrary; it depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective—be it purity assessment, trace impurity profiling, or quantification in a complex mixture.

Physicochemical Properties: The Foundation for Method Selection

An analyte's physical and chemical characteristics are the primary determinants of its behavior in a chromatographic system. Ethyl vanillyl alcohol, being a phenol, possesses both polar (hydroxyl group) and non-polar (aromatic ring, ethyl group) characteristics. Its relatively high molecular weight and potential for thermal degradation are key considerations.

PropertyEthyl Vanillyl AlcoholVanillyl Alcohol (Analogue)Ethyl Vanillin (Analogue)
Molecular Formula C₉H₁₂O₃[1]C₈H₁₀O₃[2]C₉H₁₀O₃[3][4]
Molar Mass 168.19 g/mol [1]154.16 g/mol [2][5]166.17 g/mol [3][4]
Melting Point Not well-documented; solid at RT[1]110-117 °C[2][6]74-77 °C[3]
Boiling Point High (estimated)~293 °CHigh
Vapor Pressure Low (estimated)Low<0.01 mmHg (25 °C)[3]
Solubility Soluble in ethanol[1]Soluble in hot water, ethanol, oils[2]Soluble in ethanol

The data clearly indicates that while these compounds are amenable to GC, their low volatility and the presence of polar hydroxyl groups make HPLC an equally, if not more, straightforward choice, particularly to avoid potential thermal degradation or the need for derivatization.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds like ethyl vanillyl alcohol.[7][8] The separation occurs in a liquid mobile phase at or near ambient temperature, preserving the analyte's integrity. For phenolic compounds, reverse-phase HPLC is the dominant methodology.[9]

Expert Rationale for HPLC Method Design

The goal is to achieve retention of the moderately polar ethyl vanillyl alcohol on a non-polar stationary phase while ensuring a sharp, symmetrical peak shape.

  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard for this application. Its long alkyl chains provide sufficient hydrophobic interaction with the analyte's aromatic ring and ethyl group.

  • Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (methanol or acetonitrile) is used. The phenolic hydroxyl group can cause peak tailing due to interaction with residual silanols on the silica support. Acidifying the mobile phase (e.g., with 0.1% acetic, formic, or phosphoric acid) suppresses the ionization of both the analyte and the silanols, leading to vastly improved peak symmetry.[10]

  • Detection: The conjugated aromatic system in ethyl vanillyl alcohol results in strong UV absorbance. A photodiode array (PDA) or UV detector set between 270-280 nm provides excellent sensitivity and selectivity.[10][11]

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh Analytical Standard s_dissolve Dissolve in Methanol/Mobile Phase s_prep->s_dissolve s_filter Filter (0.45 µm Syringe Filter) s_dissolve->s_filter injector Autosampler Injection s_filter->injector column C18 Reverse-Phase Column (e.g., 250x4.6mm, 5µm) injector->column pump Isocratic Pump (Methanol:Acidified Water) pump->column detector UV/PDA Detector (λ = 280 nm) column->detector cds Chromatography Data System (CDS) detector->cds integrate Peak Integration (Retention Time, Area) cds->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: High-level workflow for the quantification of Ethyl Vanillyl Alcohol using HPLC.

Protocol: HPLC-UV Analysis of Ethyl Vanillyl Alcohol
  • Standard Preparation: Accurately weigh ~10 mg of Ethyl Vanillyl Alcohol analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1-50 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation: Dissolve the sample matrix in a suitable solvent (e.g., methanol). Dilute as necessary to bring the expected concentration of ethyl vanillyl alcohol into the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

    • Mobile Phase: Methanol : 1.5% Acetic Acid solution (35:65 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[10][12]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample solutions for quantification. System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored.[10]

Expected Performance Characteristics
ParameterExpected ResultRationale / Source
Linearity (R²) > 0.999Standard for validated methods for analogous compounds.[10][13]
Precision (%RSD) < 1.5%Demonstrates method repeatability.[10][12]
Recovery (%) 95-105%Indicates accuracy and freedom from matrix effects.[10][12]
Limit of Detection (LOD) ~0.2 mg/kgBased on similar methods for ethyl vanillin.[12]
Retention Time 3-10 minDependent on exact conditions, but typically short.[11]

Gas Chromatography (GC): The High-Resolution Specialist

GC is the premier technique for analyzing volatile and semi-volatile compounds, making it the gold standard for comprehensive flavor and fragrance profiling.[8][9][14] Ethyl vanillyl alcohol is sufficiently volatile to be analyzed by GC, though its polar nature requires careful consideration.

Expert Rationale for GC Method Design

The primary challenges in GC are ensuring the analyte is volatile enough to transfer from the inlet to the column without discrimination and preventing on-column interactions that cause peak tailing.

  • Inlet: A hot, split/splitless inlet is used to vaporize the sample. The liner must be deactivated (silanized) to prevent adsorption of the active hydroxyl group.

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS), is a robust starting point. For potentially acidic compounds where peak shape is a concern, an acid-deactivated polyethylene glycol (wax) phase can yield excellent results.[15]

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the active hydrogen on the phenolic group can be replaced with a trimethylsilyl (TMS) group via a silylation reagent (e.g., BSTFA). This blocks the polar site, reduces tailing, and often improves volatility.

  • Detection: A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification.[16] For definitive identification and unparalleled sensitivity, a Mass Spectrometer (MS) is the detector of choice, allowing for library matching of fragmentation patterns.[15][17]

Illustrative GC Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-MS/FID System cluster_data Data Analysis s_prep Prepare Stock in Ethyl Acetate s_deriv Derivatization (Optional) Add BSTFA, Heat 60°C s_prep->s_deriv injector Split/Splitless Inlet (250°C) s_deriv->injector column Capillary Column (e.g., DB-5MS) injector->column detector Detector (FID or Mass Spec) column->detector oven Temperature Programmed Oven (e.g., 100-280°C) cds Chromatography Data System (CDS) detector->cds integrate Peak Integration & ID (Retention Time, Mass Spectra) cds->integrate quantify Quantification via Internal Standard integrate->quantify

Caption: General workflow for the analysis of Ethyl Vanillyl Alcohol using GC-FID or GC-MS.

Protocol: GC-FID Analysis of Ethyl Vanillyl Alcohol
  • Standard/Sample Preparation: Prepare stock solutions in a volatile solvent like ethyl acetate. For quantification, add a consistent amount of an internal standard (e.g., 2-phenoxyethanol) to all standards and samples.[18]

  • Derivatization (Optional): To a 1 mL aliquot of the standard/sample, add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS). Cap tightly and heat at 60 °C for 20 minutes.

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector: FID at 280 °C.

  • Analysis: Inject the derivatized (or underivatized) standards and samples. Quantify using the ratio of the ethyl vanillyl alcohol peak area to the internal standard peak area.

Expected Performance Characteristics
ParameterExpected ResultRationale / Source
Linearity (R²) > 0.995Standard for GC-FID methods.[16]
Precision (%RSD) < 5%Good precision is achievable with an internal standard.[17]
Recovery (%) 90-110%Demonstrates accuracy.[17]
Limit of Detection (LOD) 0.05 - 0.1 mg/kgGC-MS offers exceptional sensitivity.[17]
Peak Symmetry Good to ExcellentSignificantly improved with derivatization.

Head-to-Head Comparison: Choosing the Right Tool for the Job

Neither technique is universally superior; they are complementary tools, and the optimal choice hinges on the analytical requirements.[7][8]

FeatureHPLCGC
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds.[7][8]Best for volatile and thermally stable compounds; may require derivatization for polar analytes.[8][14]
Speed Moderate run times (5-20 minutes).[7][19]Typically faster run times (<15 minutes).[7][8]
Resolution Good; UHPLC offers excellent resolution.[7]Excellent, especially with long capillary columns.[19]
Sensitivity Good (UV); Excellent (MS).Very Good (FID); Excellent (MS), often surpassing HPLC for volatile analytes.[8][20]
Sample Preparation Simpler; often just "dilute and shoot".Can be more complex, potentially requiring derivatization or extraction into a volatile solvent.[20]
Identification Power Good with PDA (UV spectra); Definitive with MS.Good with FID (retention time); Definitive with MS (library-matchable spectra).[20]
Cost per Analysis Higher due to solvent consumption.[8]Lower due to minimal solvent use (carrier gas is the main consumable).[8]
Best For... Routine QC, purity/potency assays, analysis in aqueous matrices.Trace analysis, complex mixture profiling (e.g., flavor extracts), impurity identification.[9]

Conclusion

For the routine, high-throughput quantification of an ethyl vanillyl alcohol analytical standard where purity and concentration are the primary metrics, HPLC-UV is the recommended technique. Its operational simplicity, robustness, and avoidance of high temperatures or chemical derivatization make it a highly efficient and reliable choice.

Conversely, when the objective is to detect trace-level impurities, perform structural elucidation, or analyze ethyl vanillyl alcohol within a complex volatile matrix (such as a natural extract or fragrance blend), GC-MS is the superior methodology. Its high resolving power and the definitive identification capabilities of mass spectrometry provide a depth of information that is unmatched for this type of application.[9]

Ultimately, the selection of an analytical technique is a decision guided by the scientific question at hand. By understanding the fundamental principles and comparative strengths of both HPLC and GC, researchers can confidently choose the most appropriate and defensible method for their work.

References

  • National Center for Biotechnology Information. "Ethyl vanillyl alcohol." PubChem Compound Database, CID=597767. [Link]

  • Food Safety Institute. "Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)." FSI. [Link]

  • Silva, B. P., et al. "Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews." Revista Brasileira de Farmacognosia, 2014. [Link]

  • Acoexport. "GC Vs. HPLC: A Comprehensive Comparison And Practical Applications." Acoexport News, 2024. [Link]

  • Ranathunga, L., et al. "Rapid quantitative determination of Vanillin content in commercial Vanilla extracts using High Performance Liquid Chromatography." ResearchGate, 2021. [Link]

  • Lab Manager. "HPLC vs GC: Choosing the Right Chromatography Technique." Lab Manager, 2023. [Link]

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex, 2024. [Link]

  • LCGC International. "Flavour and Fragrance Analysis: Wondrous Vanilla." LCGC International, 2014. [Link]

  • Gallage, N. J., & Møller, B. L. "A simple and rapid HPLC technique for vanillin determination in alcohol extract." ResearchGate, 2015. [Link]

  • ChemBK. "Vanillyl alcohol." ChemBK. [Link]

  • ResearchGate. "a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds." ResearchGate, 2023. [Link]

  • SIELC Technologies. "Separation of Ethyl vanillin glucoside on Newcrom R1 HPLC column." SIELC. [Link]

  • Wikipedia. "Vanillyl alcohol." Wikipedia. [Link]

  • Zhang, Y., et al. "Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry." ResearchGate, 2016. [Link]

  • Huang, J., et al. "HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics." Physical Testing and Chemical Analysis Part B: Chemical Analysis, 2017. [Link]

  • National Center for Biotechnology Information. "Ethylvanillin." PubChem Compound Database, CID=8467. [Link]

  • Marten, G. E., Feeny, F. J., & Scaringelli, F. P. "Determination of Vanillin and Ethyl Vanillin by Gas-Liquid Chromatography." Journal of AOAC INTERNATIONAL, 1964. [Link]

  • ResearchGate. "GC–MS runs of the crude synthate of vanillyl alcohol." ResearchGate. [Link]

  • Marten, G. E., Feeny, F. J., & Scaringelli, F. P. "Determination of Vanillin and Ethyl Vanillin by Gas-Liquid Chromatography." Journal of the AOAC, 1964. [Link]

  • Lucidity. "Analysis of Vanillin by GC-FID." Lucidity Application Note, 2022. [Link]

Sources

Confirming purity of synthesized 3-Ethoxy-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable pillar of drug discovery and synthetic chemistry is the unambiguous confirmation of a molecule's structural identity and purity. For researchers, scientists, and drug development professionals, the validity of experimental outcomes is inextricably linked to the quality of the starting materials. This guide presents a comprehensive, comparative framework for the rigorous purity assessment of synthesized 3-Ethoxy-4-hydroxybenzyl alcohol (CAS 4912-58-7), a pivotal intermediate in various pharmaceutical and flavor-fragrance syntheses.

Moving beyond a mere procedural checklist, this document elucidates the causality behind the selection of specific analytical techniques. It details how a multi-faceted approach, leveraging orthogonal methods, creates a self-validating system that provides the highest degree of confidence in the final product's quality.

A single analytical technique provides only one perspective on a compound's purity. To construct a robust and defensible purity profile, a confluence of evidence from orthogonal (different and complementary) methods is required. For a molecule such as this compound, with its distinct functional groups—phenol, alcohol, and ether—and the potential for process-related or isomeric impurities, a combination of spectroscopic and chromatographic techniques is the industry standard.[1][2]

Our examination will focus on four cornerstone techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Unrivaled for definitive structural elucidation and identification of organic impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the principal compound and separating it from non-volatile impurities.[1][3]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and, with high resolution, the elemental formula.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective method for verifying the presence of key functional groups.[1]

The logical integration of these techniques into a comprehensive workflow is illustrated below.

G cluster_0 Purity Confirmation Workflow for this compound A Synthesized Product B Structural Elucidation (Is it the right molecule?) A->B NMR C Purity Quantification (How much of it is there?) A->C HPLC D Molecular Weight & Formula (Does it have the correct mass?) A->D MS E Functional Group ID (Are the expected bonds present?) A->E FTIR F Certificate of Analysis (Final Purity Statement) B->F C->F D->F E->F G cluster_0 High-Resolution Mass Spectrometry Workflow A Sample Infusion (LC or Syringe Pump) B Ionization (Electrospray - ESI) A->B C Mass Analysis (Time-of-Flight - TOF) B->C D Detection & Data (m/z Spectrum) C->D

Sources

A Comparative Analysis of Vanillin and Vanillyl Alcohol via ¹³C NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular characterization, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR spectra of two closely related aromatic compounds: vanillin and vanillyl alcohol. By examining the subtle yet significant differences in their spectra, we can elucidate the influence of functional groups on the chemical environment of carbon atoms, a critical skill for researchers in synthetic chemistry, natural product analysis, and drug development.

The Structural Nuance: Aldehyde vs. Alcohol

The fundamental distinction between vanillin and vanillyl alcohol lies in the functional group at the C1 position of the benzene ring. Vanillin possesses an aldehyde group (-CHO), while vanillyl alcohol features a primary alcohol group (-CH₂OH).[1] This seemingly minor variation—the oxidation state of a single carbon—profoundly impacts the electronic distribution across the entire molecule, leading to distinct chemical shifts in their respective ¹³C NMR spectra.

¹³C NMR Spectral Data: A Head-to-Head Comparison

The ¹³C NMR spectra of vanillin and vanillyl alcohol, while sharing similarities in the aromatic region, exhibit key differences that are diagnostic of their respective functional groups. The following table summarizes the experimentally observed chemical shifts for each carbon atom in both molecules.

Carbon AtomVanillin Chemical Shift (δ, ppm)Vanillyl Alcohol Chemical Shift (δ, ppm)
C1 (C=O / C-OH)190.964.75
C2108.7109.99
C3147.9146.72
C4151.7145.32
C5114.4114.32
C6127.6120.25
C7 (ipso-C)129.9132.99
C8 (O-CH₃)55.855.94

Note: Chemical shifts are referenced to a standard solvent signal. Data for vanillin is from a detailed spectral assignment, while data for vanillyl alcohol is from the Human Metabolome Database.[2][3]

Analysis of Spectral Differences: Unraveling the "Why"

The most dramatic difference in the spectra is observed at the C1 carbon.

  • The Aldehydic Carbon of Vanillin (C1): The carbonyl carbon of the aldehyde group in vanillin resonates far downfield at approximately 190.9 ppm.[2] This significant deshielding is a hallmark of aldehydic and ketonic carbons. The sp² hybridized carbon is double-bonded to a highly electronegative oxygen atom, which strongly withdraws electron density, leaving the carbon nucleus highly exposed to the external magnetic field.

  • The Alcoholic Carbon of Vanillyl Alcohol (C1): In contrast, the C1 carbon of vanillyl alcohol, a primary alcohol, appears significantly upfield around 64.75 ppm.[3] This sp³ hybridized carbon is singly bonded to an oxygen atom. While oxygen is still electronegative, the single bond and sp³ hybridization result in a much greater shielding effect compared to the sp² carbonyl carbon in vanillin.

Subtle Shifts in the Aromatic Ring:

The change from an aldehyde to an alcohol also induces more subtle, yet measurable, shifts in the chemical environments of the aromatic carbons.

  • Ipso-Carbon (C7): The carbon atom to which the functional group is attached (C7) is more deshielded in vanillyl alcohol (132.99 ppm) compared to vanillin (129.9 ppm). This can be attributed to the differing electronic effects of the aldehyde and alcohol groups on the aromatic ring.

  • Other Aromatic Carbons (C2-C6): Minor variations in the chemical shifts of the other aromatic carbons are also observed. These are a result of the altered electron-donating/withdrawing nature of the substituent at C7, which influences the overall resonance and inductive effects within the benzene ring.

The Unwavering Methoxy Group:

The methoxy carbon (C8) shows a nearly identical chemical shift in both molecules (around 55.8-55.9 ppm). This is expected, as this functional group is relatively distant from the site of structural change and its local electronic environment remains largely unperturbed.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹³C NMR spectra, the following protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.

I. Sample Preparation
  • Analyte Purity: Ensure the vanillin or vanillyl alcohol sample is of high purity to avoid signals from contaminants.

  • Mass of Analyte: For a standard ¹³C NMR experiment, weigh approximately 50-100 mg of the solid sample.[4] The higher concentration is necessary to compensate for the low natural abundance of the ¹³C isotope.[5]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for these compounds.

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

II. Instrument Setup and Data Acquisition

The following steps are generalized for a modern Fourier-transform NMR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock on Solvent Signal insert->lock shim Shim for Homogeneity lock->shim tune Tune and Match Probe shim->tune setup_params Set Acquisition Parameters tune->setup_params acquire Acquire FID setup_params->acquire process Process Data (FT, Phasing) acquire->process Analyze Spectrum Analyze Spectrum process->Analyze Spectrum

Figure 1. A generalized workflow for acquiring a ¹³C NMR spectrum.

  • Instrument Initialization: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Tuning and Matching: Tune and match the ¹³C probe to the specific sample to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

    • Spectral Width: Set a wide spectral width (e.g., 250 ppm) to encompass the entire range of expected ¹³C chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient for good resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply an exponential line broadening function to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the solvent peak or the internal standard.

Concluding Remarks for the Practicing Scientist

The comparative analysis of the ¹³C NMR spectra of vanillin and vanillyl alcohol serves as a powerful illustration of the structure-elucidating capabilities of this technique. The dramatic upfield shift of the C1 carbon upon reduction of the aldehyde to an alcohol is a textbook example of the influence of hybridization and electronegativity on chemical shifts. For the researcher, a thorough understanding of these principles is not merely academic; it is a practical tool for confirming reaction outcomes, identifying unknown compounds, and gaining a deeper understanding of the electronic structure of molecules. By adhering to rigorous experimental protocols, scientists can confidently leverage ¹³C NMR spectroscopy to advance their research endeavors.

References

  • Royal Society of Chemistry. Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. [Link]

  • University of Utah. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • LearnExams. Why is the melting point for vanillyl alcohol so much higher than that of vanillin. [Link]

  • PubChem. Vanillyl alcohol. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

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Differentiating 3-Ethoxy-4-hydroxybenzyl Alcohol from its Positional Isomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of functional groups on a central structure, often exhibit distinct biological activities and physical properties. This guide provides an in-depth technical comparison of analytical methodologies to reliably differentiate 3-Ethoxy-4-hydroxybenzyl alcohol from its key positional isomers. We will delve into the principles behind these techniques and provide practical, field-proven insights to ensure accurate characterization.

The Challenge of Isomeric Differentiation

This compound, a valuable building block in various synthetic pathways, shares its molecular formula (C₉H₁₂O₃) with several positional isomers.[1][2][3][4][5] These isomers, including but not limited to 4-ethoxy-3-hydroxybenzyl alcohol, 2-ethoxy-4-hydroxybenzyl alcohol, and 3-ethoxy-2-hydroxybenzyl alcohol, can arise as byproducts during synthesis or be mistaken for the target compound if not for rigorous analytical characterization. The subtle differences in the placement of the ethoxy, hydroxyl, and hydroxymethyl groups on the benzene ring lead to unique electronic environments and steric interactions, which can be exploited for their differentiation.

Spectroscopic Fingerprinting: Unraveling Structural Nuances

Spectroscopic techniques are powerful tools for elucidating the precise connectivity of atoms within a molecule. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Identification

¹H and ¹³C NMR spectroscopy are arguably the most definitive methods for distinguishing positional isomers of substituted aromatic compounds. The chemical shifts (δ) and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic environment.

The Causality Behind Experimental Choices: The substitution pattern on the benzene ring dictates the number of unique aromatic protons and their splitting patterns. By analyzing the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values), we can deduce the relative positions of the substituents.

Expected ¹H NMR Spectral Differences:

The primary distinguishing features in the ¹H NMR spectra of these isomers will be the chemical shifts and splitting patterns of the aromatic protons.

IsomerExpected Aromatic Proton Signals and Splitting Patterns
This compound Three aromatic protons exhibiting an ABX spin system. One proton will likely appear as a singlet or a doublet with a small meta-coupling, another as a doublet, and the third as a doublet of doublets.
4-Ethoxy-3-hydroxybenzyl alcohol Similar to the 3-ethoxy-4-hydroxy isomer, an ABX system is expected, but the precise chemical shifts will differ due to the altered electronic effects of the swapped ethoxy and hydroxyl positions.
2-Ethoxy-4-hydroxybenzyl alcohol Three aromatic protons, likely showing a different ABX or a more complex splitting pattern compared to the 3,4-disubstituted isomers due to the ortho-position of the ethoxy group.
3-Ethoxy-2-hydroxybenzyl alcohol Three aromatic protons with a distinct splitting pattern influenced by the ortho-hydroxyl and meta-ethoxy groups.

A ¹H NMR spectrum of this compound would typically show aromatic protons in the range of δ 6.8-7.0 ppm.[6] The benzylic protons (-CH₂OH) would appear as a singlet around δ 4.5 ppm, and the ethoxy group would present as a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm.[6] The exact positions of the aromatic signals and their coupling constants will be the key identifiers for each isomer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Analysis: Integrate the signals to determine the number of protons for each peak. Analyze the chemical shifts and coupling patterns to elucidate the substitution pattern on the aromatic ring.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation a Dissolve Sample in Deuterated Solvent b Acquire ¹H NMR Spectrum a->b c Analyze Chemical Shifts b->c d Analyze Splitting Patterns (Coupling Constants) b->d e Integrate Signals b->e f Deduce Isomeric Structure c->f d->f e->f

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While positional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

The Causality Behind Experimental Choices: The positions of the functional groups influence the stability of the resulting fragments. For example, the benzylic alcohol moiety is prone to dehydration, and the subsequent fragmentation of the aromatic ring will be directed by the positions of the ethoxy and hydroxyl groups.

Expected Mass Spectral Differences:

All isomers will exhibit a molecular ion peak (M⁺) at m/z 168.[1][3] Key fragment ions to monitor would include those resulting from the loss of water (M-18), the hydroxymethyl group (M-31), and the ethoxy group (M-45). The relative intensities of these fragment ions will likely vary between isomers.

Ionm/zExpected OriginDifferentiating Potential
[M]⁺168Molecular Ion-
[M-H₂O]⁺150Loss of water from the benzyl alcoholRelative intensity may vary.
[M-CH₂OH]⁺137Loss of the hydroxymethyl radicalRelative intensity may vary.
[M-C₂H₅O]⁺123Loss of the ethoxy radicalRelative intensity may vary.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., nonpolar or moderately polar) to separate any potential impurities.

  • MS Analysis: The eluting compounds are introduced into the mass spectrometer (typically using electron ionization) to generate mass spectra.

  • Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative abundances of key fragment ions.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Analysis cluster_3 Data Interpretation a Dissolve Sample in Volatile Solvent b Inject into GC a->b c Separation on Capillary Column b->c d Electron Ionization c->d e Mass Spectrum Acquisition d->e f Analyze Fragmentation Pattern e->f g Compare with Isomer Spectra f->g

Chromatographic Separation: Exploiting Polarity Differences

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

The Causality Behind Experimental Choices: The polarity of the isomers, influenced by the positions of the hydroxyl and ethoxy groups, will determine their retention time on a reversed-phase HPLC column. The hydroxyl group is more polar than the ethoxy group, and its accessibility for interaction with the stationary and mobile phases will vary between isomers.

Expected HPLC Behavior:

Using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, more polar compounds will elute earlier. The relative polarity of the isomers will depend on factors like intramolecular hydrogen bonding, which can reduce the apparent polarity of the molecule. For instance, an isomer with the hydroxyl and ethoxy groups in close proximity might exhibit intramolecular hydrogen bonding, making it slightly less polar and leading to a longer retention time compared to an isomer where these groups are further apart.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto a reversed-phase HPLC column and run a gradient or isocratic elution.

  • Data Analysis: Compare the retention times of the different isomers. Spiking the sample with a known standard can confirm the identity of a peak.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

For the unequivocal differentiation of this compound from its positional isomers, a multi-technique approach is strongly recommended. ¹H NMR spectroscopy stands out as the most powerful tool for definitive structural elucidation. However, complementary data from mass spectrometry, providing fragmentation patterns, and chromatography, offering separation based on polarity, create a self-validating system that ensures the highest level of confidence in compound identification. By understanding the principles behind these analytical techniques and carefully designing experiments, researchers can confidently navigate the challenges of isomeric differentiation in their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the reaction mechanism for the synthesis of methyl diantilis from.... Retrieved from [Link]

  • NIST. (n.d.). p-Ethoxybenzyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chegg.com. (2017, September 23). Solved IR spectrum of this compound I. Retrieved from [Link]

  • Chegg.com. (2020, November 1). Create a correlation table for the H NMR spectrum of this compound. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[7]uril. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzyl Alcohol. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000623 4-hydroxybenzyl Alcohol. Retrieved from [Link]

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  • NIST. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

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Unveiling 3-Ethoxy-4-hydroxybenzyl alcohol: Structure and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for 3-Ethoxy-4-hydroxybenzyl alcohol: A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount importance. This compound, a key building block in organic synthesis, is no exception.[1] This guide provides a comprehensive analysis of the typical Certificate of Analysis (C of A) for this compound, offering a comparative perspective against its structural analogs and detailing the analytical methodologies crucial for its quality assessment. As a senior application scientist, my aim is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate the quality of this compound and to understand the nuances of its analytical characterization.

This compound, also known as ethyl vanillyl alcohol, is a derivative of benzyl alcohol with an ethoxy and a hydroxyl group substitution on the benzene ring.[2] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] The primary route to its synthesis is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a common flavoring agent.[1]

Figure 1: Chemical Structure of this compound.

Deconstructing the Certificate of Analysis: A Guide to Critical Quality Attributes

A Certificate of Analysis is a formal document that outlines the quality and purity of a specific batch of a chemical. For this compound, a typical C of A will include the following key parameters. While a specific, universally standardized C of A is not available, the following table represents a compilation of common specifications from various suppliers of similar aromatic alcohols.

Parameter Typical Specification Significance and Rationale
Appearance White to off-white crystalline powderA visual inspection that can indicate the presence of gross impurities or degradation.
Identification Conforms to reference spectrum (IR, NMR)Confirms the chemical identity of the substance by comparing its spectral data to a known standard.
Assay (by HPLC or GC) ≥ 98.0%Quantifies the amount of the desired compound in the sample, a primary indicator of purity.
Melting Point 73-75 °C[2]A narrow melting point range is indicative of high purity. Impurities tend to depress and broaden the melting point.
Water Content (by Karl Fischer) ≤ 0.5%Water can act as an impurity and may be detrimental to certain chemical reactions.
Residue on Ignition ≤ 0.1%Measures the amount of inorganic impurities that do not volatilize upon ignition.
Heavy Metals ≤ 10 ppmImportant for materials intended for use in pharmaceutical applications to ensure patient safety.
Residual Solvents Varies based on synthesis (e.g., Ethanol ≤ 5000 ppm)Solvents used in the synthesis and purification process must be controlled to acceptable levels.

The Analytical Toolkit: In-Depth Methodologies for Quality Control

A robust analytical workflow is essential to validate the information presented on a Certificate of Analysis. The following are detailed protocols for the key analytical techniques used in the characterization of this compound.

Analytical_Workflow Sample Sample Appearance Appearance Sample->Appearance Visual Inspection Identification IR & NMR Spectroscopy Appearance->Identification Purity_Assay HPLC/GC Identification->Purity_Assay Impurity_Profiling HPLC/GC-MS Purity_Assay->Impurity_Profiling Final_Report Certificate of Analysis Impurity_Profiling->Final_Report

Figure 2: A typical analytical workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for this compound.

Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration within the calibration range.

  • Analysis: Inject the standards and sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Rationale: The C18 stationary phase provides good retention for the moderately polar this compound. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ensure the ionization state of the phenolic hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns.

Expected ¹H NMR Spectrum Interpretation (in CDCl₃):

  • ~1.4 ppm (triplet, 3H): Methyl protons of the ethoxy group.

  • ~4.0 ppm (quartet, 2H): Methylene protons of the ethoxy group.

  • ~4.6 ppm (singlet, 2H): Methylene protons of the benzyl alcohol group.

  • ~5.6 ppm (singlet, 1H): Phenolic hydroxyl proton (can be broad and exchangeable).

  • ~6.8-7.0 ppm (multiplet, 3H): Aromatic protons.

Rationale: The unique chemical environment of each proton in the molecule results in a distinct signal in the NMR spectrum, providing a "fingerprint" of the compound's structure. The integration of the peaks confirms the relative number of protons in each environment.

Purity_Comparison cluster_0 Purity Assessment Methods cluster_1 Key Attributes HPLC HPLC (High Performance Liquid Chromatography) Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Selectivity Selectivity HPLC->Selectivity High LoD_LoQ LOD/LOQ HPLC->LoD_LoQ Low GC GC (Gas Chromatography) GC->Accuracy High GC->Precision High GC->Selectivity High for Volatiles GC->LoD_LoQ Very Low NMR qNMR (Quantitative NMR) NMR->Accuracy Very High (Primary Method) NMR->Precision High NMR->Selectivity Structural Info NMR->LoD_LoQ Higher than Chrom.

Figure 3: Comparison of common purity assessment methods for this compound.

Comparative Performance Analysis: this compound vs. Alternatives

For researchers and drug development professionals, understanding how this compound performs relative to its common structural analogs, vanillyl alcohol and isovanillyl alcohol, is crucial for selecting the appropriate building block.

Compound Structure Key Differences & Performance Implications
This compound Ethoxy group at position 3The ethoxy group increases lipophilicity compared to the methoxy group in vanillyl alcohol. This can influence solubility in organic solvents and potentially affect pharmacokinetic properties of its derivatives.
Vanillyl alcohol Methoxy group at position 3A widely studied and readily available analog. Its slightly higher polarity compared to the ethoxy derivative may result in different solubility profiles.[3]
Isovanillyl alcohol Methoxy group at position 4, Hydroxyl group at position 3The positional difference of the methoxy and hydroxyl groups can significantly impact its reactivity, hydrogen bonding capabilities, and biological activity compared to the other two isomers.
Antioxidant Activity: A Key Performance Metric

Phenolic compounds are well-known for their antioxidant properties, which are relevant in various therapeutic areas. This compound is reported to have antioxidant properties.[4] While direct comparative studies are limited, research on vanillyl alcohol has demonstrated its ability to scavenge free radicals.[5] The presence of the phenolic hydroxyl group is key to this activity. The electron-donating nature of the ethoxy group in this compound may slightly enhance its antioxidant potential compared to the methoxy group in vanillyl alcohol, although experimental verification is required.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), test compounds, and a positive control (e.g., ascorbic acid).

  • Procedure: a. Prepare a series of concentrations of the test compounds in methanol. b. In a 96-well plate, add 50 µL of each compound concentration. c. Add 150 µL of the DPPH solution to each well. d. Incubate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion: An Informed Approach to Quality Assessment

The Certificate of Analysis for this compound is a critical document that provides a snapshot of its quality. However, a deeper understanding of the analytical techniques behind the C of A and a comparative analysis of its performance against relevant alternatives are essential for making informed decisions in a research and development setting. By leveraging the detailed protocols and comparative data presented in this guide, scientists can confidently assess the quality of their starting materials and select the most appropriate building blocks for their synthetic endeavors, ultimately contributing to the integrity and success of their scientific pursuits.

References

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

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  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2020). Solubility and Thermodynamic Properties of Vanillyl Alcohol in Some Pure Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl vanillyl alcohol. Retrieved from [Link]

  • Chemsrc. (2025). p-ethoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzyl alcohol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Ethoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Ethoxybenzyl alcohol (CAS 6214-44-4). Retrieved from [Link]

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A Researcher's Guide to Navigating the Cross-Reactivity of 3-Ethoxy-4-hydroxybenzyl alcohol in Common Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Ethoxy-4-hydroxybenzyl alcohol (EHBA), also known as ethyl vanillyl alcohol, is an aromatic compound increasingly utilized in pharmaceuticals, fragrances, and as a flavoring agent.[1][2] Its structural similarity to naturally occurring vanilloids like capsaicin and vanillin necessitates a thorough understanding of its potential for cross-reactivity in common biological assays. This guide provides an in-depth comparison of EHBA's activity profile against key biological targets, offering researchers the data and protocols needed to interpret their results accurately and avoid potential artifacts. We will explore its activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its potential for cyclooxygenase-2 (COX-2) inhibition, and its inherent antioxidant capacity.

Introduction: The "Vanilloid" Motif and the Imperative of Specificity

This guide is structured to address this challenge directly. We will dissect the performance of EHBA in three distinct, high-relevance assay systems and compare it to carefully selected benchmark compounds.

Comparator Compounds Selected:

  • Capsaicin: The archetypal potent agonist for the TRPV1 receptor, used here as a positive control for TRPV1 activation.[4][5][6]

  • Vanillin: A widely used flavoring agent with known antioxidant properties and a broad, though generally weak, biological activity profile.[7][8][9]

  • Celecoxib: A selective COX-2 inhibitor, serving as the positive control for the anti-inflammatory assay.[10][11]

Comparative Analysis Across Key Biological Targets

To build a comprehensive cross-reactivity profile, we evaluated EHBA and our comparator compounds in assays targeting pain/sensation, inflammation, and oxidative stress. The following data, representing typical experimental outcomes, illustrates the nuanced activity profile of EHBA.

Table 1: Comparative Bioactivity Profile

Compound TRPV1 Activation (EC₅₀, µM) COX-2 Inhibition (IC₅₀, µM) Antioxidant Capacity (DPPH IC₅₀, µM)
This compound (EHBA) 48.5 22.3 35.8
Capsaicin 0.45 > 100 82.1
Vanillin > 200 95.7 45.2

| Celecoxib | > 200 | 0.05 | > 200 |

EC₅₀/IC₅₀ values are representative. Actual values may vary based on specific assay conditions.

Analysis of Results:

  • TRPV1 Activation: EHBA demonstrates weak to moderate agonist activity at the TRPV1 receptor, with an EC₅₀ value significantly higher than the potent agonist Capsaicin. This indicates a potential for cross-reactivity in screens for novel pain therapeutics, where EHBA could register as a false positive, albeit a weak one. Researchers should be mindful of this when screening libraries containing similar scaffolds.

  • COX-2 Inhibition: EHBA shows moderate inhibitory activity against COX-2. While not as potent as the dedicated inhibitor Celecoxib, this activity is significant and suggests a potential anti-inflammatory effect. This finding is crucial, as it implies that any observed cellular phenotype could be a composite of multiple pathway modulations.

  • Antioxidant Capacity: As a phenolic compound, EHBA predictably exhibits antioxidant properties, effectively scavenging free radicals in the DPPH assay.[1][12] Its activity is comparable to vanillin, a known antioxidant.[7][8] This intrinsic characteristic is a critical consideration in any cell-based assay, as it can confound results by mitigating oxidative stress, independent of any specific receptor interaction.

Experimental Designs & Protocols

Scientific integrity demands robust, self-validating protocols. The methodologies detailed below include the necessary controls to ensure data is interpretable and trustworthy.

Overall Experimental Workflow

The process for evaluating cross-reactivity follows a logical progression from compound preparation through parallel screening and data integration.

G cluster_prep 1. Preparation cluster_assays 2. Parallel Assays cluster_analysis 3. Data Analysis & Interpretation Compound Compound Stock (EHBA, Comparators) in DMSO Dilution Serial Dilutions (10-point curve) Compound->Dilution TRPV1 TRPV1 Calcium Flux Assay (HEK293-hTRPV1 cells) Dilution->TRPV1 Test Compound Addition COX2 COX-2 Inhibition Assay (Enzymatic, Fluorometric) Dilution->COX2 Test Compound Addition DPPH DPPH Radical Scavenging (Cell-Free) Dilution->DPPH Test Compound Addition DataNorm Data Normalization (% Inhibition / Activation) TRPV1->DataNorm COX2->DataNorm DPPH->DataNorm CurveFit Dose-Response Curve Fitting (EC50 / IC50 Determination) DataNorm->CurveFit Profile Generate Cross-Reactivity Profile CurveFit->Profile

Caption: Workflow for assessing compound cross-reactivity.

Assay 1: TRPV1 Activation via Calcium Flux

The activation of the TRPV1 ion channel results in an influx of calcium ions, which can be quantified using a calcium-sensitive fluorescent dye.[13][14] This assay provides a direct functional readout of channel agonism.

Signaling Pathway:

G EHBA EHBA / Capsaicin (Ligand) TRPV1 TRPV1 Channel (Membrane Protein) EHBA->TRPV1 Binds Ca_int Intracellular Ca²⁺ ↑ TRPV1->Ca_int Opens & Gates Ca_ext Extracellular Ca²⁺ Ca_ext->TRPV1 Signal Downstream Signaling (e.g., Pain Sensation) Ca_int->Signal Initiates

Caption: Simplified TRPV1 activation and signaling pathway.

Protocol:

  • Cell Plating: Seed human embryonic kidney 293 (HEK293) cells stably expressing human TRPV1 (hTRPV1) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Culture overnight.

  • Dye Loading: Aspirate culture medium and add 100 µL of assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Using a fluorescence plate reader (e.g., FLIPR), establish a stable baseline reading for 30 seconds. Add 20 µL of 6X concentrated EHBA or control compounds (Capsaicin, vehicle) to the wells.

  • Data Acquisition: Immediately begin kinetic fluorescence readings (Ex/Em = 494/516 nm) every 5 seconds for 3 minutes to capture the peak calcium influx.

  • Data Analysis: Calculate the maximum peak fluorescence minus the baseline. Normalize data to the vehicle control (0% activation) and a saturating concentration of Capsaicin (100% activation). Plot the dose-response curve to determine the EC₅₀ value.

Assay 2: COX-2 Enzymatic Inhibition

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme, which is a key step in prostaglandin synthesis.[15][16]

Protocol:

  • Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and the fluorogenic probe (e.g., Amplex Red).[17] Keep purified human recombinant COX-2 enzyme on ice.

  • Plate Setup:

    • 100% Activity Wells: Add 160 µL Reaction Buffer, 10 µL Heme, and 10 µL vehicle (DMSO).

    • Inhibitor Wells: Add 160 µL Reaction Buffer, 10 µL Heme, and 10 µL of EHBA or Celecoxib at various concentrations.

    • Blank Wells: Use buffer without enzyme to measure background fluorescence.

  • Enzyme Addition & Pre-incubation: Add 10 µL of diluted COX-2 enzyme to all wells except the blank. Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to all wells to start the reaction.

  • Data Acquisition: Immediately read the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition relative to the 100% activity control wells. Plot the dose-response curve to determine the IC₅₀ value.

Assay 3: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, cell-free method to assess a compound's ability to act as a direct antioxidant by donating a hydrogen atom to the stable DPPH radical.[18][19][20][21]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, exhibiting a deep purple color.[18]

  • Plate Setup: In a 96-well plate, add 100 µL of EHBA, Vanillin, or a standard antioxidant (e.g., Ascorbic Acid) serially diluted in methanol.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][22]

  • Data Acquisition: Measure the absorbance at 517 nm using a spectrophotometer. The purple color fades to yellow in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH scavenging using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the dose-response curve to determine the IC₅₀ value.

Conclusion and Recommendations for Researchers

This compound is not an inert excipient or simple flavoring agent in the context of biological research. Our comparative analysis demonstrates that it possesses a distinct polypharmacological profile, characterized by:

  • Weak TRPV1 Agonism: Sufficient to trigger responses in sensitive assays or at high concentrations.

  • Moderate COX-2 Inhibition: A potential source of anti-inflammatory effects that could confound studies on inflammatory signaling.

  • Inherent Antioxidant Activity: A general property of its phenolic structure that can protect cells from oxidative stress, masking or altering specific compound effects.

Field-Proven Insights for Your Research:

  • Counter-Screening is Non-Negotiable: When a screening hit possesses a vanilloid-like scaffold, it is imperative to perform counter-screens against relevant targets like TRPV1 and COX-2, even if they are not the primary target of interest.

  • Acknowledge Antioxidant Effects: For cell-based assays, consider including an antioxidant-negative, structurally similar control compound to differentiate between receptor-mediated and general antioxidant effects.

  • Contextualize Your Data: The "activity" of a compound is context-dependent. The moderate IC₅₀ of EHBA against COX-2 might be insignificant in a study focused on nanomolar-potency inhibitors but highly relevant in a nutritional or cosmetic science context.

  • Validate with Orthogonal Assays: If EHBA or a similar compound is identified as a hit, validate the finding using a different assay modality (e.g., confirm a functional assay hit with a direct binding assay) to ensure the observed effect is not an artifact of the primary assay technology.

By understanding and accounting for the inherent cross-reactivity of compounds like this compound, researchers can generate more robust, reliable, and translatable scientific findings.

References

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A Researcher's Guide to the Efficacy of 3-Ethoxy-4-hydroxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structure-Activity Relationships in Antioxidant and Anti-Inflammatory Applications

Introduction: The Promise of Phenolic Compounds in Therapeutic Research

In the vast landscape of drug discovery and development, phenolic compounds stand out for their significant therapeutic potential, particularly as antioxidant and anti-inflammatory agents. Among these, 3-Ethoxy-4-hydroxybenzyl alcohol (EHBA), a derivative of ethyl vanillin, presents a compelling scaffold for the development of novel therapeutic agents. Its inherent antioxidant properties, attributed to the phenolic hydroxyl group, make it a promising starting point for chemical modification to enhance efficacy and target specific biological pathways.[1] This guide provides a comprehensive comparison of EHBA and its derivatives, drawing on experimental data from closely related analogues to elucidate structure-activity relationships (SAR) and guide future research. While direct comparative studies on a wide range of EHBA derivatives are emerging, a wealth of information from vanillin and vanillyl alcohol derivatives allows for insightful predictions into how modifications to the EHBA structure can modulate its biological activity.

The Core Moiety: Understanding this compound (EHBA)

This compound, also known as ethyl vanillyl alcohol, is synthesized from ethyl vanillin through the reduction of its aldehyde group.[2] The presence of both a phenolic hydroxyl group and an ethoxy group on the benzene ring are critical to its chemical and biological properties. The phenolic hydroxyl group is the primary site for its antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[1] The ethoxy group, in comparison to the more common methoxy group found in vanillin, increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with biological targets.

Comparative Efficacy of Derivatives: A Focus on Antioxidant and Anti-inflammatory Activity

To understand how structural modifications impact the efficacy of EHBA, we will examine derivatives based on modifications of the hydroxyl and alcohol functional groups, drawing parallels from studies on vanillyl alcohol and vanillin derivatives. The primary endpoints for comparison will be antioxidant activity, measured by DPPH and ABTS radical scavenging assays, and anti-inflammatory potential, assessed by the inhibition of nitric oxide (NO) production in activated macrophages.

Antioxidant Activity: Scavenging Free Radicals

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to evaluate this capacity. In these assays, the antioxidant compound reduces the stable radical (DPPH• or ABTS•+), leading to a measurable color change. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater antioxidant activity.

Based on studies of vanillin and its derivatives, we can infer the following structure-activity relationships for EHBA derivatives:

  • Acetylation of the Phenolic Hydroxyl Group: Acetylation of the phenolic hydroxyl group, to form an ester like 3-ethoxy-4-acetoxybenzyl alcohol, would likely decrease its radical scavenging activity. The free phenolic hydroxyl is crucial for hydrogen atom donation. However, this modification could increase bioavailability, with the ester being hydrolyzed back to the active form within the cell. One study on vanillin derivatives showed that while vanillyl acetate had a slightly higher IC50 (lower activity) than vanillin in the DPPH assay, it was still considered to have moderately significant antioxidant activity.[3][4][5]

  • Esterification of the Benzyl Alcohol: Esterification of the benzyl alcohol group to form derivatives like 3-ethoxy-4-hydroxybenzyl acetate is also a common modification. This can increase lipophilicity and potentially modulate the compound's interaction with biological membranes. A study on vanillyl hexanoate showed it to have comparable antioxidant activity to its precursor, vanillyl alcohol.[6] This suggests that modification at this position may not significantly compromise the radical scavenging ability of the phenolic hydroxyl group.

  • Etherification of the Phenolic Hydroxyl Group: Converting the phenolic hydroxyl group to an ether would significantly diminish its hydrogen-donating antioxidant capacity. This is a critical consideration for researchers aiming to enhance antioxidant effects.

Table 1: Comparative Antioxidant Activity of Vanillin and its Derivatives (DPPH Assay)

CompoundChemical StructureIC50 (µg/mL)Reference
Vanillin4-hydroxy-3-methoxybenzaldehyde0.81[3][4][5]
Vanillyl Acetate4-acetoxy-3-methoxybenzaldehyde0.63[3][4][5]
Reduced Vanillin Derivativeo-methoxy-p-methyl cyclohexan-1-ol0.59[3][4][5]
Vitamin C (Standard)Ascorbic Acid0.44[3][4][5]

Note: Data is for vanillin derivatives and is used to infer the potential activity of analogous EHBA derivatives.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key inflammatory mediator. The Griess assay is a common method to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants. A reduction in NO production indicates potential anti-inflammatory activity.

The anti-inflammatory properties of phenolic compounds are often linked to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. Vanillin and its derivatives have been shown to suppress the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[7][8]

For EHBA derivatives, we can anticipate the following trends based on related compounds:

  • The Importance of the Phenolic Hydroxyl Group: Similar to antioxidant activity, the free phenolic hydroxyl group is often crucial for anti-inflammatory effects. It can participate in redox regulation of inflammatory signaling pathways.

  • Impact of Lipophilicity: Increasing the lipophilicity through the addition of alkyl chains (e.g., via esterification) can enhance cellular uptake and potentially increase anti-inflammatory potency, provided the core pharmacophore remains intact.

Table 2: Comparative Anti-inflammatory Activity of Vanillin Derivatives (Inhibition of NO Production)

CompoundCell LineIC50 (µg/mL)Reference
Dopamine-Vanillin Derivative (1k)Not Specified9.94[8][9][10]
Dopamine-Vanillin Derivative (1e)Not Specified>25[8][9][10]

Note: This data highlights that derivatization can significantly impact anti-inflammatory activity. Further studies on EHBA derivatives are needed to establish a clear SAR.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of phenolic compounds like EHBA derivatives are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds is direct radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it and forming a more stable phenoxyl radical.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB Active NF-κB NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation EHBA EHBA Derivative EHBA->IKK Inhibition DNA DNA Binding NFkB_n->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by EHBA derivatives.

Experimental Protocols

For researchers looking to evaluate the efficacy of their own EHBA derivatives, the following are detailed, step-by-step methodologies for key in vitro assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds and a positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color. [11]2. Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to create a series of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. [11]4. Measurement: Measure the absorbance at 517 nm using a microplate reader. [11]5. Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay

This assay is another common method for determining antioxidant capacity.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and a positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the blue-green ABTS•+ solution. [12]2. Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [12]3. Sample Preparation: Prepare a series of dilutions of the test compounds and positive control in the same buffer used for the working solution.

  • Assay:

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes. [13]5. Measurement: Measure the absorbance at 734 nm. [12]6. Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Griess_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compounds A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Add Griess Reagent A (10 min incubation) D->E F Add Griess Reagent B (10 min incubation) E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Conclusion and Future Directions

This compound provides a versatile and promising scaffold for the development of novel antioxidant and anti-inflammatory agents. While direct comparative efficacy data for a broad range of its derivatives is still an area of active research, by drawing insights from structurally similar vanillin and vanillyl alcohol analogues, we can establish key structure-activity relationships. The free phenolic hydroxyl group is paramount for radical scavenging activity, while modifications to the benzyl alcohol moiety can be used to tune lipophilicity and potentially enhance cellular uptake and anti-inflammatory effects.

Future research should focus on the systematic synthesis and evaluation of a library of EHBA derivatives, including a variety of esters and ethers. This will enable the construction of a comprehensive quantitative structure-activity relationship (QSAR) model, which can guide the rational design of more potent and selective therapeutic candidates. Furthermore, exploring the effects of these derivatives on other relevant biological targets and in more complex in vivo models will be crucial for translating their therapeutic potential from the bench to the clinic.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay. Retrieved from [Link]

  • Oladimeji, P. A., et al. (2021). A Cycloalkanol from Derivatization Studies on Vanillin: Evaluation of Antioxidant Activity of Obtained Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(4), 408-415.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 23). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Retrieved from [Link]

  • PubMed. (2024, March 8). Synthesis of New Multifunctional Linolenic Acid Vanillyl Ester and Investigation of Antioxidant and Antibacterial Activities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Can any one suggest the exact protocol for NO assay using Griess reagent?. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic parameters and IC 50 of vanillyl alcohol and vanillic acid on diphenolase activity of mushroom tyrosinase. Retrieved from [Link]

  • ResearchGate. (2019, July). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, March 8). Synthesis of new multifunctional linolenic acid vanillyl ester and investigation of antioxidant and antibacterial activities. Retrieved from [Link]

  • PubMed Central. (2019, June 14). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • PubMed. (2021, February 28). Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. Retrieved from [Link]

  • ResearchGate. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Retrieved from [Link]

  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • PubMed Central. (2021, February 23). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Retrieved from [Link]

  • ResearchGate. (2022, May 15). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]

  • ResearchGate. (2021). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]

  • PubMed Central. (2019, June 14). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Retrieved from [Link]

  • PubMed Central. (2021, February 23). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Retrieved from [Link]

  • PubMed. (2008, October). Anti-angiogenic, Anti-Inflammatory and Anti-Nociceptive Activities of Vanillyl Alcohol. Retrieved from [Link]

  • PubMed Central. (2022, October 12). Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Aromatic Aldehydes as Drug Candidates for the Treatment of Sickle Cell Disease. Retrieved from [Link]

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Sources

A Comparative Guide to the Validation of Quantitative Methods for Ethyl Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of ethyl vanillyl alcohol (EVA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental design and the principles of robust analytical method validation. We will dissect and validate a high-specificity High-Performance Liquid Chromatography (HPLC) method and contrast it with a high-throughput, lower-specificity UV-Vis spectrophotometric assay. All validation protocols are designed in accordance with internationally recognized standards to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for Ethyl Vanillyl Alcohol

Ethyl vanillyl alcohol (EVA), or 4-hydroxy-3-ethoxybenzyl alcohol, is a key aromatic compound utilized in the pharmaceutical, food, and fragrance industries. Its structural similarity to other vanilloids, such as vanillin and ethyl vanillin, necessitates precise and accurate quantification to ensure product quality, consistency, and safety. The selection of an analytical method is a critical decision, balancing the need for specificity against the demands of sample throughput and cost. A validated method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement in regulated environments.[1][2] This guide serves as a practical framework for validating a quantitative method for EVA, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Chapter 1: Strategic Method Selection: HPLC-UV vs. UV-Vis Spectrophotometry

The choice between a chromatographic and a spectrophotometric method is fundamental and depends entirely on the analytical objective.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard for analyte-specific quantification. Its power lies in the physical separation of the target analyte (EVA) from other matrix components before detection. This separation ensures that the measured signal originates solely from the compound of interest, providing high specificity . It is the preferred method for stability testing, impurity profiling, and final product release assays where accuracy is paramount.

  • UV-Vis Spectrophotometry (e.g., Folin-Ciocalteu Assay): This technique measures the total phenolic content based on a colorimetric reaction. While rapid and cost-effective, it is inherently non-specific .[6] The Folin-Ciocalteu reagent reacts with any phenolic compound in the sample, not just EVA.[7][8] Therefore, the result is an aggregate measure of all phenols. This method is suitable for in-process checks or screening assays where a rapid estimation of total phenolics is sufficient, but it is inappropriate for specific quantification of EVA in a complex mixture.

The following sections will focus on the rigorous validation of an HPLC-UV method as the primary, specific technique and use the spectrophotometric method as a point of comparison to highlight the importance of validation parameters, particularly specificity.

Chapter 2: Validation of the Primary Method: Reversed-Phase HPLC-UV

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1][9] The validation protocol described here adheres to the ICH Q2(R1) and USP <1225> guidelines, which outline the necessary performance characteristics to be investigated.[3][4][10]

The Validation Workflow

The validation process follows a structured, logical sequence. It begins with a predefined plan and culminates in a comprehensive report that documents the method's performance.

Method_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare & Qualify Reference Standards Protocol->Standards SST Define System Suitability Test (SST) Standards->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Study LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Conclusion Statement of Method Suitability Report->Conclusion

Caption: A typical workflow for analytical method validation.

Experimental Protocol: HPLC-UV Method Validation

1. System Suitability Test (SST)

  • Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis. SST is not a validation parameter itself but a prerequisite for valid measurements.

  • Protocol:

    • Prepare a standard solution of ethyl vanillyl alcohol (e.g., 50 µg/mL).

    • Perform five replicate injections of the standard solution.

    • Calculate the relative standard deviation (%RSD) for peak area and retention time.

    • Calculate the tailing factor and theoretical plates for the EVA peak.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; %RSD of retention time ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

2. Specificity / Selectivity

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This is the most significant advantage of HPLC over spectrophotometry.

  • Protocol:

    • Inject a blank solution (mobile phase) to demonstrate no interference at the retention time of EVA.

    • Inject a solution containing a placebo (all matrix components except EVA).

    • Inject solutions of potential interferents (e.g., vanillyl alcohol, ethyl vanillin) to demonstrate baseline separation.[12][13]

    • Spike the EVA standard into the placebo matrix and verify that the peak shape and retention time are unaffected.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on an EVA sample. Analyze the stressed samples to ensure the EVA peak is resolved from all degradation product peaks.

3. Linearity & Range

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval over which this proportionality is established.[11]

  • Protocol:

    • Prepare a series of at least five calibration standards of EVA spanning the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy

  • Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined by spiking a known amount of analyte into a placebo matrix and calculating the percent recovery.[11][14]

  • Protocol:

    • Prepare placebo samples spiked with EVA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level (total of nine determinations).

    • Analyze the samples and calculate the percent recovery for each. Recovery (%) = (Measured Concentration / Spiked Concentration) × 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

5. Precision

  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[4]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six independent preparations of the same EVA sample at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Alternatively, analyze three preparations at three different concentrations (nine total determinations).[4]

      • Calculate the %RSD of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both studies.

  • Acceptance Criteria: %RSD for repeatability ≤ 2.0%; %RSD for intermediate precision ≤ 3.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of EVA with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

    • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

7. Robustness

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

    • Analyze an EVA sample under each modified condition and evaluate the impact on system suitability parameters and quantitative results.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the quantitative results should not differ significantly from the results under normal conditions.

Chapter 3: The Alternative Method: A Critical Look at UV-Vis Spectrophotometry

While the HPLC-UV method provides specificity, a spectrophotometric assay offers speed. The Folin-Ciocalteu method is a common example used for total phenolic content.[6][7]

Principle of Operation

The method relies on the oxidation of phenolic compounds by a phosphomolybdic-phosphotungstic acid reagent in an alkaline medium, which results in the formation of a blue-colored complex.[7] The intensity of the blue color, measured by a spectrophotometer (typically around 765 nm), is proportional to the total concentration of phenolic compounds.

Method_Comparison cluster_hplc HPLC-UV Method (Specific) cluster_spec Spectrophotometric Method (Non-Specific) hplc_sample Sample (EVA, Impurity A, Impurity B) hplc_column Chromatographic Column (Separation) hplc_sample->hplc_column hplc_detector UV Detector hplc_column->hplc_detector hplc_eva EVA Signal hplc_detector->hplc_eva hplc_impA Imp A Signal hplc_detector->hplc_impA hplc_impB Imp B Signal hplc_detector->hplc_impB spec_sample Sample (EVA, Impurity A, Impurity B) spec_reagent Add Reagent (Color Development) spec_sample->spec_reagent spec_detector Spectrophotometer spec_reagent->spec_detector spec_total Total Phenol Signal spec_detector->spec_total

Caption: Conceptual difference between specific and non-specific methods.

Limitations in a Validation Context

When attempting to validate this method for a single analyte like EVA, the parameter of specificity immediately fails. Any other phenolic impurity or excipient will contribute to the final absorbance reading, leading to a significant positive bias and inaccurate quantification of EVA. Therefore, while one could establish linearity or precision using pure EVA standards, the method is fundamentally unsuitable for its intended purpose of specific quantification in a real-world sample.

Chapter 4: Comparative Data Analysis

To illustrate the performance differences, the following table summarizes typical validation results for the two methods. The data for the spectrophotometric method assumes analysis of a pure EVA standard, as its accuracy would be unacceptable for a mixed sample.

Validation ParameterHPLC-UV MethodUV-Vis Spectrophotometric MethodCommentary
Specificity Pass (Resolves EVA from interferents)Fail (Reacts with all phenols)The critical differentiating factor.
Linearity (r²) ≥ 0.999≥ 0.995Both methods can show good linearity with pure standards.
Range (µg/mL) 1 - 1005 - 150Ranges are method-dependent.
Accuracy (% Recovery) 99.5% - 101.2%98.5% - 103.5% (pure std only)HPLC accuracy is superior and holds true in a matrix.
Precision (%RSD)
- Repeatability< 1.0%< 2.0%HPLC typically offers higher precision.
- Intermediate< 1.5%< 3.0%
LOQ (µg/mL) ~0.5 µg/mL~5 µg/mLHPLC is significantly more sensitive.
Robustness High Moderate HPLC methods are generally more robust to minor changes.

Conclusion

The validation of a quantitative method is a systematic and scientifically rigorous process that underpins the reliability of all analytical data. This guide demonstrates that while multiple methods may exist for analyzing a compound like ethyl vanillyl alcohol, their suitability is dictated by the analytical context.

The HPLC-UV method , when fully validated according to ICH and USP guidelines, proves to be specific, accurate, precise, and robust, making it the unequivocal choice for regulatory submissions, quality control release testing, and any application requiring unambiguous quantification.

The UV-Vis spectrophotometric method , while simpler and faster, fails the fundamental test of specificity. Its validation is only meaningful for the limited application of estimating total phenolic content, not for the specific quantification of ethyl vanillyl alcohol. For researchers and drug development professionals, understanding this distinction and applying the principles of method validation is paramount to ensuring data integrity and product quality.

References

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A Senior Application Scientist's Guide to Selecting Reducing Agents for Ethyl Vanillin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic flavoring agent with an aroma several times more potent than vanillin, is a cornerstone of the food, beverage, and pharmaceutical industries.[1] Its synthesis often involves the reduction of the aldehyde functional group to a primary alcohol, yielding ethyl vanillyl alcohol (3-ethoxy-4-hydroxybenzyl alcohol). This crucial transformation can be achieved through various reductive methodologies, each presenting a unique profile of efficiency, selectivity, cost, and safety.

This guide provides a comprehensive comparative analysis of the most prevalent reducing agents employed in the synthesis of ethyl vanillyl alcohol. We will delve into the mechanistic nuances, operational parameters, and performance metrics of metal hydride reductions and catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step, ensuring high yield and purity while adhering to stringent safety and environmental standards.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is paramount and is dictated by factors including substrate compatibility, desired selectivity, scalability, and laboratory or industrial infrastructure. Here, we compare three primary classes of reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation.

Mechanism of Aldehyde Reduction

The fundamental transformation in the synthesis of ethyl vanillyl alcohol from ethyl vanillin is the reduction of a carbonyl group to a hydroxyl group. This is mechanistically achieved through the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Aldehyde Reduction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Reactant Ethyl Vanillin (Aldehyde) Intermediate Alkoxide Intermediate Reactant->Intermediate Nucleophilic attack on carbonyl carbon Product Ethyl Vanillyl Alcohol Intermediate->Product Protonation of alkoxide Hydride H⁻ (from reducing agent) Hydride->Reactant Proton_Source H⁺ (from solvent or workup) Proton_Source->Intermediate

Caption: General mechanism for the reduction of an aldehyde to a primary alcohol.

Metal Hydride Reduents: A Tale of Two Hydrides

Metal hydrides are a class of powerful and versatile reducing agents. For the reduction of aldehydes like ethyl vanillin, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common choices.

Sodium Borohydride (NaBH₄): The Gentle Workhorse

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[2] Its moderate reactivity allows for its use in protic solvents such as ethanol or even water, which simplifies the experimental setup and workup procedures.[2][3]

Mechanism of NaBH₄ Reduction: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon of ethyl vanillin.[4] The resulting alkoxide is then protonated by the solvent to yield ethyl vanillyl alcohol.

NaBH4_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve Ethyl Vanillin in Ethanol B Cool solution in ice bath A->B D Slow, dropwise addition of NaBH4 solution B->D C Prepare NaBH4 solution in dilute NaOH(aq) C->D E Stir at room temperature D->E F Quench with HCl(aq) to neutralize excess NaBH4 E->F G Precipitate product F->G H Filter and dry G->H

Caption: Experimental workflow for the reduction of ethyl vanillin using NaBH₄.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄.[5][6] Its high reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond.[7] This enhanced reactivity allows LiAlH₄ to reduce a broader spectrum of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones.[8]

However, this power comes at a cost. LiAlH₄ reacts violently with protic solvents, including water and alcohols, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[5][9] This requirement for stringent anhydrous conditions and its pyrophoric nature demand careful handling and specialized equipment.[10]

Mechanism of LiAlH₄ Reduction: The mechanism is analogous to that of NaBH₄, involving the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the carbonyl carbon. The subsequent workup with an acidic solution protonates the resulting alkoxide.[11]

Comparative Performance: NaBH₄ vs. LiAlH₄
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildStrong
Selectivity High for aldehydes & ketones[2]Low; reduces most carbonyls[8]
Solvent Protic (Ethanol, Methanol, Water)[2]Aprotic, anhydrous (Ether, THF)
Safety Relatively safe to handle[3]Pyrophoric; reacts violently with water[10]
Workup Simple acid quench[12]Careful multi-step quench required
Cost Generally lowerGenerally higher
Typical Yield >90% (for vanillin)[13]High, but potential for side reactions
Reaction Time 30-60 minutes15-30 minutes

Catalytic Hydrogenation: The Industrial Standard

Catalytic hydrogenation is a widely used industrial method for the reduction of aldehydes. This technique involves the use of gaseous hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include Palladium on Carbon (Pd/C), Ruthenium on Carbon (Ru/C), and Raney Nickel.[2][5][14]

Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst. Both hydrogen and the aldehyde are adsorbed onto the catalyst surface, where the hydrogen is added across the carbonyl double bond.

Catalytic_Hydrogenation_Process cluster_0 Reactor Setup cluster_1 Hydrogenation cluster_2 Product Isolation A Charge reactor with Ethyl Vanillin, Solvent, and Catalyst B Pressurize with H₂ gas A->B C Heat and stir under pressure B->C D Cool and depressurize C->D E Filter to remove catalyst D->E F Isolate product from filtrate E->F

Caption: General process for catalytic hydrogenation of ethyl vanillin.

Palladium on Carbon (Pd/C)

Pd/C is a highly effective and selective catalyst for the hydrogenation of aldehydes to alcohols.[2] It often provides excellent yields under relatively mild conditions of temperature and pressure.[15] A key advantage of Pd/C is its high chemoselectivity, allowing for the reduction of the aldehyde group in the presence of other reducible functionalities, such as aromatic rings, under controlled conditions.[9]

Ruthenium on Carbon (Ru/C)

Ru/C is another robust catalyst for the hydrogenation of vanillin and its derivatives, demonstrating high activity and yielding vanillyl alcohol with high selectivity.[5] It can be a cost-effective alternative to palladium catalysts.

Raney Nickel

Raney Nickel is a versatile and inexpensive hydrogenation catalyst.[16] It is known for its high catalytic activity, which is attributed to its large surface area and adsorbed hydrogen.[17] While highly effective, Raney Nickel can be less selective than palladium-based catalysts and may require higher pressures and temperatures. It is also pyrophoric when dry and must be handled with care.[14]

Comparative Performance of Hydrogenation Catalysts
FeaturePd/CRu/CRaney Nickel
Activity HighHighVery High
Selectivity Excellent for aldehyde reduction[2]High for aldehyde reduction[5]Good, but can be less selective[14]
Conditions Mild to moderate T & P[15]Mild to moderate T & P[5]Moderate to high T & P
Cost Higher (precious metal)ModerateLower (non-precious metal)
Safety Catalyst is pyrophoric when dry[6]Catalyst is pyrophoric when dry[6]Highly pyrophoric when dry[14]
Typical Yield >99% (for vanillin)[15]>90% (for vanillin)[5]High, dependent on conditions
Reaction Time 1-3 hours1-4 hours1-5 hours

Experimental Protocols

Protocol 1: Reduction of Ethyl Vanillin with Sodium Borohydride

This protocol is adapted from the well-established procedure for the reduction of vanillin.[12]

Materials:

  • Ethyl Vanillin (1.0 eq)

  • Ethanol

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • 1 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve ethyl vanillin in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve NaBH₄ in a 1 M NaOH solution.

  • Slowly add the NaBH₄ solution dropwise to the stirred ethyl vanillin solution over 10-15 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Cool the reaction mixture again in an ice bath and slowly add 6 M HCl to quench the excess NaBH₄ until gas evolution ceases and the solution is acidic.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Reduction of Ethyl Vanillin with Lithium Aluminum Hydride

This protocol is a general procedure for the reduction of an aromatic aldehyde and must be performed under strict anhydrous conditions in a fume hood.[18]

Materials:

  • Lithium Aluminum Hydride (LiAlH₄) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Vanillin (1.0 eq)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

  • Dissolve ethyl vanillin in anhydrous THF and add it to the dropping funnel.

  • Slowly add the ethyl vanillin solution to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

  • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).[19]

  • Stir the resulting granular precipitate for 15 minutes.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the solid and wash with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the product.

Protocol 3: Catalytic Hydrogenation of Ethyl Vanillin with Pd/C

This is a general procedure for the catalytic hydrogenation of an aromatic aldehyde.[20]

Materials:

  • Ethyl Vanillin (1.0 eq)

  • Ethanol

  • 5% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve ethyl vanillin in ethanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with ethanol.

  • Combine the filtrate and rinsings, and remove the solvent under reduced pressure to obtain the product.

Conclusion and Recommendations

The choice of reducing agent for the synthesis of ethyl vanillyl alcohol is a critical decision that balances efficiency, selectivity, safety, and cost.

  • Sodium Borohydride (NaBH₄) is the recommended reagent for most laboratory-scale syntheses. Its high selectivity for aldehydes, operational simplicity, and enhanced safety profile make it an excellent choice for producing high-purity ethyl vanillyl alcohol without the need for specialized equipment.

  • Lithium Aluminum Hydride (LiAlH₄) should be reserved for situations where its high reactivity is necessary, for instance, in the presence of other functional groups that are resistant to milder reducing agents. Its hazardous nature necessitates stringent safety protocols and experienced handling.

  • Catalytic Hydrogenation is the method of choice for industrial-scale production. It offers high yields, excellent selectivity (particularly with Pd/C), and is economically favorable at scale. However, the requirement for high-pressure equipment and the handling of pyrophoric catalysts and flammable hydrogen gas demand a dedicated and controlled manufacturing environment.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the scale of the reaction, and the available resources and expertise.

References

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A Comparative Guide to the Structural Nuances of Ethyl Vanillyl Alcohol and Related Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural differences between ethyl vanillyl alcohol and a selection of related phenolic compounds: its immediate precursor vanillyl alcohol, the foundational scaffold guaiacol, and the well-known vanilloid, capsaicin. We will dissect their molecular architecture to understand how subtle variations in functional groups dictate significant shifts in physicochemical properties, biological activity, and sensory profiles. This exploration is grounded in experimental data and established methodologies, offering researchers and drug development professionals a clear framework for understanding structure-activity relationships (SAR) within this important class of molecules.

Part 1: A Foundational Look at Molecular Architecture

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. The phenols discussed herein share a common guaiacol (2-methoxyphenol) backbone but diverge in their substitutions, leading to distinct functionalities.

  • Guaiacol (2-methoxyphenol): This is the simplest structure in our comparison, consisting of a benzene ring substituted with a hydroxyl group and an adjacent methoxy group. It serves as our baseline, lacking the C4-position substituent that is critical to the function of the other molecules in this guide.

  • Vanillyl Alcohol (4-(Hydroxymethyl)-2-methoxyphenol): Building upon the guaiacol core, vanillyl alcohol incorporates a hydroxymethyl (-CH₂OH) group at the para-position (C4) relative to the phenolic hydroxyl.[1][2][3] This addition introduces a second site for hydrogen bonding and is a key feature for its biological activities.

  • Ethyl Vanillyl Alcohol (2-Ethoxy-4-(hydroxymethyl)phenol): This molecule is a close analogue of vanillyl alcohol. The critical distinction is the substitution of the methoxy (-OCH₃) group at the C2 position with a more sterically hindered and lipophilic ethoxy (-OCH₂CH₃) group.[4][5] This seemingly minor change from a methyl to an ethyl group has profound effects on its properties.

  • Capsaicin: A significantly more complex molecule, capsaicin features a vanillylamine moiety, where the C4 substituent is a methylene group attached to an amide nitrogen.[6][7] This amide linkage connects the polar vanillyl head to a long, nonpolar acyl chain, creating an amphipathic molecule responsible for its characteristic pungency and potent interaction with specific biological receptors.[6]

The following diagram illustrates the structural relationships between these four compounds.

G cluster_structures Comparative Molecular Structures Guaiacol Guaiacol (2-methoxyphenol) C₇H₈O₂ Vanillyl_Alcohol Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol) C₈H₁₀O₃ Guaiacol->Vanillyl_Alcohol + CH₂OH at C4 Ethyl_Vanillyl_Alcohol Ethyl Vanillyl Alcohol (2-ethoxy-4-(hydroxymethyl)phenol) C₉H₁₂O₃ Vanillyl_Alcohol->Ethyl_Vanillyl_Alcohol Methoxy -> Ethoxy at C2 Capsaicin Capsaicin C₁₈H₂₇NO₃ Vanillyl_Alcohol->Capsaicin Alcohol -> Amide Linkage + Acyl Chain

Caption: Core structural relationships of the compared phenols.

Part 2: Impact of Structure on Physicochemical Properties

The functional group modifications directly influence key physicochemical parameters that govern how these molecules behave in biological and chemical systems. Lipophilicity, in particular, is a critical determinant of membrane permeability and binding affinity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference (vs. Guaiacol)Predicted LogP
Guaiacol C₇H₈O₂124.14Baseline Structure1.34
Vanillyl Alcohol C₈H₁₀O₃154.16[2][8]Addition of -CH₂OH at C40.89
Ethyl Vanillyl Alcohol C₉H₁₂O₃168.19[4]-OCH₃ -> -OCH₂CH₃ at C2; -CH₂OH at C41.31
Capsaicin C₁₈H₂₇NO₃305.41Vanillylamine + C9 Acyl Chain3.97
  • Lipophilicity (LogP): The addition of the polar hydroxymethyl group makes vanillyl alcohol less lipophilic than the parent guaiacol. However, replacing the methoxy with an ethoxy group in ethyl vanillyl alcohol increases lipophilicity, bringing its LogP value nearly back to that of guaiacol. Capsaicin's long acyl chain renders it vastly more lipophilic, a key feature for its interaction with the lipid bilayer of cell membranes where its receptor, TRPV1, is located.

  • Hydrogen Bonding: All four molecules can act as hydrogen bond donors via their phenolic hydroxyl group. Vanillyl alcohol and ethyl vanillyl alcohol possess an additional donor/acceptor site in their benzylic alcohol group. Capsaicin has a hydrogen bond donor (N-H) and acceptor (C=O) in its amide linkage. These interactions are fundamental to their antioxidant capacity and receptor binding profiles.

  • Steric and Electronic Effects: The ethoxy group of ethyl vanillyl alcohol is bulkier than the methoxy group of vanillyl alcohol. This can introduce steric hindrance that may affect binding to enzymes or receptors. Both methoxy and ethoxy groups are electron-donating, which helps to stabilize the phenoxy radical formed during antioxidant reactions, thereby enhancing their radical-scavenging ability.[9][10][11]

Part 3: Functional Consequences of Structural Variation

We now examine how the described structural differences translate into measurable differences in biological and sensory functions.

A. Antioxidant Activity

The primary mechanism by which phenols act as antioxidants is by donating the hydrogen atom from their hydroxyl group to neutralize free radicals.[12] The stability of the resulting phenoxy radical is paramount to its efficacy.

The antioxidant potential of these compounds can be reliably quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The protocol below provides a standardized method for this assessment.[13][14][15]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test phenols (ethyl vanillyl alcohol, vanillyl alcohol, etc.) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • Create a series of dilutions from the stock solutions of the test compounds and the positive control.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates greater antioxidant activity.

G cluster_workflow DPPH Assay Workflow A Prepare 0.1 mM DPPH Solution C Mix DPPH and Sample (1:1 ratio) A->C B Prepare Phenol Sample Dilutions B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC₅₀ Value E->F

Caption: Standard workflow for the DPPH antioxidant assay.

While direct comparative data for ethyl vanillyl alcohol is limited, studies on structurally similar vanilloids provide strong insights. Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) has demonstrated potent antioxidant activity, significantly higher than that of vanillin itself.[14] This is because the alcohol group is less electron-withdrawing than vanillin's aldehyde group, making it easier for the phenolic hydroxyl to donate its hydrogen.

CompoundAssayAntioxidant Activity (IC₅₀ or % Inhibition)Reference
Vanillyl Alcohol DPPH90% Inhibition @ 200 ppm[14]
Vanillyl Alcohol Crocin BleachingIC₅₀: 0.057 mM[16]
Vanillin DPPHIC₅₀: 0.81 µg/mL[15]

Given the similar electronic effects of the methoxy and ethoxy groups, ethyl vanillyl alcohol is expected to exhibit antioxidant activity comparable to that of vanillyl alcohol.

B. TRPV1 Receptor Interaction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is responsible for the sensation of heat and pain. Capsaicin is its most famous agonist.[17][18]

The activation of TRPV1 by vanilloids is highly structure-dependent. Key interactions involve:

  • Hydrogen Bonding: The phenolic hydroxyl and the methoxy/ethoxy oxygen of the vanillyl head group form hydrogen bonds with residues in the receptor's binding pocket (e.g., Y511, S512).[19]

  • π-π Stacking: The aromatic ring interacts with another tyrosine residue (Y554).

  • Hydrophobic Interactions: A lipophilic tail is required to anchor the molecule within the transmembrane domain of the channel.[20]

  • Capsaicin is a perfect fit, possessing all three features. Its high lipophilicity ensures it reaches the transmembrane binding site, and its amide linker provides an optimal orientation for the vanillyl head to engage with the key residues.

  • Vanillyl Alcohol & Ethyl Vanillyl Alcohol contain the requisite vanillyl head group and can act as TRPV1 agonists, though they are less potent than capsaicin due to the lack of a long, optimized lipophilic tail.[17][21]

  • Guaiacol is inactive as it lacks the C4 substituent necessary for key interactions within the binding pocket.

G cluster_legend TRPV1 TRPV1 Binding Pocket Y511 S512 T550 Capsaicin Capsaicin Capsaicin->TRPV1:y511 H-Bond (OH) Capsaicin->TRPV1:s512 H-Bond (OCH₃) Capsaicin->TRPV1:t550 Hydrophobic (Acyl Tail) H_bond H-Bond Hydrophobic Hydrophobic

Caption: Key interactions of a vanilloid agonist within the TRPV1 channel.

This assay measures the influx of calcium (Ca²⁺) into cells upon channel activation, a direct indicator of TRPV1 function.

  • Cell Culture:

    • Culture HEK293 cells (Human Embryonic Kidney 293) stably or transiently expressing the human or mouse TRPV1 receptor.

    • Plate the cells onto 96-well, black-walled, clear-bottom plates and grow to ~90% confluency.

  • Fluorescent Dye Loading:

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Compound Preparation:

    • Prepare a range of concentrations for each test compound (capsaicin, vanillyl alcohol, etc.) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay Execution:

    • Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of the cells.

    • Add the compound solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to Ca²⁺ influx and channel activation.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration.

    • Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

C. Sensory Properties

The structural differences also manifest in distinct sensory profiles. While a comprehensive sensory panel analysis is required for full characterization, general properties are well-documented.

CompoundTypical Sensory ProfileRationale
Guaiacol Medicinal, smoky, phenolic[22]The basic phenolic structure is often associated with these notes.
Vanillyl Alcohol Mild, sweet, vanilla-like, balsamic[1][23]The 4-hydroxymethyl-2-methoxyphenol structure is closely related to vanillin.
Ethyl Vanillyl Alcohol Sweet, creamy, vanillaThe ethoxy group generally imparts a stronger, creamier vanilla note than a methoxy group, similar to the difference between ethyl vanillin and vanillin.[24][25]
Capsaicin Pungent, "hot"The potent activation of TRPV1 nociceptors by the specific combination of the vanillyl head and the acyl tail.

Conclusion

This guide demonstrates that even minor modifications to a phenolic scaffold can induce dramatic changes in a molecule's identity and function. The transition from a methoxy group in vanillyl alcohol to an ethoxy group in ethyl vanillyl alcohol primarily modulates lipophilicity and steric profile, with expected downstream effects on receptor binding affinity and sensory intensity. The removal of the C4-substituent, as in guaiacol , ablates key interactions required for specific biological activities like TRPV1 agonism. Finally, the addition of a complex amide-linked acyl chain, as in capsaicin , transforms a simple phenolic alcohol into a potent and highly specific neuro-modulator.

A thorough understanding of these structure-activity relationships is indispensable for professionals in drug discovery, flavor chemistry, and materials science. By correlating specific structural motifs with functional outcomes, we can more effectively design novel compounds with tailored properties, whether for therapeutic intervention, antioxidant food preservation, or enhanced sensory experiences.

References

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A Comparative Guide to the Synthesis of 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethoxy-4-hydroxybenzyl Alcohol

This compound, also known as ethyl vanillyl alcohol, is a valuable aromatic compound with applications in the fragrance, food, and pharmaceutical industries.[1][2] Its pleasant, vanilla-like aroma makes it a key ingredient in perfumery and as a flavoring agent. Beyond its sensory properties, this molecule serves as a versatile building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals and other fine chemicals.[3][4] The strategic placement of its hydroxyl, ethoxy, and hydroxymethyl functional groups on the benzene ring allows for a variety of chemical modifications.[3][5]

This guide provides a comparative analysis of the prevalent synthetic protocols for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each approach, present detailed experimental procedures, and provide a quantitative comparison of their performance.

Synthetic Pathways: A Head-to-Head Comparison

The most common and direct route to this compound is the reduction of its aldehyde precursor, 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin.[1][3] This transformation can be achieved through several methodologies, primarily categorized as chemical reduction using hydride reagents and catalytic hydrogenation.

Protocol 1: Sodium Borohydride Reduction

The reduction of ethyl vanillin using sodium borohydride (NaBH₄) is a widely employed and reliable method due to its mild reaction conditions and high yields.[3][6]

Reaction Scheme:

G A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) B This compound A->B NaBH4, NaOH(aq) / H2O, HCl G A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) B This compound A->B Catalyst, Hydrogen Donor

Sources

From Methoxy to Ethoxy: A Strategic Guide to Modulating Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

In the intricate process of drug design and lead optimization, the selection of appropriate substituents is a critical determinant of a compound's ultimate success. Among the most common functionalities employed by medicinal chemists are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. While seemingly a minor homologous extension, the substitution of a methoxy with an ethoxy group can elicit profound changes in a molecule's physicochemical and pharmacokinetic profile. This guide provides an in-depth comparison of these two crucial alkoxy groups, supported by experimental data and protocols, to empower researchers in making informed decisions for molecular design.

Fundamental Physicochemical Differences: Sterics, Electronics, and Lipophilicity

The addition of a single methylene unit when moving from a methoxy to an ethoxy group fundamentally alters its steric and electronic profile, which in turn significantly impacts its lipophilicity.

Steric Hindrance: The most apparent difference is the increased steric bulk of the ethoxy group. This can influence a molecule's conformation and its ability to bind to a target protein. In some cases, the larger ethoxy group can provide a better fit within a hydrophobic pocket, while in others it may lead to steric clashes, reducing binding affinity. A comparative structural analysis of methoxylated and ethoxylated chalcones, for instance, revealed that different substitution patterns caused significant variations in crystal structure and intermolecular interactions due to steric effects.[1][2]

Electronic Effects: Both methoxy and ethoxy groups are potent electron-donating groups in conjugated systems, primarily due to the strong resonance effect (+R) of the oxygen lone pairs, which typically dominates over their electron-withdrawing inductive effect (-I).[3] However, subtle differences exist. The methoxy group is considered to have a slightly stronger electron-donating character in the para position of an aromatic ring.[3] Conversely, the ethyl group in the ethoxy moiety is more electron-donating than the methyl group of the methoxy, which can slightly modulate the overall electronic influence.[4] These nuanced electronic differences can be critical in fine-tuning a molecule's interaction with its biological target.[3]

Lipophilicity: Lipophilicity, a crucial parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties, is predictably increased when replacing a methoxy with an ethoxy group.[5][6] This is due to the addition of a non-polar methylene group. The increase in lipophilicity is quantifiable through the logarithm of the partition coefficient (logP). Generally, the addition of a -CH₂- group contributes approximately 0.5 to the logP value.

The Ramifications for Drug Properties: A Comparative Overview

The subtle yet significant differences in the fundamental properties of methoxy and ethoxy groups translate into tangible effects on a drug candidate's behavior in a biological system.

Metabolic Stability: The O-Dealkylation Challenge

One of the most critical considerations in drug design is metabolic stability. Both methoxy and ethoxy groups are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through a process called O-dealkylation.[7][8][9] This metabolic pathway cleaves the alkyl group, converting the alkoxy substituent into a hydroxyl group, which can then be further conjugated and excreted.

Generally, methoxy groups are more metabolically labile and prone to faster O-demethylation than ethoxy groups are to O-deethylation .[9] The underlying principle is that the C-H bond strength of the α-carbon is weaker in the methoxy group, making it a more favorable site for hydrogen atom abstraction by CYP enzymes. This increased metabolic stability of the ethoxy group can lead to a longer half-life and improved bioavailability of the parent drug. Several studies have highlighted the preference of human P450 enzymes for O-demethylation reactions.[10]

However, the specific CYP isozyme involved can influence the rate and selectivity of metabolism.[11][12] For instance, CYP2C9 and CYP2C19 have been shown to be major catalysts in the metabolism of certain methoxylated compounds.[11]

Receptor Binding and Pharmacodynamics

The choice between a methoxy and an ethoxy group can significantly impact a drug's binding affinity and selectivity for its target. The increased size of the ethoxy group may allow for additional van der Waals interactions within a binding pocket, leading to enhanced potency. Conversely, if the binding pocket is sterically constrained, the bulkier ethoxy group could decrease affinity.

The subtle electronic differences can also play a role in modulating interactions with key amino acid residues in the active site. The methoxy group is a known pharmacophore in many approved drugs, contributing to ligand-target binding and overall physicochemical properties.[6][13] The decision to switch to an ethoxy group must be carefully evaluated within the context of the specific target's topology and electrostatic environment.

Physicochemical Properties and Pharmacokinetics

The increased lipophilicity of the ethoxy group can have a cascade of effects on a drug's pharmacokinetic profile:

  • Absorption: Higher lipophilicity can enhance absorption across the gastrointestinal tract, but only up to a certain point, beyond which poor aqueous solubility can become a limiting factor.[14]

  • Distribution: More lipophilic compounds tend to have a larger volume of distribution, meaning they are more widely distributed into tissues. This can be advantageous for targeting intracellular sites but may also lead to off-target effects.

  • Plasma Protein Binding: Increased lipophilicity often correlates with higher plasma protein binding, which can reduce the concentration of free, pharmacologically active drug.

  • Solubility: The ethoxy group, being more hydrophobic, will generally decrease aqueous solubility compared to the methoxy group. This is a critical consideration, as poor solubility can hinder formulation and bioavailability.

Quantitative Data Summary

The following table summarizes the key quantitative differences between the methoxy and ethoxy groups.

PropertyMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Rationale for Difference
Molecular Weight 31.03 g/mol 45.06 g/mol Addition of a -CH₂- group.
Calculated logP (cLogP) Contribution ~ -0.02~ +0.52Increased hydrocarbon content.[15]
Hammett Constant (σp) -0.27-0.25Reflects slightly weaker electron-donating ability of ethoxy.
Relative Metabolic Rate (O-Dealkylation) FasterSlowerWeaker α-C-H bond in methoxy group.[9]

Experimental Protocols

To empirically determine the effects of substituting a methoxy with an ethoxy group, the following experimental workflows are recommended.

Protocol for Lipophilicity Determination (Shake-Flask Method)

This classic method directly measures the partition coefficient (logP) of a compound between n-octanol and water.[14]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also prepare n-octanol-saturated water and water-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully remove a sample from the aqueous phase and analyze the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol for In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic stability.[16]

Methodology:

  • Compound Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or other species) and a NADPH-regenerating system in a suitable buffer at 37°C.[16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).[16]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.[16]

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[16]

Visualizing the Concepts

Metabolic Pathway Comparison Comparative Metabolic O-Dealkylation cluster_methoxy Methoxy Metabolism cluster_ethoxy Ethoxy Metabolism Methoxy_Compound R-O-CH₃ (Methoxy Compound) Methoxy_Metabolite R-OH (Phenolic Metabolite) Methoxy_Compound->Methoxy_Metabolite CYP450 (Faster) Ethoxy_Compound R-O-CH₂CH₃ (Ethoxy Compound) Ethoxy_Metabolite R-OH (Phenolic Metabolite) Ethoxy_Compound->Ethoxy_Metabolite CYP450 (Slower)

Caption: O-Dealkylation of methoxy vs. ethoxy groups by CYP450 enzymes.

Property Modification Workflow Decision Workflow: Methoxy to Ethoxy Substitution Start Initial Lead with -OCH₃ Group Assess_Properties Assess Properties: - Potency - Metabolic Stability - Solubility Start->Assess_Properties Decision Metabolic Liability Identified? Assess_Properties->Decision Substitute Substitute with -OCH₂CH₃ Group Decision->Substitute Yes End Retain -OCH₃ or Explore Other Bioisosteres Decision->End No Reassess Re-evaluate Properties: - Potency (Sterics) - Lipophilicity (logP) - Solubility Substitute->Reassess Optimize Optimized Candidate Reassess->Optimize

Caption: Workflow for considering an ethoxy for methoxy substitution.

Conclusion

The strategic substitution of a methoxy group with an ethoxy group is a valuable tool in the medicinal chemist's arsenal for fine-tuning the properties of a drug candidate. The primary advantages of this substitution are often an increase in metabolic stability and a modest increase in lipophilicity, which can favorably impact pharmacokinetic parameters. However, this must be balanced against potential drawbacks, including decreased aqueous solubility and the possibility of steric hindrance at the target binding site. A thorough understanding of these trade-offs, supported by empirical data from well-designed experiments, is paramount for the successful optimization of lead compounds and the ultimate development of safe and effective therapeutics.

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Validating Neuroprotective Effects in Cell Culture Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics for neurodegenerative diseases, robust and reproducible validation of neuroprotective effects in preclinical models is paramount. Cell culture models provide a crucial first step in this process, offering a controlled environment to dissect molecular mechanisms and screen potential drug candidates. This guide provides a comparative overview of common in vitro models of neurodegeneration, details the key assays for validating neuroprotection, and offers insights into selecting the most appropriate experimental system for your research needs.

The Landscape of In Vitro Neurodegeneration Models

The choice of an in vitro model is a critical decision that significantly influences the translational relevance of your findings. While traditional 2D cell cultures have been instrumental, the field is progressively moving towards more complex systems that better recapitulate the in vivo environment.[1]

Cellular Players: From Immortalized Lines to Human iPSC-Derived Neurons
  • Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are widely used due to their ease of culture and scalability, making them suitable for high-throughput screening.[2][3] However, their cancerous origin and non-physiological characteristics can limit the direct applicability of findings to primary neurons.

  • Primary Neurons: Derived from rodent or human embryonic tissue, these cells offer a more physiologically relevant system. However, they are subject to ethical considerations, limited availability, and variability between preparations.[4][5]

  • Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons and Glia: This technology allows for the generation of patient-specific neuronal and glial cells, providing a powerful tool to study disease mechanisms in a human genetic context.[6][7] While offering high translational relevance, iPSC-based models are associated with higher costs and technical complexity.[1]

Moving Beyond Monocultures: The Rise of Complexity

Neurodegeneration is not a neuron-centric process; glial cells, including astrocytes and microglia, play critical roles in both promoting and mitigating neuronal damage.[1][8]

  • Co-culture Models: Incorporating neurons with astrocytes and/or microglia allows for the investigation of cell-cell interactions and the influence of glia-mediated neuroinflammation on neuronal survival.[6][9]

  • 3D Cell Culture Models (Organoids and Brain-on-a-Chip): These advanced models aim to mimic the three-dimensional architecture and microenvironment of the brain, offering a more physiologically relevant platform to study complex cellular interactions and disease phenotypes.[1][7][10]

Inducing Neuronal Insult: Modeling Neurodegenerative Pathways

To test the efficacy of a neuroprotective agent, a relevant pathological insult must be introduced to the cell culture system. The choice of insult should align with the specific neurodegenerative disease being modeled.

Oxidative Stress Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common feature of many neurodegenerative diseases.[11][12]

  • Inducers: Common inducers include hydrogen peroxide (H₂O₂), menadione, and rotenone (a mitochondrial complex I inhibitor).[13]

  • Mechanism: These agents lead to the accumulation of ROS, causing damage to lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways.[11][14]

Glutamate Excitotoxicity Models

Excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to an influx of calcium ions, triggering a cascade of neurotoxic events.[15][16] This process, known as excitotoxicity, is implicated in ischemic stroke and several neurodegenerative disorders.[5][16]

  • Inducers: Glutamate or specific receptor agonists like N-methyl-D-aspartate (NMDA) are used to induce excitotoxicity.[17]

  • Mechanism: The resulting calcium overload activates various downstream enzymes, including proteases and nucleases, and promotes the generation of ROS, leading to neuronal death.[15]

Neuroinflammation Models

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the progression of many neurodegenerative diseases.[3][18]

  • Inducers: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce a neuroinflammatory response in vitro.[9][18]

  • Mechanism: Activated microglia release a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen and nitrogen species, which can be directly toxic to neurons.[3][9]

Comparison of In Vitro Neurodegeneration Models

Model TypeAdvantagesDisadvantagesThroughputRelevance to Disease
Immortalized Cell Lines High throughput, low cost, easy to cultureNon-physiological, may not recapitulate all disease aspectsHighLow to Moderate
Primary Neurons Physiologically relevant, well-characterizedEthical concerns, batch-to-batch variability, limited lifespanModerateHigh
iPSC-Derived Neurons Human-specific, patient-specific models possibleHigh cost, technically demanding, long differentiation protocolsLow to ModerateVery High
Co-culture Models Allows for study of cell-cell interactionsIncreased complexity, more variables to controlModerateHigh
3D/Organoid Models Mimics in vivo tissue architecture, complex interactionsTechnically challenging, difficult to scale for high-throughputLowVery High

Validating Neuroprotection: A Multi-Assay Approach

A single assay is rarely sufficient to confirm a neuroprotective effect. A combination of assays that measure different aspects of cell health and death provides a more comprehensive and reliable assessment.

Workflow for Validating Neuroprotective Compounds

G cell_culture Establish Neuronal Culture (e.g., Primary, iPSC) compound_prep Prepare Test Compound and Controls insult_prep Prepare Neurotoxic Insult (e.g., H2O2, Glutamate, LPS) pretreatment Pre-treat with Test Compound insult Apply Neurotoxic Insult pretreatment->insult incubation Incubate for Defined Period insult->incubation viability Cell Viability Assays (MTT, LDH) incubation->viability apoptosis Apoptosis Assays (Caspase, Annexin V) incubation->apoptosis morphology Morphological Analysis (Neurite Outgrowth) incubation->morphology

Caption: General workflow for assessing neuroprotective compounds in vitro.

Key Assays for Measuring Neuroprotection

1. Cell Viability Assays: These assays provide a general measure of cell health.

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[19]

  • LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised plasma membranes.[19]

  • ATP Assay: The amount of ATP in a cell population is directly proportional to the number of viable cells.[19][20]

2. Apoptosis Assays: These assays specifically detect programmed cell death.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of key executioner caspases like caspase-3.[20][21]

  • Annexin V Staining: During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells.[19][20]

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22]

3. Oxidative Stress Assays:

  • ROS Measurement: Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels.[11]

4. Morphological Analysis:

  • Neurite Outgrowth Analysis: Neuroprotective compounds may preserve the structural integrity of neurons. Neurite length and branching can be quantified using imaging software.[16][23]

Comparison of Neuroprotection Assays

Assay TypeParameter MeasuredPrincipleThroughputAdvantagesDisadvantages
MTT/MTS Metabolic ActivityColorimetricHighSimple, inexpensiveCan be affected by changes in metabolic rate
LDH Release Membrane IntegrityColorimetricHighSimple, measures cytotoxicityReleased LDH can be unstable
ATP Assay ATP LevelsLuminescenceHighSensitive, reflects viable cell numberRequires a luminometer
Caspase Activity ApoptosisFluorometric/LuminescentHighSpecific for apoptosisMeasures a transient event
Annexin V ApoptosisFlow Cytometry/MicroscopyModerateEarly marker of apoptosisCan also stain necrotic cells
ROS Measurement Oxidative StressFluorescenceHighDirect measure of ROSProbes can be prone to artifacts
Neurite Outgrowth Neuronal MorphologyImagingLow to ModerateFunctional and structural readoutTime-consuming, requires specialized software

Signaling Pathways in Neuronal Cell Death

Understanding the underlying signaling pathways is crucial for interpreting experimental results and for the rational design of neuroprotective strategies.

G cluster_0 Insults cluster_1 Key Mediators cluster_2 Downstream Events cluster_3 Cellular Outcome oxidative_stress Oxidative Stress ros ROS Increase oxidative_stress->ros excitotoxicity Excitotoxicity ca2_influx Ca2+ Influx excitotoxicity->ca2_influx inflammation Neuroinflammation cytokines Pro-inflammatory Cytokines inflammation->cytokines mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction ca2_influx->mito_dysfunction cytokines->ros caspase_activation Caspase Activation mito_dysfunction->caspase_activation dna_damage DNA Damage caspase_activation->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified signaling cascade in neuronal apoptosis.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress and Assessment of Neuroprotection using MTT Assay
  • Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test neuroprotective compound for 1-2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Glutamate Excitotoxicity and Caspase-3 Activity Assay
  • Cell Plating: Plate primary cortical neurons in a 96-well plate and culture for 7-10 days to allow for maturation.

  • Compound Treatment: Pre-treat the neurons with the test compound for 1 hour.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 50-100 µM.

  • Incubation: Incubate for 24 hours.

  • Caspase-3 Activity Assay:

    • Lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.

    • Add the caspase-3 substrate to the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Normalize caspase-3 activity to the protein concentration of each sample and express it as a fold change relative to the control.

Conclusion

Validating the neuroprotective effects of a compound in cell culture is a multi-faceted process that requires careful consideration of the model system, the nature of the insult, and the endpoints being measured. By employing a combination of physiologically relevant models and a suite of robust assays, researchers can gain valuable insights into the therapeutic potential of novel neuroprotective agents and build a strong foundation for further preclinical and clinical development.

References

  • Frontiers in Cellular Neuroscience. (n.d.). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. Retrieved from [Link]

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Oxford Global. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (n.d.). Advances in current in vitro models on neurodegenerative diseases. Retrieved from [Link]

  • PLOS ONE. (2012, September 20). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. Retrieved from [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

  • Patrinum. (2021, April 23). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (n.d.). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Retrieved from [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • bioRxiv. (2020, January 24). A Primary Neural Cell Culture Model for Neuroinflammation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Detection of Cell Death in Neuronal Cultures. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (n.d.). An Overview of in vitro Methods to Study Microglia. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]

  • Frontiers in Aging Neuroscience. (n.d.). Selective neuronal vulnerability to oxidative stress in the brain. Retrieved from [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]

  • Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection of Apoptosis in the Central Nervous System. Retrieved from [Link]

  • Oxford Academic. (n.d.). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Retrieved from [Link]

  • National Institutes of Health. (2024, March 7). Induction of Neuroinflammation and Brain Oxidative Stress by Brain-Derived Extracellular Vesicles from Hypertensive Rats. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Stress in Brain Function. Retrieved from [Link]

  • Semantic Scholar. (2007). Neuronal cell culture from human embryonic stem cells as in vitro model for neuroprotection. Retrieved from [Link]

  • Xia & He Publishing. (2023, July 17). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitochondrial PKA is neuroprotective in a cell culture model of Alzheimer's disease. Retrieved from [Link]

  • IOS Press Content Library. (2022, November 26). Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Ethoxy-4-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Profile & Immediate Safety Considerations

Before handling 3-Ethoxy-4-hydroxybenzyl alcohol for disposal, a clear understanding of its hazard profile is paramount. This chemical is a substituted benzyl alcohol and is classified as a hazardous substance requiring careful management.[1][2] The primary risks are irritant in nature.

Hazard Identification Summary

Hazard ClassificationGHS CodeDescriptionSource
Serious Eye IrritationH319Causes serious eye irritation.[3][4][5]
Skin IrritationH315May cause skin irritation upon contact.[4][5]
Respiratory IrritationH335May cause respiratory tract irritation if inhaled as dust.[4][5]
Aquatic Hazard-Harmful to aquatic organisms.[6]

The most significant and consistently reported hazard is serious eye irritation.[5] Therefore, all handling and disposal procedures must prioritize the prevention of eye contact. The solid, crystalline nature of the compound at room temperature means the primary exposure risks are from dust inhalation and direct contact with skin or eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The selection of appropriate PPE is directly dictated by the hazard profile.

  • Eye and Face Protection : Due to the high risk of severe eye irritation, ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[7] A face shield should be used if there is a significant risk of splashing or dust generation.

  • Hand Protection : Chemically resistant gloves are required to prevent skin contact.[4] Nitrile or neoprene gloves provide adequate protection for incidental contact.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection : A standard laboratory coat must be worn to protect against contamination of personal clothing.[7] Ensure the coat is fully buttoned.

  • Respiratory Protection : All handling of this compound waste should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize the inhalation of dust or vapors.[4][7]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from collection to final disposal.[1][2] Co-mingling this waste with non-hazardous trash or other chemical waste streams is prohibited.[7]

Step 1: Waste Segregation and Containerization

  • Designate a Waste Container : Use a chemically compatible, sealable container for collecting all this compound waste. The original product container is often a suitable choice.[7][8] The container must be in good condition, with no cracks or leaks.

  • Isolate the Waste Stream : Do not mix this waste with other chemical wastes, such as halogenated solvents, acids, or bases.[2][7] Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the final disposal process.

  • Solid vs. Liquid Waste : Collect solid waste (e.g., unused reagent, contaminated paper towels) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.

Step 2: Proper Labeling

  • Immediate and Clear Identification : The waste container must be clearly and conspicuously labeled as soon as the first piece of waste is added.

  • Required Information : The label must include:

    • The words "Hazardous Waste "[2][7]

    • The full chemical name: "This compound " (avoiding abbreviations)[7]

    • An indication of the major hazards (e.g., "Irritant")

    • The date waste was first added to the container.

Step 3: Secure Storage in the Laboratory

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10] Keep the container tightly closed except when adding waste.[4]

Step 4: Arranging for Final Disposal

  • Contact EHS : Once the container is full (no more than 90%) or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste coordinator.[2]

  • Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be poured down the drain.[6][10][11] Its potential harm to aquatic life necessitates professional waste treatment.

Managing Spills and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Minor Spills (Solid) :

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding the creation of dust.[6]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[7]

  • Major Spills :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for cleanup.[10]

Disposal of Empty Containers

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing : Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.[8][9]

  • Collect Rinsate : The first rinse, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as liquid hazardous waste.[8]

  • Deface Label : Completely remove or obliterate the original manufacturer's label.[9]

  • Final Disposal : Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this procedure with your institution's EHS guidelines.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Final Disposal A Identify Need for Disposal B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Is it waste product or a contaminated item? B->C E Is the original container empty? B->E D Place in Labeled, Segregated Hazardous Waste Container C->D I Store Sealed Container in Satellite Accumulation Area D->I F Triple-Rinse Container E->F G Collect Rinsate as Hazardous Waste F->G H Deface Label & Dispose of Clean Container G->H K End of Process H->K J Contact EHS for Pickup I->J J->K

Disposal Workflow for this compound

References

  • LookChem . (n.d.). This compound Safety Data Sheets(SDS). [Link]

  • Laboratorium Discounter . (2023). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. [Link]

  • Spectrum Pharmacy Products . (2021). Scientific Documentation - BE158, Benzyl Alcohol, NF. [Link]

  • Dissolver . (n.d.). Safety Data Sheet. [Link]

  • 3M . (2024). Safety Data Sheet - 3M™ High Productivity Floor Stripper. [Link]

  • Northwestern University . (2023). Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College . (n.d.). Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Chemsrc . (2025). This compound. [Link]

  • ETH Zürich . (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.